(4-Morpholin-4-yl-phenyl)methanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-morpholin-4-ylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c13-9-10-1-3-11(4-2-10)12-5-7-14-8-6-12/h1-4,13H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUAHZNZWSIDSTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80380094 | |
| Record name | (4-Morpholin-4-yl-phenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
280556-71-0 | |
| Record name | (4-Morpholin-4-yl-phenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [4-(Morpholin-4-yl)phenyl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of (4-Morpholin-4-yl-phenyl)methanol
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
(4-Morpholin-4-yl-phenyl)methanol is a valuable chemical intermediate, serving as a key building block in the synthesis of various biologically active molecules and pharmaceutical agents.[1][2] Its structure, featuring a morpholine-substituted phenyl ring with a primary alcohol, provides multiple points for further functionalization. This guide provides an in-depth examination of the primary synthetic pathway to this compound, focusing on the underlying chemical principles, detailed experimental protocols, and a comparative analysis of alternative methodologies. The narrative is structured to provide not only procedural steps but also the rationale behind experimental choices, ensuring a robust and reproducible synthesis.
Strategic Overview of the Synthesis
The most prevalent and efficient synthesis of this compound is a two-step process. This strategy involves the initial formation of a key intermediate, 4-morpholinobenzaldehyde, followed by its selective reduction to the target primary alcohol.
This approach is favored for its high yields, operational simplicity, and the commercial availability of starting materials. The critical C-N bond is formed first, followed by a chemoselective reduction of the aldehyde, which is a robust and well-understood transformation.
Caption: Overall two-step synthesis pathway.
Step 1: Synthesis of 4-Morpholinobenzaldehyde Intermediate
The formation of the aryl-amine bond is the cornerstone of this synthesis. Two primary methods are discussed: Nucleophilic Aromatic Substitution (SNAr) and the Palladium-catalyzed Buchwald-Hartwig Amination.
Pathway A: Nucleophilic Aromatic Substitution (SNAr)
This is the most direct and cost-effective method. It relies on the reaction of morpholine with an aryl halide that is "activated" by a strong electron-withdrawing group, in this case, the aldehyde (-CHO) group at the para-position. 4-Fluorobenzaldehyde is the ideal substrate due to the high electronegativity of fluorine, which enhances the electrophilicity of the carbon at the point of attachment and facilitates its displacement by the nucleophilic morpholine.
Mechanism Insight: The reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate. The electron-withdrawing aldehyde group is crucial as it delocalizes the negative charge of the intermediate, lowering the activation energy and driving the reaction forward. The use of a non-nucleophilic base like potassium carbonate (K₂CO₃) is essential to neutralize the hydrofluoric acid (HF) generated in situ, preventing the protonation of the morpholine nucleophile.
| Parameter | Nucleophilic Aromatic Substitution (SNAr) |
| Aryl Halide | 4-Fluorobenzaldehyde |
| Amine | Morpholine |
| Base | Anhydrous Potassium Carbonate (K₂CO₃) |
| Solvent | N,N-Dimethylformamide (DMF) |
| Conditions | Reflux at 100-110°C, 24 hours[3][4] |
| Yield | High (typically ~89%)[3][4] |
| Advantages | Cost-effective, simple setup, no metal catalyst required. |
| Disadvantages | Limited to activated aryl halides. |
Pathway B: Buchwald-Hartwig Amination
For aryl halides that are less activated (e.g., 4-chlorobenzaldehyde or 4-bromobenzaldehyde), the SNAr reaction is often inefficient. In these cases, the Buchwald-Hartwig amination offers a powerful alternative.[5][6] This palladium-catalyzed cross-coupling reaction has a broad substrate scope and is highly effective for forming C-N bonds.[5]
Mechanism Insight: The reaction involves a catalytic cycle with a Palladium(0) species. The cycle includes:
-
Oxidative Addition: The aryl halide adds to the Pd(0) complex.
-
Amine Coordination & Deprotonation: The amine coordinates to the palladium center and is deprotonated by a strong base (e.g., NaOtBu) to form a palladium amido complex.
-
Reductive Elimination: The desired aryl amine product is eliminated, regenerating the Pd(0) catalyst.[5]
The choice of ligand (e.g., BINAP, dppf) is critical for stabilizing the palladium catalyst and facilitating the reductive elimination step.[7]
| Parameter | Buchwald-Hartwig Amination |
| Aryl Halide | 4-Bromobenzaldehyde or 4-Chlorobenzaldehyde |
| Amine | Morpholine |
| Base | Strong, non-nucleophilic base (e.g., NaOtBu, Cs₂CO₃)[3][7] |
| Catalyst System | Pd(0) or Pd(II) precursor (e.g., Pd(OAc)₂) with a phosphine ligand[7] |
| Solvent | Anhydrous, non-polar aprotic (e.g., Toluene, 1,4-Dioxane)[6] |
| Conditions | Inert atmosphere (N₂ or Ar), elevated temperature (80-110°C)[7] |
| Yield | Good to Excellent |
| Advantages | Broad substrate scope (Cl, Br, I, OTf), highly versatile.[6] |
| Disadvantages | Requires expensive and air-sensitive catalyst/ligands, strict inert atmosphere.[6] |
Step 2: Reduction of 4-Morpholinobenzaldehyde
The conversion of the intermediate aldehyde to the target primary alcohol is a standard carbonyl reduction. The choice of reducing agent is critical to ensure chemoselectivity, preserving the morpholine ring and the aromatic system.
Choice of Reducing Agent:
-
Sodium Borohydride (NaBH₄): This is the reagent of choice for this transformation.[8][9] It is a mild and selective reducing agent that readily reduces aldehydes and ketones but is unreactive towards more stable functional groups like esters or amides.[8][10] Its safety and ease of handling in protic solvents like methanol or ethanol make it ideal for both lab-scale and large-scale synthesis.[11][12]
-
Lithium Aluminium Hydride (LiAlH₄): A much more powerful reducing agent, LiAlH₄ will also effectively reduce the aldehyde.[8][13] However, its high reactivity makes it non-selective and hazardous, as it reacts violently with protic solvents, including water and alcohols.[10][13] Its use requires strictly anhydrous conditions (e.g., in dry THF or ether) and offers no advantage over NaBH₄ for this specific reduction. Therefore, NaBH₄ is the superior choice for its safety, selectivity, and operational simplicity.
Mechanism Insight: The reduction occurs via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde.[8][13] This forms a tetrahedral alkoxide intermediate. A subsequent workup with water or a mild acid protonates the alkoxide to yield the final primary alcohol.[11][12]
Detailed Experimental Protocols
Protocol 1: Synthesis of 4-Morpholinobenzaldehyde via SNAr
Caption: Experimental workflow for SNAr synthesis.
Materials & Reagents:
-
4-Fluorobenzaldehyde
-
Morpholine
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Methanol (for recrystallization)
-
Deionized Water
Procedure:
-
To a dry round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-fluorobenzaldehyde (e.g., 25.0 g, 0.200 mol), morpholine (26.1 g, 0.300 mol), and anhydrous potassium carbonate (55.3 g, 0.400 mol) to N,N-dimethylformamide (300 mL).[3][4]
-
Heat the reaction mixture to 100°C and stir at reflux for 24 hours.[3][4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, allow the mixture to cool to room temperature.
-
Remove the DMF under reduced pressure using a rotary evaporator.
-
Slowly pour the resulting concentrate into a beaker containing ice water (approx. 1 L) with stirring.[3][4]
-
Allow the precipitate to stand, preferably overnight, to ensure complete precipitation.[3][4]
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude solid from methanol to afford 4-morpholinobenzaldehyde as yellow crystals.[3][4]
-
Dry the crystals under vacuum. Expected yield: ~89%. Melting point: 65-69 °C.[4]
Protocol 2: Reduction to this compound
Caption: Experimental workflow for aldehyde reduction.
Materials & Reagents:
-
4-Morpholinobenzaldehyde
-
Sodium Borohydride (NaBH₄)
-
Methanol
-
Ethyl Acetate or Dichloromethane (DCM) for extraction
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4-morpholinobenzaldehyde (e.g., 19.1 g, 0.100 mol) in methanol (200 mL) in a round-bottom flask with magnetic stirring.
-
Cool the solution to 0°C in an ice-water bath.
-
Slowly add sodium borohydride (e.g., 4.5 g, 0.12 mol) in small portions. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation.
-
After the addition is complete, stir the mixture at 0°C for 30 minutes, then remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
Monitor the reaction by TLC for the disappearance of the aldehyde spot.
-
Once complete, cool the mixture back to 0°C and carefully quench the reaction by the slow addition of water (approx. 50 mL) or dilute HCl (1M) until gas evolution ceases.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate or DCM (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield this compound as a solid. Further purification can be achieved by recrystallization if necessary.
Conclusion
The synthesis of this compound is most effectively achieved through a two-step sequence involving the SNAr reaction of 4-fluorobenzaldehyde and morpholine, followed by the selective reduction of the resulting aldehyde with sodium borohydride. This pathway is robust, high-yielding, and utilizes readily available and safe reagents. For less-activated aryl halides, the Buchwald-Hartwig amination serves as a potent, albeit more complex, alternative for the initial C-N bond formation. The protocols and mechanistic insights provided in this guide offer a comprehensive framework for the successful and efficient synthesis of this important chemical intermediate.
References
- 1. Page loading... [guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. 4-Morpholinobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 4. 4-Morpholinobenzaldehyde | 1204-86-0 [chemicalbook.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. Reduction of Aldehydes and Ketones | OpenOChem Learn [learn.openochem.org]
- 9. 17.4 Alcohols from Carbonyl Compounds: Reduction - Organic Chemistry | OpenStax [openstax.org]
- 10. Carbonyl reduction - Wikipedia [en.wikipedia.org]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. Reduction of Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
Introduction: The Strategic Role of the Morpholine Moiety in Drug Design
An In-depth Technical Guide to the Physicochemical Properties of (4-Morpholin-4-yl-phenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This compound is a heterocyclic organic compound featuring a central phenyl ring substituted with a morpholine group and a hydroxymethyl group. The morpholine ring, a saturated heterocycle containing both an amine and an ether functional group, is a privileged scaffold in medicinal chemistry. Its inclusion in a molecule can significantly enhance metabolic stability, improve aqueous solubility, and modulate pharmacokinetic/pharmacodynamic (PK/PD) properties.[1][2] The weak basicity of the morpholine nitrogen (pKa typically around 8.5 for protonated morpholine) allows it to be protonated at physiological pH, which can be crucial for solubility and interaction with biological targets.[2] This guide provides a comprehensive overview of the essential physicochemical properties of this compound, offering both established data and validated protocols for its characterization, tailored for professionals in drug development.
Chemical and Structural Identity
Correctly identifying the molecule is the foundational step for any further characterization. The structural details and key identifiers for this compound are summarized below.
| Identifier | Value | Source |
| IUPAC Name | [4-(morpholin-4-yl)phenyl]methanol | [3] |
| Synonyms | 4-morpholinobenzyl alcohol, 4-morpholinophenyl methanol | [3][4] |
| CAS Number | 280556-71-0 | [3] |
| Molecular Formula | C₁₁H₁₅NO₂ | [3] |
| Molecular Weight | 193.25 g/mol | [3] |
| SMILES | OCC1=CC=C(C=C1)N1CCOCC1 | [3] |
| InChIKey | KUAHZNZWSIDSTH-UHFFFAOYSA-N | [3] |
Core Physicochemical Properties
The physicochemical profile of a compound dictates its behavior from synthesis and formulation through to its absorption, distribution, metabolism, and excretion (ADME) in the body.
Physical State and Appearance
This compound is typically supplied as a solid at room temperature. Its specific color and morphology should be noted upon receipt and after any purification steps, as variations can indicate impurities.
Solubility Profile
Solubility is a critical parameter for drug delivery and bioavailability. A compound's solubility in both aqueous and organic media provides insights into its potential for formulation and its behavior in biological environments.[5]
Qualitative Solubility: Based on its structure, this compound is expected to be soluble in polar organic solvents like methanol, ethanol, and dimethyl sulfoxide (DMSO) and sparingly soluble in water and non-polar solvents like toluene.[6]
Experimental Protocol: Thermodynamic (Shake-Flask) Solubility Assay
This protocol determines the equilibrium solubility of a compound, which is the gold standard for solubility measurement.
-
Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., pH 7.4 phosphate-buffered saline, water, ethanol) in a glass vial. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sampling and Dilution: Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable mobile phase or solvent to a concentration within the linear range of the analytical method (e.g., HPLC-UV).
-
Quantification: Analyze the concentration of the diluted sample using a validated HPLC method with a calibration curve prepared from known concentrations of the compound.
-
Calculation: Calculate the original solubility in mg/mL or µM by accounting for the dilution factor.
Lipophilicity (Log P / Log D)
Lipophilicity, the measure of a compound's partitioning between a lipid and an aqueous phase, is a key determinant of its ADME properties. It is commonly expressed as the logarithm of the partition coefficient (Log P) for the neutral species or the distribution coefficient (Log D) at a specific pH.
While no experimental Log P for this specific molecule is readily available, the Log P for related morpholine-containing structures suggests a relatively low to moderate lipophilicity.[7]
Experimental Protocol: HPLC-Based Log P Determination
This method correlates a compound's retention time on a reverse-phase HPLC column with the known Log P values of a set of standard compounds.[8]
-
System Setup: Use a C18 reverse-phase HPLC column. The mobile phase is typically a gradient of methanol or acetonitrile and water.[9]
-
Standard Selection: Prepare a solution containing a mixture of 5-6 standard compounds with well-established Log P values that bracket the expected Log P of the test compound.
-
Analysis: Inject the standard mixture and the test compound separately onto the HPLC system and record their retention times.
-
Calibration: Plot the logarithm of the retention factor (k') for the standards against their known Log P values. The retention factor is calculated as k' = (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the column dead time.
-
Log P Calculation: Determine the k' for this compound and use the calibration curve to interpolate its Log P value.
Acidity and Basicity (pKa)
The compound has two ionizable centers: the weakly basic morpholine nitrogen and the very weakly acidic benzylic alcohol.
-
Basic pKa (pKa₁): The morpholine nitrogen is expected to have a pKa in the range of 8.0 - 9.0, making it partially protonated at physiological pH. This is critical for aqueous solubility.
-
Acidic pKa (pKa₂): The benzylic alcohol is a very weak acid, with a predicted pKa around 14-15, and will not be ionized under physiological conditions.
Experimental Protocol: Potentiometric Titration for pKa Determination
This technique directly measures the pH of a solution as a titrant is added, allowing for the precise determination of pKa values.[10]
-
Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent, often a co-solvent mixture like methanol-water for compounds with limited aqueous solubility.[10]
-
Titration: Calibrate a pH electrode and immerse it in the sample solution. Titrate the solution with a standardized acid (e.g., 0.1 M HCl) to determine the basic pKa, and with a standardized base (e.g., 0.1 M NaOH) for the acidic pKa. Record the pH value after each addition of titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point (the midpoint of the steepest part of the titration curve). For more accurate results, use specialized software to calculate the pKa from the titration data.
Synthesis and Analytical Characterization
Robust synthesis and purification methods are essential for obtaining high-purity material for research and development.
Synthetic Pathway
A common and effective method for the synthesis of this compound is the reduction of the corresponding aldehyde, 4-morpholinobenzaldehyde. This precursor can be synthesized via a nucleophilic aromatic substitution reaction between morpholine and 4-fluorobenzaldehyde.
Experimental Protocol: Synthesis
-
Synthesis of 4-Morpholinobenzaldehyde: To a solution of 4-fluorobenzaldehyde (1.0 eq) in dimethyl sulfoxide (DMSO), add morpholine (1.2 eq) and potassium carbonate (K₂CO₃, 2.0 eq). Heat the reaction mixture at 120 °C for 4-6 hours, monitoring by TLC. After completion, cool the mixture, pour it into ice water, and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aldehyde.
-
Reduction to Alcohol: Dissolve the crude 4-morpholinobenzaldehyde in methanol and cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, keeping the temperature below 10 °C. After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours.[11]
-
Workup and Purification: Quench the reaction by slowly adding water. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.
Spectroscopic and Chromatographic Characterization
Structural confirmation and purity assessment are non-negotiable steps in drug development.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃): Predicted chemical shifts (δ) are: ~7.30 (d, 2H, Ar-H ortho to CH₂OH), ~6.90 (d, 2H, Ar-H ortho to morpholine), ~4.60 (s, 2H, -CH₂OH), ~3.85 (t, 4H, morpholine -OCH₂-), ~3.15 (t, 4H, morpholine -NCH₂-), ~1.90 (s, 1H, -OH).
-
¹³C NMR (100 MHz, CDCl₃): Predicted chemical shifts (δ) are: ~151.0 (C-N), ~133.0 (C-CH₂OH), ~129.0 (Ar-CH), ~115.5 (Ar-CH), ~67.0 (morpholine -OCH₂-), ~65.0 (-CH₂OH), ~49.5 (morpholine -NCH₂-). Note: Actual shifts can be confirmed using standard 1D and 2D NMR experiments.[12][13]
Infrared (IR) Spectroscopy
-
Broad O-H stretch: ~3300-3400 cm⁻¹ (from the alcohol)
-
Aromatic C-H stretch: ~3000-3100 cm⁻¹
-
Aliphatic C-H stretch: ~2800-3000 cm⁻¹
-
C-O stretch (ether and alcohol): ~1115 cm⁻¹ (morpholine C-O-C) and ~1010 cm⁻¹ (benzyl alcohol C-O)
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
A standard reverse-phase HPLC method can be developed for purity assessment.[14][15]
Conclusion and Implications for Drug Development
This compound is a valuable building block whose physicochemical properties make it an attractive scaffold for medicinal chemists. Its profile—characterized by moderate lipophilicity, key hydrogen bonding features from the hydroxyl group, and a titratable basic center in the morpholine ring—provides a versatile platform for developing compounds with desirable PK/PD properties. The protocols detailed in this guide offer a robust framework for the synthesis, purification, and comprehensive characterization of this and related compounds, ensuring the generation of reliable and high-quality data essential for advancing drug discovery programs.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (4-Morpholin-4-yl-phenyl)-methanol, 95+%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. (4-Morpholin-4-yl-phenyl)-methanol, 95+%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 5. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solubility of Organic and Inorganic Chemicals in Selected Solvents. | National Technical Reports Library - NTIS [ntrl.ntis.gov]
- 7. [3-(Morpholine-4-sulfonyl)phenyl]methanol | C11H15NO4S | CID 2452209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pH-metric log P. 4. Comparison of partition coefficients determined by HPLC and potentiometric methods to literature values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. phenomenex.com [phenomenex.com]
- 10. PH-metric log P 11. pKa determination of water-insoluble drugs in organic solvent-water mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. EP1502907A1 - A process for the preparation of (2-hydroxymethyl-phenyl)-phenyl-methanol derivatives - Google Patents [patents.google.com]
- 12. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scs.illinois.edu [scs.illinois.edu]
- 14. rsc.org [rsc.org]
- 15. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
An In-depth Technical Guide to (4-Morpholin-4-yl-phenyl)methanol (CAS: 280556-71-0)
Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry
(4-Morpholin-4-yl-phenyl)methanol, a substituted benzyl alcohol derivative, represents a key building block in the design and synthesis of novel therapeutic agents. Its structure uniquely combines the pharmacologically significant morpholine ring with a versatile phenylmethanol core. The morpholine moiety is a well-established "privileged structure" in medicinal chemistry, frequently incorporated into drug candidates to enhance critical properties such as aqueous solubility, metabolic stability, and target binding affinity[1][2]. The oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, while the tertiary amine provides a basic center, both of which can be crucial for molecular interactions with biological targets[1]. This guide provides a comprehensive technical overview of this compound, including its chemical properties, a detailed synthesis protocol, analytical characterization, and its potential applications in drug discovery and development.
Physicochemical and Structural Properties
This compound is a solid at room temperature with a molecular weight of 193.25 g/mol . Its structural and chemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 280556-71-0 | [3] |
| Molecular Formula | C₁₁H₁₅NO₂ | [3] |
| Molecular Weight | 193.25 g/mol | [3] |
| Physical Form | Solid | [3] |
| Purity | Typically ≥95% | [4] |
| InChI Key | KUAHZNZWSIDSTH-UHFFFAOYSA-N | [3] |
| SMILES | OCc1ccc(N2CCOCC2)cc1 | [3] |
| Storage | Inert atmosphere, room temperature | [3] |
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// Bonds N1 -- C1; C1 -- C2; C2 -- O1; O1 -- C3; C3 -- C4; C4 -- N1; N1 -- C5; C5 -- C6 [style=double]; C6 -- C7; C7 -- C8 [style=double]; C8 -- C9; C9 -- C10 [style=double]; C10 -- C5; C8 -- C11; C11 -- O2; O2 -- H1;
}
Synthesis and Purification
The synthesis of this compound is typically achieved through a two-step process, starting from readily available commercial reagents. The first step involves the synthesis of the intermediate, 4-morpholinobenzaldehyde, followed by its reduction to the desired benzyl alcohol.
Step 1: Synthesis of 4-Morpholinobenzaldehyde
The precursor, 4-morpholinobenzaldehyde, can be synthesized via a nucleophilic aromatic substitution reaction between 4-fluorobenzaldehyde and morpholine.
Experimental Protocol:
A detailed protocol for the synthesis of 4-morpholinobenzaldehyde is as follows[5]:
-
To a dry reaction flask, add 4-fluorobenzaldehyde (1.0 eq), morpholine (1.5 eq), and anhydrous potassium carbonate (2.0 eq).
-
Add N,N-dimethylformamide (DMF) as the solvent.
-
Heat the reaction mixture to 100°C and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the DMF.
-
Pour the resulting residue into ice water to precipitate the product.
-
Collect the solid by filtration, wash with water, and recrystallize from methanol to yield 4-morpholinobenzaldehyde as a yellow crystalline solid.
Step 2: Reduction to this compound
The final step is the reduction of the aldehyde functionality of 4-morpholinobenzaldehyde to a primary alcohol. Sodium borohydride (NaBH₄) is a mild and selective reducing agent commonly used for this transformation, offering high yields and operational simplicity[6][7].
Experimental Protocol:
The following is a representative protocol for the reduction of an aromatic aldehyde to a benzyl alcohol using sodium borohydride, adapted for the synthesis of the title compound[2][4]:
-
Dissolve 4-morpholinobenzaldehyde (1.0 eq) in methanol in a round-bottomed flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (1.2 eq) portion-wise to the solution, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of aqueous ammonium chloride solution or 1N HCl at 0°C.
-
Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to afford this compound.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound. The following sections detail the expected spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The expected chemical shifts for the protons (¹H NMR) and carbons (¹³C NMR) of this compound are predicted based on the analysis of structurally similar compounds[7][8].
Predicted ¹H and ¹³C NMR Data
| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 100 MHz) |
| Chemical Shift (δ, ppm) | Assignment |
| ~7.30 (d, 2H) | Aromatic (ortho to -CH₂OH) |
| ~6.90 (d, 2H) | Aromatic (ortho to morpholine) |
| ~4.65 (s, 2H) | -CH₂OH |
| ~3.85 (t, 4H) | Morpholine (-O-CH₂-) |
| ~3.20 (t, 4H) | Morpholine (-N-CH₂-) |
| ~2.00 (br s, 1H) | -OH |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands[9].
-
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.
-
C-H Stretch (Aromatic): Peaks typically appear just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Peaks typically appear just below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Absorptions in the 1600-1450 cm⁻¹ region.
-
C-O Stretch: A strong band in the 1250-1000 cm⁻¹ region, corresponding to the alcohol C-O and the morpholine C-O-C ether linkages.
-
C-N Stretch: An absorption band in the 1250-1020 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 193. The fragmentation pattern would likely involve the loss of a hydroxyl radical (·OH) to give a fragment at m/z = 176, and cleavage of the benzylic C-C bond.
Applications in Drug Discovery and Development
This compound serves as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. The morpholinophenyl moiety is a common feature in a variety of biologically active compounds.
While specific patents citing the direct use of CAS number 280556-71-0 are not prevalent, the utility of this scaffold can be inferred from the numerous bioactive molecules containing the 4-morpholinophenyl group. For instance, derivatives of 4-morpholinoaniline, which can be synthesized from the corresponding nitro precursor, have been investigated as potent inhibitors of STAT6, a key regulator in allergic diseases[10]. The benzyl alcohol functionality of the title compound provides a reactive handle for further chemical modifications, such as oxidation to the corresponding aldehyde or acid, etherification, or conversion to a leaving group for nucleophilic substitution reactions.
The structural motif of a morpholine ring attached to a phenyl group is found in a range of therapeutic agents, including kinase inhibitors and central nervous system drugs[1][2]. The presence of the hydroxymethyl group in this compound allows for its incorporation as a side chain or for the construction of a larger heterocyclic system, making it a versatile building block for the synthesis of compound libraries in drug discovery programs.
Safety and Handling
This compound should be handled in accordance with standard laboratory safety procedures. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes[3].
Conclusion
This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis from readily available starting materials is straightforward, and its structure incorporates the pharmacologically important morpholine moiety. This guide has provided a comprehensive overview of its properties, synthesis, and analytical characterization, highlighting its potential as a key intermediate in the development of novel therapeutic agents. The strategic use of such privileged scaffolds is a cornerstone of modern drug design, and a thorough understanding of their chemical and physical properties is essential for their effective application.
References
- 1. Medicinal chemistry of 2,2,4-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound [infochems.co.kr]
- 4. US4647663A - Synthesis of morpholine - Google Patents [patents.google.com]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. US3151112A - Process for the preparation of morpholines - Google Patents [patents.google.com]
- 7. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. acdlabs.com [acdlabs.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. rsc.org [rsc.org]
IUPAC name for (4-Morpholin-4-yl-phenyl)methanol
An In-depth Technical Guide to (4-(Morpholin-4-yl)phenyl)methanol: Synthesis, Characterization, and Applications in Modern Drug Discovery
Authored by a Senior Application Scientist
Abstract
(4-(Morpholin-4-yl)phenyl)methanol, a key synthetic intermediate, stands at the crossroads of synthetic feasibility and pharmacological relevance. This technical guide provides an in-depth exploration of this versatile molecule, from its fundamental physicochemical properties to its synthesis, structural elucidation, and critical role as a scaffold in the development of contemporary therapeutics. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes established chemical principles with practical, field-proven insights. We present validated, step-by-step protocols for its synthesis and analytical quality control, substantiated by detailed characterization data and a discussion of its strategic application in medicinal chemistry, particularly in the domain of kinase inhibitors.
Introduction: The Strategic Importance of the Morpholinophenyl Scaffold
In the landscape of medicinal chemistry, certain structural motifs consistently emerge in successful therapeutic agents, earning the designation of "privileged structures." The morpholine ring is a quintessential example of such a scaffold, frequently incorporated into drug candidates to enhance aqueous solubility, improve metabolic stability, and modulate pharmacokinetic profiles.[1] When appended to a phenylmethanol framework, as in (4-(morpholin-4-yl)phenyl)methanol, it creates a bifunctional building block of significant value.
The morpholino group, a saturated heterocycle, acts as a bioisostere for various functional groups and can engage in crucial hydrogen bonding interactions with biological targets.[1][2] Simultaneously, the benzyl alcohol moiety provides a versatile synthetic handle for further molecular elaboration through oxidation, etherification, or esterification. This combination makes (4-(morpholin-4-yl)phenyl)methanol a sought-after intermediate in the synthesis of a diverse array of bioactive molecules, including potent and selective kinase inhibitors that are central to modern oncology and immunology research.[3][4]
This guide serves as a comprehensive resource, detailing the necessary methodologies to synthesize, purify, characterize, and utilize this high-value chemical intermediate, thereby empowering research and development efforts in pharmaceutical sciences.
Physicochemical and Structural Properties
A precise understanding of a molecule's fundamental properties is the bedrock of its effective application in synthesis and development. The key characteristics of (4-(Morpholin-4-yl)phenyl)methanol are summarized below.
| Property | Value |
| IUPAC Name | (4-(Morpholin-4-yl)phenyl)methanol |
| Synonyms | 4-Morpholinobenzyl alcohol, [4-(Morpholin-4-yl)phenyl]methanol |
| CAS Number | 280556-71-0 |
| Molecular Formula | C₁₁H₁₅NO₂ |
| Molecular Weight | 193.24 g/mol |
| Appearance | Off-white to pale yellow solid |
| InChI Key | KUAHZNZWSIDSTH-UHFFFAOYSA-N |
| SMILES | OCc1ccc(N2CCOCC2)cc1 |
Synthesis and Purification Protocol
The synthesis of (4-(Morpholin-4-yl)phenyl)methanol is most effectively achieved via a two-step process: (I) Nucleophilic aromatic substitution to form the precursor aldehyde, followed by (II) selective reduction of the aldehyde to the corresponding benzyl alcohol. This approach is robust, scalable, and relies on readily available starting materials.
Step I: Synthesis of 4-Morpholinobenzaldehyde
This step involves the nucleophilic substitution of a para-halogenated benzaldehyde with morpholine. The use of 4-fluorobenzaldehyde is preferred due to the high electronegativity of fluorine, which activates the aromatic ring toward nucleophilic attack.
-
Causality: The reaction is driven by the displacement of the highly electronegative fluoride ion by the secondary amine (morpholine). Anhydrous potassium carbonate serves as a non-nucleophilic base to neutralize the H-F formed in situ, preventing the protonation and deactivation of the morpholine nucleophile. DMF is an ideal polar aprotic solvent that effectively solvates the potassium ions and accelerates the SNAr reaction rate.
Protocol:
-
Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-fluorobenzaldehyde (12.4 g, 100 mmol), morpholine (13.1 g, 150 mmol), and anhydrous potassium carbonate (20.7 g, 150 mmol).
-
Solvent Addition: Add 200 mL of anhydrous N,N-Dimethylformamide (DMF).
-
Reaction Execution: Stir the mixture at 100 °C under a nitrogen atmosphere for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into 600 mL of ice-cold water. A yellow solid will precipitate.
-
Isolation: Stir the aqueous suspension for 30 minutes, then collect the precipitate by vacuum filtration. Wash the solid thoroughly with deionized water (3 x 100 mL) to remove DMF and inorganic salts.
-
Purification: Recrystallize the crude product from a minimal amount of hot methanol or ethanol to yield 4-morpholinobenzaldehyde as a crystalline yellow solid.[5][6] Dry the product under vacuum. Expected yield: 85-92%.
Step II: Reduction to (4-(Morpholin-4-yl)phenyl)methanol
The selective reduction of the aldehyde to a primary alcohol is a critical step. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its mild nature and high chemoselectivity for aldehydes and ketones over other reducible functional groups.
-
Causality: Sodium borohydride is a source of hydride ions (H⁻), which act as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The subsequent protonation of the resulting alkoxide intermediate during the work-up yields the desired alcohol. Methanol is an excellent solvent as it is polar enough to dissolve the borohydride and the intermediate alkoxide salt.
Protocol:
-
Reaction Setup: In a 500 mL round-bottom flask, dissolve 4-morpholinobenzaldehyde (9.56 g, 50 mmol) in 150 mL of methanol. Stir the solution at room temperature until all the solid has dissolved.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add sodium borohydride (1.89 g, 50 mmol) portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Monitor for the disappearance of the starting material by TLC.
-
Quenching & Work-up: Carefully quench the reaction by slowly adding 50 mL of 1 M hydrochloric acid (HCl) at 0 °C to neutralize excess NaBH₄ and decompose the borate complexes.
-
pH Adjustment & Extraction: Adjust the pH of the solution to ~8-9 with a saturated sodium bicarbonate (NaHCO₃) solution. Extract the product with ethyl acetate (3 x 100 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization from ethyl acetate/hexane to afford (4-(Morpholin-4-yl)phenyl)methanol as a crystalline solid. Expected yield: 90-97%.
Workflow Visualization
Caption: Synthetic pathway for (4-(Morpholin-4-yl)phenyl)methanol.
Structural Elucidation and Characterization
Rigorous structural confirmation is essential for any synthetic intermediate. The combined application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides an unambiguous structural assignment.
¹H and ¹³C NMR Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
| ¹H NMR (400 MHz, CDCl₃) - Predicted Chemical Shifts (δ, ppm) | ¹³C NMR (100 MHz, CDCl₃) - Predicted Chemical Shifts (δ, ppm) |
| ~7.30 (d, 2H, Ar-H ortho to CH₂OH) | ~151.0 (Ar-C, C-N) |
| ~6.90 (d, 2H, Ar-H ortho to Morpholine) | ~133.0 (Ar-C, C-CH₂OH) |
| ~4.65 (s, 2H, -CH₂OH) | ~128.5 (Ar-CH, CH ortho to CH₂OH) |
| ~3.85 (t, 4H, Morpholine -CH₂-O-) | ~115.5 (Ar-CH, CH ortho to Morpholine) |
| ~3.15 (t, 4H, Morpholine -CH₂-N-) | ~66.8 (Morpholine, -CH₂-O-) |
| ~1.70 (br s, 1H, -OH) | ~65.0 (-CH₂OH) |
| ~49.0 (Morpholine, -CH₂-N-) |
-
Interpretive Logic: The ¹H NMR spectrum is expected to show two distinct doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring. The methylene protons of the benzyl alcohol will appear as a singlet, while the two sets of methylene protons in the morpholine ring will appear as distinct triplets. The ¹³C NMR spectrum will corroborate this, showing four aromatic carbon signals (two quaternary, two tertiary), the benzylic carbon, and two signals for the morpholine carbons.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400 - 3200 (broad) | O-H stretch | Alcohol (-OH) |
| 3050 - 3010 | C-H stretch (sp²) | Aromatic C-H |
| 2960 - 2850 | C-H stretch (sp³) | Aliphatic C-H |
| 1610, 1520 | C=C stretch | Aromatic Ring |
| 1230 - 1250 | C-N stretch | Aryl-Amine |
| 1115 - 1125 | C-O stretch | Ether (Morpholine) |
| 1040 - 1060 | C-O stretch | Primary Alcohol |
-
Self-Validation: The presence of a strong, broad absorption band around 3300 cm⁻¹ is definitive proof of the alcohol's -OH group, while the disappearance of the strong aldehyde C=O stretch (typically ~1690 cm⁻¹ for the precursor) confirms the success of the reduction reaction.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern, confirming the elemental composition.
-
Expected Data (ESI+):
-
Molecular Ion [M+H]⁺: m/z = 194.12
-
Key Fragment: m/z = 176.11 (loss of H₂O)
-
Key Fragment: m/z = 134.09 (cleavage of the morpholine ring)
-
Application in Drug Discovery: A Scaffold for Kinase Inhibitors
The (4-(morpholin-4-yl)phenyl)methanol scaffold is a valuable starting point for the synthesis of targeted therapeutics, particularly kinase inhibitors. The morpholine moiety is a well-established pharmacophore in this class, found in FDA-approved drugs like Gefitinib (an EGFR inhibitor).[2] It often occupies the solvent-exposed region of the ATP-binding pocket, where its oxygen atom can act as a hydrogen bond acceptor, and the overall group enhances solubility and favorable drug-like properties.[1]
The benzyl alcohol functional group serves as a key attachment point for building out the rest of the inhibitor, which typically targets the hinge region of the kinase.
Exemplary Synthetic Pathway
A common strategy involves the conversion of the alcohol to a more reactive electrophile, such as a benzyl halide, which can then be coupled with a nucleophilic heterocyclic core (e.g., pyrimidine, quinazoline, triazine).
Caption: General scheme for utilizing the scaffold in kinase inhibitor synthesis.
This modular approach allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies, enabling the optimization of potency and selectivity against specific kinase targets.[7][8][9]
Analytical Quality Control Protocol
Ensuring the purity of a synthetic intermediate is paramount for the reliability of subsequent synthetic steps and the integrity of the final active pharmaceutical ingredient (API). A robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is presented for this purpose.
-
Methodological Rationale: RP-HPLC separates compounds based on their hydrophobicity. A C18 (octadecylsilyl) stationary phase provides a nonpolar environment. The mobile phase, a mixture of a polar organic solvent (acetonitrile or methanol) and an aqueous buffer, is used to elute compounds. By gradually increasing the organic solvent concentration (gradient elution), compounds are eluted in order of increasing hydrophobicity. UV detection is suitable as the phenyl ring is a strong chromophore.
Protocol:
-
Instrumentation: HPLC system with a UV detector, a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
-
Sample Preparation: Accurately weigh ~10 mg of (4-(Morpholin-4-yl)phenyl)methanol and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
-
Data Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks in the chromatogram. The method should be validated for linearity, precision, and accuracy according to ICH guidelines.[10][11][12]
Conclusion
(4-(Morpholin-4-yl)phenyl)methanol is more than a simple chemical; it is a strategic asset in the arsenal of the medicinal chemist. Its synthesis is straightforward and scalable, and its structure is readily confirmed by standard analytical techniques. The true value of this compound lies in its dual-purpose architecture: the morpholine moiety, a proven pharmacophore for enhancing drug-like properties, and the benzyl alcohol, a versatile handle for synthetic diversification. As the demand for novel, targeted therapeutics continues to grow, the utility of well-designed, functionalized building blocks like (4-(Morpholin-4-yl)phenyl)methanol will only increase, solidifying its role as a cornerstone in the foundation of modern drug discovery.
References
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Morpholinobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 6. 4-Morpholinobenzaldehyde CAS#: 1204-86-0 [amp.chemicalbook.com]
- 7. Molecules | Special Issue : Protein Kinase Inhibitors: Synthesis and Applications [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. The synthesis of novel kinase inhibitors using click chemistry | Semantic Scholar [semanticscholar.org]
- 10. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 11. ptfarm.pl [ptfarm.pl]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to (4-Morpholin-4-yl-phenyl)methanol: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of (4-Morpholin-4-yl-phenyl)methanol, a key building block in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into its chemical and physical properties, a detailed synthesis protocol, analytical characterization, and its applications in the pharmaceutical landscape.
Introduction and Core Concepts
This compound, with CAS Number 280556-71-0, is a disubstituted benzene derivative featuring a morpholine and a hydroxymethyl group in a para arrangement.[1] The morpholine moiety, a saturated heterocycle containing both an ether and a secondary amine functional group, is a privileged structure in medicinal chemistry. Its presence often imparts favorable physicochemical properties to drug candidates, such as improved aqueous solubility and metabolic stability.[2] The benzyl alcohol functionality provides a reactive handle for a variety of chemical transformations, making this compound a versatile intermediate in multi-step syntheses.[3][4]
This guide will delve into the essential technical aspects of this compound, providing a robust foundation for its use in research and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis and formulation. The key properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₅NO₂ | [1] |
| Molecular Weight | 193.25 g/mol | [1] |
| IUPAC Name | [4-(Morpholin-4-yl)phenyl]methanol | [1] |
| CAS Number | 280556-71-0 | [1] |
| Appearance | Solid | [5] |
| Melting Point | 96 °C | [6] |
| Boiling Point (Predicted) | 378.4 ± 42.0 °C | [6] |
| Density (Predicted) | 1.160 ± 0.06 g/cm³ | [6] |
| pKa (Predicted) | 14.40 ± 0.10 | [6] |
| InChI Key | KUAHZNZWSIDSTH-UHFFFAOYSA-N | [1] |
Synthesis and Mechanism
This compound is most commonly synthesized via the reduction of its corresponding aldehyde, 4-morpholinobenzaldehyde. This two-step approach, starting from commercially available precursors, is efficient and scalable.
Synthesis of the Precursor: 4-Morpholinobenzaldehyde
The synthesis of 4-morpholinobenzaldehyde is typically achieved through a nucleophilic aromatic substitution reaction between 4-fluorobenzaldehyde and morpholine.[7]
Reaction Scheme:
Figure 1: Synthesis of 4-Morpholinobenzaldehyde.
Step-by-Step Protocol:
-
To a solution of 4-fluorobenzaldehyde (1.0 eq) in dimethylformamide (DMF), add morpholine (1.2 eq) and anhydrous potassium carbonate (2.0 eq).[7]
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 4-morpholinobenzaldehyde.[7]
Reduction to this compound
The final step involves the reduction of the aldehyde group of 4-morpholinobenzaldehyde to a primary alcohol. Sodium borohydride (NaBH₄) in an alcoholic solvent is a commonly used and effective reducing agent for this transformation.
Reaction Scheme:
Figure 2: Synthesis of this compound.
Step-by-Step Protocol:
-
Dissolve 4-morpholinobenzaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the crude product.
-
Purify the product by column chromatography on silica gel or recrystallization to obtain pure this compound.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃):
-
δ ~7.30 (d, J = 8.5 Hz, 2H): Aromatic protons ortho to the hydroxymethyl group.
-
δ ~6.90 (d, J = 8.5 Hz, 2H): Aromatic protons ortho to the morpholine group.
-
δ ~4.60 (s, 2H): Methylene protons of the hydroxymethyl group (-CH₂OH).
-
δ ~3.85 (t, J = 4.8 Hz, 4H): Methylene protons of the morpholine ring adjacent to the oxygen atom (-O-CH₂-).
-
δ ~3.15 (t, J = 4.8 Hz, 4H): Methylene protons of the morpholine ring adjacent to the nitrogen atom (-N-CH₂-).
-
δ ~1.70 (s, 1H): Hydroxyl proton (-OH). This signal is often broad and its chemical shift can vary.
¹³C NMR (100 MHz, CDCl₃):
-
δ ~151.0: Aromatic carbon attached to the morpholine nitrogen.
-
δ ~133.0: Aromatic carbon attached to the hydroxymethyl group.
-
δ ~128.5: Aromatic carbons ortho to the hydroxymethyl group.
-
δ ~115.5: Aromatic carbons ortho to the morpholine group.
-
δ ~67.0: Methylene carbons of the morpholine ring adjacent to the oxygen atom.
-
δ ~65.0: Methylene carbon of the hydroxymethyl group.
-
δ ~49.5: Methylene carbons of the morpholine ring adjacent to the nitrogen atom.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
~3350 cm⁻¹ (broad): O-H stretching vibration of the alcohol group.
-
~2950-2800 cm⁻¹: C-H stretching vibrations of the aromatic and aliphatic groups.
-
~1610, 1520 cm⁻¹: C=C stretching vibrations of the aromatic ring.
-
~1230 cm⁻¹: C-N stretching vibration of the tertiary amine.
-
~1115 cm⁻¹: C-O-C stretching vibration of the morpholine ether linkage.
-
~1040 cm⁻¹: C-O stretching vibration of the primary alcohol.
Mass Spectrometry (MS)
-
Molecular Ion (M⁺): m/z = 193.
-
Major Fragmentation Peaks:
-
m/z = 176: Loss of the hydroxyl group (-OH).
-
m/z = 162: Loss of the hydroxymethyl group (-CH₂OH).
-
m/z = 134: Further fragmentation of the aromatic ring.
-
m/z = 86: Fragment corresponding to the morpholine ring.
-
Applications in Drug Development and Research
This compound serves as a valuable intermediate in the synthesis of various biologically active molecules. The morpholine moiety is often incorporated to enhance pharmacokinetic properties, while the benzyl alcohol group provides a versatile point for further chemical modification.
Role as a Pharmaceutical Intermediate
This compound is a key starting material for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[2][8][9] Its bifunctional nature allows for selective reactions at either the hydroxyl group or the aromatic ring, enabling the construction of diverse molecular scaffolds.
Incorporation into Bioactive Scaffolds
The 4-morpholinophenyl moiety is found in a number of compounds investigated for various therapeutic targets. For instance, morpholine-containing compounds have been explored as kinase inhibitors, central nervous system (CNS) active agents, and antimicrobial agents. The morpholine ring can participate in hydrogen bonding and improve the overall solubility and absorption of a drug molecule.
Figure 3: Role in the drug development pipeline.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[10][11][12][13]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[10][11][13] Avoid contact with skin and eyes.[10][11][13]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5]
-
In case of exposure:
Conclusion
This compound is a fundamentally important building block in modern organic and medicinal chemistry. Its straightforward synthesis, well-defined physicochemical properties, and the versatile reactivity of its functional groups make it a valuable tool for the creation of novel compounds with potential therapeutic applications. This guide has provided a comprehensive technical overview to support its effective and safe utilization in the laboratory and beyond.
References
- 1. (4-Morpholin-4-yl-phenyl)-methanol, 95+%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. nbinno.com [nbinno.com]
- 3. (4-Morpholin-4-yl-phenyl)-methanol CAS NO.280556-71-0, CasNo.280556-71-0 Jilin haofei import and export trade Co.,Ltd China (Mainland) [haofeijinchukou.lookchem.com]
- 4. antimex.lookchem.com [antimex.lookchem.com]
- 5. This compound | 280556-71-0 [sigmaaldrich.com]
- 6. echemi.com [echemi.com]
- 7. 4-Morpholinobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 8. Quinazoline and Quinoline Derivatives | CymitQuimica [cymitquimica.com]
- 9. wjpsonline.com [wjpsonline.com]
- 10. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.ie [fishersci.ie]
- 13. proman.org [proman.org]
A Guide to the Spectroscopic Characterization of (4-Morpholin-4-yl-phenyl)methanol
This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize the chemical structure and purity of (4-Morpholin-4-yl-phenyl)methanol. The methodologies and data interpretations are designed for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's analytical profile.
Introduction
This compound, with the chemical formula C₁₁H₁₅NO₂, is a bifunctional organic molecule incorporating a morpholine ring, a phenyl group, and a primary alcohol.[1] This unique combination of a tertiary amine and a benzylic alcohol makes it a valuable building block in medicinal chemistry and materials science. Accurate structural confirmation and purity assessment are paramount for its application in any research or development setting. This guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the unambiguous identification and characterization of this compound.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.
¹H NMR (Proton NMR) Spectroscopy
Expertise & Experience: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this molecule, we expect to see distinct signals for the aromatic protons, the benzylic methylene protons, and the morpholine ring protons. The choice of solvent is critical; deuterated chloroform (CDCl₃) is a common choice for similar organic molecules, though deuterated dimethyl sulfoxide (DMSO-d₆) can also be used, especially to resolve the hydroxyl proton.[2]
Expected ¹H NMR Data (Predicted, in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.30 | Doublet | 2H | Ar-H (ortho to CH₂OH) | These protons are deshielded by the electron-withdrawing CH₂OH group. |
| ~ 6.90 | Doublet | 2H | Ar-H (ortho to Morpholine) | The electron-donating morpholine group shields these protons, shifting them upfield. |
| ~ 4.65 | Singlet | 2H | -CH₂ OH | Protons on the carbon adjacent to the aromatic ring and the hydroxyl group. |
| ~ 3.85 | Triplet | 4H | -N-CH₂-CH₂ -O- (Morpholine) | Protons adjacent to the oxygen atom in the morpholine ring. |
| ~ 3.15 | Triplet | 4H | -O-CH₂-CH₂ -N- (Morpholine) | Protons adjacent to the nitrogen atom in the morpholine ring. |
| ~ 1.70 | Singlet | 1H | -CH₂OH | The chemical shift of the hydroxyl proton can be variable and may broaden. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Acquire the spectrum on a 400 MHz or 500 MHz NMR spectrometer.[2][3]
-
Acquisition Parameters:
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[3]
-
¹³C NMR (Carbon-13) Spectroscopy
Expertise & Experience: ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.
Expected ¹³C NMR Data (Predicted, in CDCl₃):
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| ~ 151.0 | Quaternary | C -N (Aromatic) |
| ~ 132.0 | Quaternary | C -CH₂OH (Aromatic) |
| ~ 128.5 | CH | C H (Aromatic, ortho to CH₂OH) |
| ~ 115.5 | CH | C H (Aromatic, ortho to Morpholine) |
| ~ 67.0 | CH₂ | -N-CH₂-CH₂ -O- (Morpholine) |
| ~ 65.0 | CH₂ | -CH₂ OH |
| ~ 49.0 | CH₂ | -O-CH₂-CH₂ -N- (Morpholine) |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: Acquire the spectrum on the same NMR spectrometer.
-
Acquisition Parameters:
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).
-
Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.
-
A larger number of scans is typically required compared to ¹H NMR to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[2]
-
II. Infrared (IR) Spectroscopy
Expertise & Experience: IR spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds. For this compound, we expect to see characteristic absorptions for the O-H, C-H, C-O, and C-N bonds.
Expected IR Data:
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| 3400 - 3200 (broad) | O-H stretch | Alcohol |
| 3100 - 3000 | C-H stretch | Aromatic |
| 2950 - 2800 | C-H stretch | Aliphatic (CH₂) |
| 1610, 1510 | C=C stretch | Aromatic Ring |
| 1250 - 1000 | C-O stretch | Alcohol and Ether |
| 1250 - 1020 | C-N stretch | Tertiary Amine |
Data is inferred from typical values for similar functional groups and compounds like phenylmethanol and N-phenylmorpholine.[4][5]
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
-
Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Acquisition:
-
Collect a background spectrum of the clean ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
III. Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for confirmation of its identity. Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, as it is likely to produce a prominent protonated molecular ion [M+H]⁺.
Expected Mass Spectrometry Data (ESI+):
| m/z (mass-to-charge ratio) | Ion | Rationale |
| 194.12 | [M+H]⁺ | Protonated molecular ion (C₁₁H₁₆NO₂⁺) |
| 176.11 | [M-OH]⁺ | Loss of the hydroxyl group |
| 164.11 | [M-CH₂OH]⁺ | Loss of the hydroxymethyl group |
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Introduce the sample into an ESI-MS system, which could be a standalone mass spectrometer or coupled to a liquid chromatography (LC) system.
-
Acquisition:
-
Operate the instrument in positive ion mode.
-
Scan a mass range that includes the expected molecular weight (e.g., m/z 50-500).
-
The resulting spectrum will show the mass-to-charge ratio of the ions produced.
-
IV. Integrated Spectroscopic Analysis Workflow
Expertise & Experience: No single technique provides a complete structural picture. A self-validating system of analysis relies on the integration of data from multiple spectroscopic methods. The workflow below illustrates the logical progression for structural elucidation.
References
A Technical Guide to the Biological Activity of Morpholine Derivatives: From Scaffold to Clinical Candidate
Abstract
The morpholine ring, a simple six-membered heterocycle, is a cornerstone in modern medicinal chemistry.[1] Its unique physicochemical properties—including improved aqueous solubility, metabolic stability, and the ability to form hydrogen bonds—have established it as a "privileged structure."[2][3] This guide provides an in-depth exploration of the diverse biological activities of morpholine derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation. We will delve into key therapeutic areas where morpholine-containing compounds have shown significant promise, including oncology, inflammation, infectious diseases, and central nervous system disorders. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the versatile morpholine scaffold in their therapeutic programs.
The Morpholine Scaffold: A Privileged Element in Drug Design
The utility of the morpholine moiety extends beyond its role as a simple solvent or base. In drug design, its incorporation can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[4][5] The ring's nitrogen atom is weakly basic, providing a handle for salt formation and improving solubility, while the ether oxygen can act as a hydrogen bond acceptor, facilitating interactions with biological targets.[4][6] This dual nature, combined with its stable, chair-like conformation, allows the morpholine ring to serve multiple roles:
-
Pharmacokinetic Modulator: Enhancing solubility, metabolic stability, and bioavailability.[2][4]
-
Interacting Pharmacophore: Directly participating in binding to target proteins like kinases through hydrogen bonding.[5]
-
Structural Scaffold: Orienting other functional groups in the correct three-dimensional space for optimal target engagement.[4]
This versatility is evidenced by the numerous approved drugs containing this scaffold, such as the anticancer agent Gefitinib, the antibiotic Linezolid, and the antidepressant Reboxetine.[7][8][9]
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Morpholine derivatives have emerged as a powerful class of anticancer agents, targeting various hallmarks of cancer, including angiogenesis, apoptosis evasion, and cell cycle dysregulation.[1][6]
Mechanism of Action: Multi-Pronged Attack
The anticancer effects of morpholine derivatives are often traced to their ability to inhibit key enzymes and proteins involved in tumor growth and survival.
-
Inhibition of Angiogenesis: Many solid tumors rely on angiogenesis—the formation of new blood vessels—for growth. Morpholine-benzimidazole-oxadiazole hybrids have been shown to be potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical kinase in the angiogenic signaling cascade.[10] By blocking VEGFR-2, these compounds effectively cut off the tumor's blood supply, leading to growth arrest.
-
Induction of Apoptosis: A common strategy for cancer cells is to evade programmed cell death (apoptosis). Certain morpholine-substituted quinazoline derivatives have been found to induce apoptosis by interacting with and inhibiting anti-apoptotic proteins like Bcl-2.[7] This restores the natural cell death process in malignant cells.
-
Cell Cycle Arrest: Uncontrolled cell division is a fundamental characteristic of cancer. Studies have shown that some morpholine derivatives can halt the cell cycle, often in the G1 phase, preventing cancer cells from proliferating.[11]
Diagram 1: Anticancer Mechanism of Action
Caption: A simplified diagram showing key anticancer mechanisms of morpholine derivatives.
Data Summary: In Vitro Cytotoxicity
The potency of novel morpholine derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.
| Compound Class | Target Cell Line | Key Target | IC₅₀ (µM) | Reference |
| Morpholine-Quinazoline (AK-10) | MCF-7 (Breast) | Bcl-2 | 3.15 ± 0.23 | [11] |
| Morpholine-Quinazoline (AK-10) | A549 (Lung) | Bcl-2 | 8.55 ± 0.67 | [11] |
| Morpholine-Quinazoline (AK-10) | SHSY-5Y (Neuroblastoma) | Bcl-2 | 3.36 ± 0.29 | [11] |
| Morpholine-Benzimidazole (5h) | HT-29 (Colon) | VEGFR-2 | 3.103 ± 0.979 | [10] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a foundational colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. It is a crucial first step in evaluating the cytotoxic potential of new chemical entities.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The concentration of these crystals, which is directly proportional to the number of viable cells, is measured spectrophotometrically.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Causality: This density ensures cells are in the logarithmic growth phase during the experiment, providing a robust signal and preventing overgrowth.
-
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cells to adhere and resume growth.
-
Compound Treatment: Prepare serial dilutions of the morpholine derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) and medium-only controls.
-
Incubation: Incubate the treated cells for a predetermined period (typically 24, 48, or 72 hours) under the same conditions.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Causality: This incubation period is critical to allow sufficient time for viable cells to convert MTT to formazan, but not so long that the formazan crystals cause cellular toxicity.
-
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well. Pipette up and down to ensure all formazan crystals are dissolved.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background noise.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and fit a dose-response curve to determine the IC₅₀ value.
Anti-inflammatory Activity: Modulating the Immune Response
Chronic inflammation is an underlying factor in numerous diseases. Morpholine derivatives have demonstrated significant anti-inflammatory potential by targeting key mediators of the inflammatory process.[6][12]
Mechanism of Action: Quelling Inflammatory Signals
-
iNOS Inhibition: During inflammation, inducible nitric oxide synthase (iNOS) produces large amounts of nitric oxide (NO), a pro-inflammatory mediator. Certain β-lactam derivatives bearing a morpholine ring have been identified as potent inhibitors of iNOS, thereby reducing excessive NO production.[12]
-
CB2 Receptor Agonism: The cannabinoid receptor 2 (CB2) is primarily expressed on immune cells and plays a crucial role in modulating inflammation. Indole derivatives with N-ethyl morpholine moieties act as selective CB2 agonists.[13][14] Activation of CB2 can suppress the release of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α, leading to a potent anti-inflammatory and analgesic effect.[13]
Diagram 2: Anti-inflammatory Experimental Workflow
Caption: Workflow for an in vitro anti-inflammatory (Griess) assay.
Data Summary: Inhibition of Inflammatory Markers
| Compound Class | Assay | Result | Key Finding | Reference |
| Morpholine β-lactams | iNOS Inhibition | IC₅₀ = 0.12 ± 0.00 mM (Cmpd 5c) | Potent inhibition of nitric oxide production | [12] |
| Indole N-ethyl morpholine | CFA-induced hyperalgesia (rat model) | ED₅₀ = 1.097 mg/kg | Potent in vivo anti-inflammatory pain effect | [13][14] |
| Indole N-ethyl morpholine | Cytokine Levels (in vivo) | ↓ IL-1β, IL-6, TNF-α | Suppresses key pro-inflammatory cytokines | [13] |
Antimicrobial Activity: Combating Pathogens
The rise of antimicrobial resistance necessitates the development of new classes of therapeutic agents. Morpholine derivatives have shown a broad spectrum of activity against various bacteria and fungi.[15][16]
Mechanism of Action: Disrupting Microbial Viability
The mechanisms can be diverse. In fungi, for example, morpholine-based drugs like Amorolfine inhibit two enzymes in the ergosterol biosynthesis pathway: sterol Δ¹⁴-reductase and sterol Δ⁷-Δ⁸-isomerase.[17] Ergosterol is the fungal equivalent of mammalian cholesterol, and its disruption compromises the integrity and function of the fungal cell membrane. For bacteria, the mechanisms are varied, but oxazolidinones like Linezolid, which contains a morpholine ring, inhibit the initiation of protein synthesis by binding to the bacterial ribosome.[8][18]
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Step-by-Step Methodology:
-
Inoculum Preparation: Culture the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) overnight. Dilute the culture in appropriate broth (e.g., Mueller-Hinton Broth) to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.
-
Causality: Standardizing the inoculum is critical for reproducibility, as the MIC value can be affected by the initial number of bacteria.
-
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the morpholine derivative in broth. The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL. This halves the drug concentration in each well to the desired final test concentration.
-
Controls: Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only, no inoculum) to ensure the bacteria are viable and the medium is sterile, respectively.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well, as determined by visual inspection or by reading the optical density with a plate reader.
Central Nervous System (CNS) Activity
The unique physicochemical properties of the morpholine ring, such as its balanced lipophilicity and reduced pKa, make it well-suited for designing drugs that can cross the blood-brain barrier.[4] Consequently, morpholine derivatives have been successfully developed for CNS disorders.
Antidepressant Activity
Several established antidepressant drugs, including Moclobemide and Viloxazine, feature a morpholine scaffold.[9][19][20] Newer derivatives are being explored for their ability to act as selective serotonin reuptake inhibitors (SSRIs) or to antagonize reserpine-induced effects, a classic animal model for screening antidepressant activity.[9][19][21] For example, 3-(methyleneaminoxy)methylmorpholines have shown a pharmacological profile similar to the antidepressant drug viloxazine in tests of antagonism to reserpine-induced hypothermia in mice.[19]
Conclusion and Future Outlook
The morpholine scaffold is a testament to the power of heterocyclic chemistry in drug discovery.[2] Its derivatives have demonstrated a remarkable breadth of biological activities, leading to successful clinical applications in oncology, infectious disease, and neurology.[8] The ease of synthesis and the tunable nature of the morpholine ring ensure its continued prominence in medicinal chemistry.[22][23][24] Future research will likely focus on developing morpholine derivatives with even greater target selectivity and on conjugating them with other pharmacophores to create multi-target agents for complex diseases like cancer and neurodegenerative disorders.[20] The insights and protocols detailed in this guide provide a solid foundation for scientists aiming to harness the therapeutic potential of this exceptional scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sciencescholar.us [sciencescholar.us]
- 9. researchgate.net [researchgate.net]
- 10. Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis, docking and evaluation of in vitro anti-inflammatory activity of novel morpholine capped β-lactam derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Indole compounds with N-ethyl morpholine moieties as CB2 receptor agonists for anti-inflammatory management of pain: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Indole compounds with N-ethyl morpholine moieties as CB2 receptor agonists for anti-inflammatory management of pain: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. files01.core.ac.uk [files01.core.ac.uk]
- 16. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 2-(Methyleneaminoxy)methylmorpholine derivatives. Synthesis and antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. US3876769A - Morpholine derivatives in the treatment of depression - Google Patents [patents.google.com]
- 22. Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives - IJPRS [ijprs.com]
- 23. researchgate.net [researchgate.net]
- 24. e3s-conferences.org [e3s-conferences.org]
Navigating the Safety Landscape of (4-Morpholin-4-yl-phenyl)methanol: A Technical Guide for Researchers
Introduction
(4-Morpholin-4-yl-phenyl)methanol is a versatile chemical intermediate increasingly utilized in pharmaceutical research and drug development. Its unique structure, combining a phenylmethanol core with a morpholine substituent, makes it a valuable building block for synthesizing a wide range of bioactive molecules. As with any novel compound, a thorough understanding of its safety profile and proper handling procedures is paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes. This technical guide provides a comprehensive overview of the available safety data, recommended handling protocols, and emergency procedures for this compound, designed for researchers, scientists, and drug development professionals.
Hazard Identification and Classification
Based on available Safety Data Sheets (SDS) and data from structurally related compounds, this compound is classified as a hazardous substance. The primary hazards are associated with its potential for skin and eye irritation, as well as acute toxicity if ingested.
GHS Hazard Classification:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.
-
Skin Irritation (Category 2): Causes skin irritation.
-
Eye Irritation (Category 2A): Causes serious eye irritation.
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.
Pictograms:
Signal Word: Warning
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Toxicological Profile: An Evidence-Based Assessment
Detailed toxicological data for this compound is not extensively published. Therefore, a conservative approach, informed by the toxicological profiles of its core structural components—morpholine and substituted benzyl alcohols—is essential for risk assessment.
Irritation and Sensitization: The compound is a known skin and eye irritant. The morpholine moiety can be corrosive to tissues, and prolonged or repeated skin contact may lead to dermatitis. There is currently no data to suggest that this compound is a skin sensitizer, but caution should be exercised.
Chronic Toxicity, Carcinogenicity, Mutagenicity, and Reproductive Toxicity: There is no specific data available for this compound regarding these long-term effects. It is important to note that some aromatic amines are known or suspected carcinogens. However, studies on morpholine itself have not classified it as a carcinogen. Given the data gap, it is prudent to handle this compound as a substance with unknown long-term toxicological effects and to minimize exposure.
Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is critical when working with this compound. This includes engineering controls, administrative controls, and appropriate personal protective equipment.
Engineering Controls:
-
Fume Hood: All handling of solid this compound and any procedures that may generate dust or aerosols should be conducted in a certified chemical fume hood.
-
Ventilation: The laboratory should have adequate general ventilation to ensure that airborne concentrations are kept to a minimum.
Personal Protective Equipment (PPE):
The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles. |
| Hand Protection | Nitrile or neoprene gloves. | Provides a barrier against skin contact. Glove integrity should be checked regularly, and they should be changed immediately if contaminated. |
| Skin and Body Protection | A lab coat, closed-toe shoes, and long pants. | Prevents accidental skin contact with spills or contaminated surfaces. |
| Respiratory Protection | Generally not required when working in a fume hood. If there is a potential for significant aerosolization outside of a containment system, a NIOSH-approved respirator with an organic vapor cartridge may be necessary. | Protects against inhalation of dust or aerosols. |
Safe Handling, Storage, and Disposal
Adherence to strict protocols for handling, storage, and disposal is fundamental to mitigating the risks associated with this compound.
Handling:
-
Avoid creating dust when handling the solid material.
-
Use non-sparking tools and equipment.
-
Wash hands thoroughly after handling.
-
Ensure that an eyewash station and safety shower are readily accessible.
Storage:
-
Store in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.
Disposal:
-
Dispose of waste this compound and any contaminated materials as hazardous chemical waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Do not dispose of down the drain or in the general trash.
Emergency Procedures
In the event of an emergency, prompt and appropriate action is crucial.
First-Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.
-
Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Seek medical attention if symptoms persist.
-
Ingestion: Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Seek immediate medical attention.
Spill Response:
For a small spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE.
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep up the absorbed material and place it in a sealed container for hazardous waste disposal.
-
Clean the spill area with soap and water.
For a large spill, evacuate the laboratory and contact your institution's environmental health and safety department.
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₁₂H₁₇NO₂ |
| Molecular Weight | 207.27 g/mol |
| Appearance | Solid |
| Solubility | Information not readily available. Expected to have some solubility in organic solvents. |
Stability and Reactivity
This compound is generally stable under normal laboratory conditions. However, it is important to be aware of potential incompatibilities.
-
Incompatible Materials: Strong oxidizing agents, strong acids.
-
Hazardous Decomposition Products: Under fire conditions, may produce toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.
Diagrams
DOT Script for Hazard Communication Workflow:
Caption: Workflow for Hazard Communication and Control.
DOT Script for Spill Response Protocol:
Caption: Step-by-step spill response protocol.
An In-depth Technical Guide to the Storage and Stability of (4-Morpholin-4-yl-phenyl)methanol
This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals on the optimal storage conditions and stability assessment of (4-Morpholin-4-yl-phenyl)methanol. By integrating principles of chemical kinetics, regulatory guidelines, and practical laboratory experience, this document outlines the critical factors influencing the compound's integrity and provides robust protocols for its evaluation.
Introduction: Understanding the Molecule
This compound, with a molecular formula of C₁₁H₁₅NO₂ and a molecular weight of 193.25 g/mol [1], is a bifunctional organic molecule. Its structure incorporates a benzyl alcohol moiety attached to a phenyl ring, which is, in turn, substituted with a morpholine ring. This unique combination of a primary aromatic alcohol and a tertiary amine within a heterocyclic system dictates its chemical reactivity and, consequently, its stability profile. The morpholine ring is a common pharmacophore in medicinal chemistry, often introduced to enhance aqueous solubility and metabolic stability[2][3][4][5]. However, the benzyl alcohol group is susceptible to oxidation. A thorough understanding of these structural components is paramount to predicting and mitigating potential degradation pathways.
Chemical Structure:
Caption: Chemical structure of this compound.
Recommended Storage and Handling: A Proactive Approach to Stability
Proper storage and handling are the first lines of defense in preserving the integrity of this compound. The following recommendations are based on established best practices for chemical storage and an understanding of the compound's potential sensitivities[6][7][8][9][10].
Table 1: Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. | Minimizes the rate of potential degradation reactions. |
| Light | Protect from light. Store in an amber vial or a light-proof container. | The aromatic system and benzylic alcohol are potentially susceptible to photodegradation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | The benzyl alcohol moiety is susceptible to oxidation. |
| Container | Use a tightly sealed, non-reactive container (e.g., glass). | Prevents contamination and reaction with container materials. |
| Moisture | Store in a desiccated environment. | The compound may be hygroscopic, and water can participate in hydrolytic degradation. |
Handling Precautions:
-
Ventilation: Handle in a well-ventilated area to avoid inhalation of any potential vapors.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Segregation: Store separately from strong oxidizing agents and strong acids to prevent potentially vigorous reactions.
Potential Degradation Pathways: A Mechanistic Perspective
Based on the functional groups present in this compound, several degradation pathways can be anticipated. Understanding these pathways is crucial for designing robust stability studies and developing a stability-indicating analytical method.
Caption: Potential degradation pathways of this compound.
3.1. Oxidative Degradation:
The primary alcohol of the benzyl group is the most likely site for oxidation. This can occur through auto-oxidation upon exposure to air, or be accelerated by heat, light, and the presence of metal ions. The initial oxidation product is expected to be (4-morpholin-4-yl)benzaldehyde, which can be further oxidized to (4-morpholin-4-yl)benzoic acid.
3.2. Photodegradation:
The aromatic ring system makes the molecule a potential chromophore, capable of absorbing UV and visible light. This absorption of energy can lead to the formation of excited states that may undergo various photochemical reactions, leading to a complex mixture of degradation products.
3.3. Hydrolytic Degradation:
While the ether and amine functionalities of the morpholine ring and the carbon-carbon bonds are generally stable to hydrolysis, prolonged exposure to extreme pH and elevated temperatures could potentially lead to degradation. However, this is considered a less probable pathway under typical storage conditions compared to oxidation and photodegradation.
Stability Testing: A Framework for Evaluation
To experimentally determine the stability of this compound, a comprehensive stability testing program should be implemented. This program should include both long-term and accelerated stability studies, as well as forced degradation studies to identify potential degradation products and validate the analytical methodology.
4.1. Forced Degradation Studies (Stress Testing):
Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method. The following conditions are recommended:
Table 2: Recommended Forced Degradation Conditions
| Stress Condition | Proposed Protocol |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours |
| Thermal Degradation | Solid state at 80°C for 48 hours |
| Photostability | As per ICH Q1B guidelines (exposure to a minimum of 1.2 million lux hours and 200 watt hours/square meter) |
4.2. Long-Term and Accelerated Stability Studies:
These studies are designed to predict the shelf-life of the compound under recommended storage conditions.
Table 3: Long-Term and Accelerated Stability Study Conditions (ICH Q1A)
| Study Type | Storage Condition | Minimum Duration |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Development and Validation of a Stability-Indicating Analytical Method
A stability-indicating analytical method is crucial for accurately quantifying the decrease of the active substance and the formation of degradation products. A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is a suitable technique.
5.1. Proposed RP-HPLC Method:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 20 mM phosphate buffer, pH 3.0)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength of maximum absorbance (to be determined by UV scan)
-
Temperature: 30°C
-
Injection Volume: 10 µL
5.2. Method Validation (as per ICH Q2(R1)):
The developed method must be validated to ensure it is fit for its intended purpose[11][12][13][14][15]. The validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, including impurities and degradants. This is demonstrated through forced degradation studies.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Caption: Workflow for developing and validating a stability-indicating method.
Conclusion
The stability of this compound is a critical attribute that must be thoroughly understood and controlled to ensure its quality and efficacy in research and drug development. This guide provides a comprehensive framework for achieving this. By implementing the recommended storage and handling procedures, investigating the potential degradation pathways, and employing a robust, validated stability-indicating analytical method, researchers can be confident in the integrity of their results and the quality of their materials. The principles and protocols outlined herein are designed to be a practical resource for any scientist working with this important chemical entity.
References
- 1. This compound [oakwoodchemical.com]
- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Guidelines for an Effective Chemical Storage Plan [fleetchem.com]
- 7. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 8. How Should Chemicals Be Stored: All You Need to Know (2024) [ryzechemie.com]
- 9. Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents - National Laboratory Sales [nationallaboratorysales.com]
- 10. moravek.com [moravek.com]
- 11. How to Develop a Stability-Indicating Method in Compliance with ICH Q2(R1) – StabilityStudies.in [stabilitystudies.in]
- 12. Forced Degradation Investigations and Development of a Validated Spectrophotometric Analytical Method for Determining 5-Hydroxymethylfurfural (5-HMF) in Various Processed Food Samples | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 13. database.ich.org [database.ich.org]
- 14. fda.gov [fda.gov]
- 15. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
Methodological & Application
Application Notes & Protocols for the Synthesis of (4-Morpholin-4-yl-phenyl)methanol Derivatives
Introduction: The Significance of the Morpholine Scaffold in Modern Drug Discovery
The morpholine heterocycle is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of approved and experimental drugs.[1][2] Its incorporation into molecular frameworks often confers advantageous physicochemical properties, such as improved aqueous solubility, metabolic stability, and favorable pharmacokinetic profiles.[1][2] Specifically, the (4-morpholin-4-yl-phenyl)methanol core and its derivatives are pivotal building blocks for a range of biologically active agents, from kinase inhibitors in oncology to novel therapeutics for neurodegenerative diseases.[3][4][5]
The synthetic accessibility of these compounds is therefore of critical importance to researchers in drug development. This guide provides a detailed analysis of robust and scalable synthetic strategies for preparing this compound derivatives, focusing on the underlying chemical principles and offering field-proven protocols. We will dissect two primary retrosynthetic pathways, offering a comparative analysis to inform your selection of the optimal route based on available starting materials, scale, and desired functional group tolerance.
Retrosynthetic Analysis: Key Strategies for Assembling the Core Structure
The synthesis of this compound derivatives can be logically approached through two main retrosynthetic disconnections. The choice between these routes will largely depend on the commercial availability and cost of the starting materials.
References
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. Medicinal chemistry of 2,2,4-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). | Semantic Scholar [semanticscholar.org]
Application Note: (4-Morpholin-4-yl-phenyl)methanol as a Versatile Building Block in Medicinal Chemistry and Organic Synthesis
Introduction
(4-Morpholin-4-yl-phenyl)methanol is a bifunctional organic compound featuring a reactive benzylic alcohol and a pharmaceutically significant morpholine moiety. The presence of the morpholine ring, a saturated heterocycle, is a well-established strategy in modern drug discovery to enhance the physicochemical and pharmacokinetic properties of lead compounds.[1][2] This application note serves as a technical guide for researchers, medicinal chemists, and drug development professionals on the synthetic utility of this compound. We will explore its key chemical transformations and provide a detailed, field-proven protocol for its conversion into a versatile electrophilic intermediate, thereby highlighting its role as a strategic building block in the synthesis of complex molecular architectures, particularly kinase inhibitors.
Physicochemical Properties and Safety Data
Proper handling and understanding of a reagent's properties are foundational to successful and safe experimentation. The key data for this compound are summarized below.
| Property | Value | Reference |
| IUPAC Name | [4-(Morpholin-4-yl)phenyl]methanol | [3] |
| Synonyms | (4-morpholin-4-ylphenyl)methan-1-ol | [4] |
| CAS Number | 280556-71-0 | [4][5] |
| Molecular Formula | C₁₁H₁₅NO₂ | [4][5] |
| Molecular Weight | 193.24 g/mol | [4] |
| Appearance | Solid | |
| Purity | Typically ≥95% | [5][6] |
| Storage | Store at room temperature under an inert atmosphere. |
Safety Summary: this compound is classified as a hazardous substance. It is harmful if swallowed or inhaled and causes skin and serious eye irritation.[7] It may also cause respiratory irritation.[7] Therefore, all manipulations should be performed in a well-ventilated chemical fume hood.[8][9] Appropriate personal protective equipment (PPE), including safety goggles, laboratory coat, and chemical-resistant gloves, must be worn at all times.[8][9][10]
The Morpholine Moiety: A Privileged Scaffold in Drug Discovery
The morpholine ring is not merely a passive component of the structure; it is a "privileged scaffold" that actively imparts desirable drug-like properties.[1][2][11] Its inclusion is a deliberate design choice in medicinal chemistry to overcome common challenges in drug development.
Key Contributions of the Morpholine Moiety:
-
Enhanced Aqueous Solubility: The oxygen atom and the tertiary amine of the morpholine ring can act as hydrogen bond acceptors, improving the compound's solubility in aqueous media, a critical factor for bioavailability.
-
Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, which can increase the half-life of a drug candidate in vivo.[1][12]
-
Favorable Pharmacokinetics: The combination of solubility and stability often leads to an improved overall pharmacokinetic profile.[1][11]
-
Pharmacophore Component: The morpholine ring itself can be an integral part of the pharmacophore, forming key interactions with the biological target, such as the hinge region of many protein kinases.[13][14]
References
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Semantic Scholar [semanticscholar.org]
- 3. matrix-fine-chemicals.com [matrix-fine-chemicals.com]
- 4. chemscene.com [chemscene.com]
- 5. (4-Morpholin-4-yl-phenyl)-methanol, 95+%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 6. (4-Morpholin-4-yl-phenyl)-methanol, 95+%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]
- 14. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Role of (4-Morpholin-4-yl-phenyl)methanol in Medicinal Chemistry: Application Notes and Protocols
Introduction: A Privileged Scaffold in Drug Discovery
In the landscape of modern medicinal chemistry, the morpholine moiety stands out as a "privileged scaffold." Its frequent incorporation into bioactive molecules stems from its ability to enhance aqueous solubility, improve metabolic stability, and serve as a crucial hydrogen bond acceptor, thereby favorably modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] (4-Morpholin-4-yl-phenyl)methanol, also known as 4-morpholinobenzyl alcohol, is a key building block that provides medicinal chemists with a versatile handle to introduce this valuable morpholinophenyl motif into complex molecular architectures.
This guide provides an in-depth exploration of the applications of this compound. It details not only the synthesis of this key intermediate but also provides robust, step-by-step protocols for its subsequent functionalization and incorporation into diverse molecular scaffolds relevant to contemporary drug discovery programs, including those targeting kinases and other critical biological targets.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound and its precursor is essential for experimental design, ensuring optimal reaction conditions and purification strategies.
| Property | 4-Morpholinobenzaldehyde | This compound |
| CAS Number | 1204-86-0[3][4] | 280556-71-0[5] |
| Molecular Formula | C₁₁H₁₃NO₂[3][4] | C₁₁H₁₅NO₂[5] |
| Molecular Weight | 191.23 g/mol [3][4] | 193.24 g/mol |
| Appearance | Light yellow to orange powder/crystal[3][6] | Off-white to white solid |
| Melting Point | 65-69 °C[3] | 96 °C |
| Boiling Point | 365.5±37.0 °C (Predicted)[3] | 378.4±42.0 °C (Predicted) |
| Solubility | Soluble in Methanol, DMF[3] | Soluble in Methanol, THF, DCM |
PART 1: Synthesis of the Core Intermediate
The most common and efficient route to this compound involves a two-step sequence: a nucleophilic aromatic substitution to create the morpholinophenyl core, followed by a selective reduction of the aldehyde.
Workflow for Synthesis
Caption: Synthetic pathway for this compound.
Protocol 1.1: Synthesis of 4-Morpholinobenzaldehyde
This protocol describes the nucleophilic aromatic substitution of 4-fluorobenzaldehyde with morpholine. The electron-withdrawing nature of the aldehyde group activates the aromatic ring, facilitating displacement of the fluoride by the secondary amine.
-
Materials:
-
4-Fluorobenzaldehyde (1.0 eq)
-
Morpholine (1.5 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Deionized Water
-
Methanol
-
-
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-fluorobenzaldehyde (e.g., 25.0 g, 0.200 mol), morpholine (e.g., 26.1 g, 0.300 mol), and anhydrous potassium carbonate (e.g., 55.3 g, 0.400 mol).[5]
-
Add sufficient DMF to dissolve the reactants and form a stirrable suspension (e.g., 300 mL).[5]
-
Heat the reaction mixture to 100 °C and stir at reflux for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase).
-
Upon completion, cool the mixture to room temperature and remove the DMF under reduced pressure using a rotary evaporator.
-
Slowly pour the resulting residue into a beaker containing ice water (e.g., 500 mL) with stirring. A yellow precipitate will form.[3]
-
Allow the suspension to stand, preferably overnight in a cold room, to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, washing thoroughly with deionized water.
-
Recrystallize the crude product from methanol to afford pure 4-morpholinobenzaldehyde as yellow crystals. Dry the product under vacuum. (Typical yield: 85-90%).[3][5]
-
Protocol 1.2: Reduction to this compound
This protocol utilizes sodium borohydride (NaBH₄), a mild and selective reducing agent, to convert the aldehyde functional group to a primary alcohol.[7][8] NaBH₄ is preferred over stronger reducing agents like lithium aluminum hydride (LiAlH₄) due to its compatibility with a wider range of functional groups and its safe use in protic solvents like methanol.[7]
-
Materials:
-
4-Morpholinobenzaldehyde (1.0 eq)
-
Sodium Borohydride (NaBH₄) (1.5 eq)
-
Methanol (MeOH)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve 4-morpholinobenzaldehyde (e.g., 19.1 g, 0.100 mol) in methanol (e.g., 250 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add sodium borohydride (e.g., 5.7 g, 0.150 mol) to the cooled solution in small portions. Caution: Hydrogen gas is evolved; ensure adequate ventilation.[7]
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring by TLC until the starting aldehyde is consumed.
-
Cool the reaction mixture back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution until gas evolution ceases.[9]
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent, such as DCM or EtOAc (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization if necessary.
-
PART 2: Application in Synthesis
This compound is a stable solid, but its hydroxyl group requires activation for use in many coupling reactions. The most common strategy is its conversion to the corresponding benzylic halide, a highly versatile electrophile for C-C, C-N, and C-O bond formation.
Workflow for Application
Caption: Activation and synthetic applications of the title compound.
Protocol 2.1: Conversion to 4-Morpholinobenzyl Chloride
Thionyl chloride (SOCl₂) is an excellent reagent for converting primary alcohols to alkyl chlorides. The reaction is efficient, and the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification.[10][11]
-
Materials:
-
This compound (1.0 eq)
-
Thionyl Chloride (SOCl₂) (1.2 eq)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Pyridine (optional, catalytic or stoichiometric)
-
-
Procedure:
-
In a dry, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (e.g., 9.66 g, 0.050 mol) in anhydrous DCM (100 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add thionyl chloride (e.g., 4.4 mL, 0.060 mol) dropwise via a syringe or dropping funnel over 30 minutes. Caution: SOCl₂ is corrosive and reacts violently with water. The reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.[10]
-
(Optional) For acid-sensitive substrates or to neutralize the generated HCl, a base like pyridine can be added. For this substrate, the reaction often proceeds well without it.
-
After the addition, allow the reaction to warm to room temperature and stir for 2-3 hours, or until TLC analysis indicates complete conversion of the starting material.
-
Carefully pour the reaction mixture onto crushed ice to quench the excess SOCl₂.
-
Separate the organic layer. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate (NaHCO₃) solution, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 4-morpholinobenzyl chloride. This product is often used immediately in the next step without further purification due to potential instability.
-
Protocol 2.2: Application in Williamson Ether Synthesis (C-O Bond Formation)
The Williamson ether synthesis is a classic and reliable SN2 reaction for forming ethers from an alkoxide and an alkyl halide.[12][13] Here, 4-morpholinobenzyl chloride serves as the electrophile.
-
Materials:
-
4-Morpholinobenzyl Chloride (1.0 eq)
-
A phenol or alcohol (e.g., 4-methoxyphenol) (1.1 eq)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 eq) or Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous DMF or Acetonitrile
-
-
Procedure:
-
Alkoxide Formation: In a dry flask under an inert atmosphere, add the phenol (e.g., 6.8 g, 0.055 mol) to anhydrous DMF (80 mL).
-
Cool to 0 °C and add NaH (e.g., 2.4 g, 0.060 mol) portion-wise. Stir until hydrogen evolution ceases and a clear solution of the sodium phenoxide is formed.
-
Alkylation: Prepare a solution of 4-morpholinobenzyl chloride (from Protocol 2.1, ~0.050 mol) in a minimal amount of anhydrous DMF.
-
Add the benzyl chloride solution dropwise to the prepared alkoxide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the desired ether.
-
Protocol 2.3: Application in Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp³) bonds.[14][15] This protocol outlines the coupling of a 4-morpholinobenzyl halide with an arylboronic acid.
-
Materials:
-
4-Morpholinobenzyl Bromide (or Chloride) (1.0 eq)
-
Arylboronic Acid (e.g., Phenylboronic acid) (1.5 eq)
-
Palladium(II) Acetate [Pd(OAc)₂] (e.g., 3 mol%)
-
A suitable phosphine ligand (e.g., JohnPhos or SPhos) (e.g., 6 mol%)[16]
-
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (3.0 eq)
-
Solvent: DMF or Toluene/Water mixture
-
-
Procedure:
-
To a Schlenk flask, add the arylboronic acid (e.g., 9.1 g, 0.075 mol), the base (e.g., 20.7 g K₂CO₃, 0.150 mol), Pd(OAc)₂ (e.g., 337 mg, 1.5 mmol), and the phosphine ligand (e.g., 892 mg JohnPhos, 3.0 mmol).
-
Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Add the solvent (e.g., 150 mL DMF).
-
Add the 4-morpholinobenzyl bromide (prepared analogously to the chloride, ~0.050 mol).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired diaryl methane derivative.[16]
-
Conclusion
This compound is more than a simple alcohol; it is a strategic precursor for introducing the highly desirable morpholinophenyl fragment into drug-like molecules. Its straightforward synthesis and facile conversion into reactive electrophiles, such as 4-morpholinobenzyl chloride, open a gateway to a multitude of bond-forming reactions critical to medicinal chemistry. The protocols detailed herein provide a practical framework for researchers to leverage this versatile building block in the synthesis of novel compounds for various therapeutic targets, particularly in areas like kinase inhibition where the morpholine moiety is a well-established pharmacophore.
References
- 1. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 2. dial.uclouvain.be [dial.uclouvain.be]
- 3. 4-Morpholinobenzaldehyde | 1204-86-0 [chemicalbook.com]
- 4. 4-Morpholinobenzaldehyde | C11H13NO2 | CID 291349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Morpholinobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 6. Page loading... [wap.guidechem.com]
- 7. orgosolver.com [orgosolver.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. scispace.com [scispace.com]
- 10. m.youtube.com [m.youtube.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. jk-sci.com [jk-sci.com]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. Yoneda Labs [yonedalabs.com]
- 16. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Role of (4-Morpholin-4-yl-phenyl)methanol in Modern Synthetic Chemistry: Mechanisms and Protocols
Introduction: The Strategic Importance of the Morpholine Moiety
In the landscape of contemporary drug discovery and materials science, the morpholine heterocycle stands out as a "privileged scaffold." Its frequent appearance in approved pharmaceuticals and advanced materials is no coincidence. The morpholine ring imparts a unique combination of desirable physicochemical properties, including enhanced aqueous solubility, metabolic stability, and a favorable pharmacokinetic profile.[1][2][3] The oxygen atom can act as a hydrogen bond acceptor, while the tertiary amine provides a basic handle, all within a conformationally stable chair-like structure.[4] This combination makes morpholine-containing building blocks, such as (4-Morpholin-4-yl-phenyl)methanol, highly sought-after synthons for introducing these beneficial properties into target molecules.[2]
This technical guide provides an in-depth exploration of the reaction mechanisms involving this compound. It is designed for researchers, medicinal chemists, and drug development professionals, offering not just protocols, but also a mechanistic understanding to inform experimental design and troubleshooting. We will delve into two primary classes of transformations: the oxidation of the benzylic alcohol and its utilization in C-N bond formation through catalytic N-alkylation.
Section 1: Oxidation to (4-Morpholin-4-yl)benzaldehyde: A Gateway to Further Functionalization
The oxidation of the benzylic alcohol in this compound to its corresponding aldehyde, (4-morpholin-4-yl)benzaldehyde, is a pivotal transformation. This aldehyde is a versatile intermediate for a myriad of subsequent reactions, including reductive aminations, Wittig reactions, and the synthesis of various heterocyclic systems. Given the presence of the electron-rich morpholino-aniline system, the choice of oxidant must be carefully considered to avoid over-oxidation or side reactions.
Mechanistic Considerations for Selective Oxidation
The selective oxidation of a primary alcohol to an aldehyde without further oxidation to a carboxylic acid requires the use of mild, often anhydrous, oxidizing agents.[5] Two of the most reliable and widely used methods in modern organic synthesis are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.
-
Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures (typically -78 °C), followed by the addition of a hindered base like triethylamine.[3][6] The mechanism involves the formation of an alkoxysulfonium salt intermediate. The base then abstracts a proton from the carbon bearing the oxygen, leading to an E2-like elimination to form the aldehyde, dimethyl sulfide, and triethylammonium salt.[7] The low temperature is critical to prevent side reactions.
-
Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine reagent that offers the advantage of performing oxidations under mild, neutral conditions at room temperature.[8][9] The reaction proceeds through a ligand exchange between the alcohol and an acetate group on the periodinane. An intramolecular deprotonation of the alpha-carbon by another acetate ligand facilitates the reductive elimination of the iodine center, yielding the aldehyde, a non-toxic iodinane byproduct, and acetic acid.[1][8]
Experimental Protocol: Dess-Martin Oxidation of this compound
This protocol provides a reliable method for the synthesis of (4-morpholin-4-yl)benzaldehyde, a crucial intermediate for the synthesis of bioactive molecules.
Reaction Scheme:
References
- 1. Dess-Martin Oxidation [organic-chemistry.org]
- 2. Ruthenium-catalysed N-alkylation of anilines with primary carbohydrate alcohols via borrowing hydrogen strategy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Swern Oxidation [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Swern oxidation - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 8. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 9. Pyridine mediated transition-metal-free direct alkylation of anilines using alcohols via borrowing hydrogen conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Note: Structural Elucidation of (4-Morpholin-4-yl-phenyl)methanol using NMR and Mass Spectrometry
Abstract
This application note provides a detailed guide for the structural analysis and characterization of (4-Morpholin-4-yl-phenyl)methanol, a key intermediate in pharmaceutical synthesis. We present optimized protocols for Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), offering a systematic approach from sample preparation to spectral interpretation. This document is intended for researchers, scientists, and drug development professionals requiring robust analytical methods for the verification of molecular structure and purity.
Introduction
This compound (CAS No: 280556-71-0) is a bifunctional organic molecule incorporating a morpholine ring, a phenyl group, and a primary alcohol.[1][2] Its structural attributes make it a valuable building block in the synthesis of a wide range of biologically active compounds.[3] Accurate and unambiguous structural confirmation is a critical step in the drug discovery and development pipeline, ensuring the integrity of subsequent synthetic steps and the purity of the final active pharmaceutical ingredient (API). This guide details the application of ¹H NMR, ¹³C NMR, and Electrospray Ionization Mass Spectrometry (ESI-MS) for the comprehensive characterization of this compound.
Scientific Principles
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. It relies on the magnetic properties of atomic nuclei, particularly ¹H (proton) and ¹³C. The chemical environment of each nucleus influences its resonance frequency, resulting in a characteristic spectrum of chemical shifts, signal integrations, and coupling patterns that allow for the elucidation of the molecular framework.[4] For this compound, NMR is instrumental in confirming the presence and connectivity of the aromatic, morpholine, and methanol moieties.
Mass Spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules.[5] Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for polar molecules like this compound, as it typically produces intact molecular ions with minimal fragmentation.[5] This allows for the precise determination of the molecular weight, providing crucial confirmation of the compound's elemental composition. Further fragmentation analysis (MS/MS) can yield valuable structural information.[6]
Experimental Protocols
Adherence to Good Laboratory Practices (GLP) is essential for obtaining high-quality, reproducible data.[7][8] This includes using clean glassware, high-purity solvents, and properly calibrated instruments.[9][10]
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
Proper sample preparation is paramount for acquiring high-resolution NMR spectra.[11] The goal is to create a homogeneous solution free of particulate matter.
Protocol:
-
Sample Weighing: Accurately weigh 5-25 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.[12]
-
Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent for this compound due to its ability to dissolve a wide range of organic molecules.[11]
-
Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the vial.[12] Vigorously mix the solution to ensure complete dissolution.
-
Filtration: To remove any suspended particles that can degrade spectral quality, filter the solution through a pipette containing a small plug of glass wool into a clean, dry 5 mm NMR tube.[13]
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added to the solvent. However, the residual solvent peak of CDCl₃ at 7.26 ppm can also serve as a reference.[11]
-
Labeling: Clearly label the NMR tube with the sample identification.
Workflow for NMR Sample Preparation
Caption: Step-by-step workflow for preparing a sample for NMR analysis.
The following are general parameters for acquiring ¹H and ¹³C NMR spectra. Instrument-specific parameters may require optimization.
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer Frequency | 400 MHz (or higher) | 100 MHz (or higher) |
| Solvent | CDCl₃ | CDCl₃ |
| Temperature | 298 K | 298 K |
| Number of Scans | 16-32 | 1024-4096 |
| Relaxation Delay | 1-2 s | 2-5 s |
| Pulse Angle | 30-45° | 90° |
| Spectral Width | -2 to 12 ppm | -10 to 220 ppm |
Table 1: Recommended NMR Acquisition Parameters.
Part 2: Mass Spectrometry (MS)
Sample cleanliness is crucial for obtaining a clean mass spectrum with minimal background noise.[14]
Protocol:
-
Stock Solution: Prepare a stock solution of this compound in a high-purity solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL.[15]
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a mixture of methanol and water (typically 50:50 v/v) with 0.1% formic acid to promote protonation.[5][15]
-
Filtration: If any particulate matter is visible, filter the working solution through a 0.22 µm syringe filter into a clean autosampler vial.[5][15]
-
Blank Samples: Prepare blank samples containing only the solvent mixture to be run before and after the sample to check for carryover.[16]
Workflow for ESI-MS Sample Preparation
Caption: Step-by-step workflow for preparing a sample for ESI-MS analysis.
The following are general parameters for ESI-MS analysis. Instrument-specific parameters may require optimization.
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 - 4.5 kV |
| Cone Voltage | 20 - 40 V |
| Source Temperature | 120 - 150 °C |
| Desolvation Temperature | 350 - 450 °C |
| Desolvation Gas Flow | 600 - 800 L/hr |
| Mass Range | 50 - 500 m/z |
Table 2: Recommended ESI-MS Acquisition Parameters.
Data Interpretation
¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments in the molecule. The aromatic protons will appear in the downfield region (typically 6.5-8.5 ppm).[17] The morpholine and methanol protons will be found in the upfield region. Electron-donating groups, like the morpholine nitrogen, will shield the ortho and para protons, shifting them upfield relative to unsubstituted benzene (7.33 ppm).[18]
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (2H, ortho to -CH₂OH) | ~7.30 | Doublet | 2H |
| Aromatic (2H, ortho to Morpholine) | ~6.90 | Doublet | 2H |
| -CH₂OH | ~4.60 | Singlet | 2H |
| Morpholine (-CH₂-O-) | ~3.85 | Triplet | 4H |
| Morpholine (-CH₂-N-) | ~3.15 | Triplet | 4H |
| -OH | Variable | Singlet (broad) | 1H |
Table 3: Predicted ¹H NMR Data for this compound in CDCl₃.
¹³C NMR Spectrum
The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule. Aromatic carbons typically resonate between 120-170 ppm.[4]
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Aromatic (C-OH) | ~151 |
| Aromatic (C-N) | ~140 |
| Aromatic (CH, ortho to -CH₂OH) | ~128 |
| Aromatic (CH, ortho to Morpholine) | ~116 |
| -CH₂OH | ~65 |
| Morpholine (-CH₂-O-) | ~67 |
| Morpholine (-CH₂-N-) | ~50 |
Table 4: Predicted ¹³C NMR Data for this compound in CDCl₃.
Mass Spectrum
The ESI-MS spectrum in positive ion mode is expected to show a prominent peak for the protonated molecule [M+H]⁺.
| Ion | Calculated m/z |
| [C₁₁H₁₅NO₂ + H]⁺ | 194.11 |
Table 5: Expected m/z for the Protonated Molecular Ion of this compound.
The fragmentation pattern of benzyl alcohols often involves the loss of water (M-18) or the hydroxyl group.[19] In the case of this compound, fragmentation of the morpholine ring is also possible.[20] A common fragmentation for benzyl alcohol itself is the loss of the hydroxyl group to form a tropylium-like ion.[21]
Conclusion
The combination of NMR and mass spectrometry provides a powerful and comprehensive approach for the structural elucidation of this compound. The protocols and expected data presented in this application note serve as a robust guide for researchers in the pharmaceutical and chemical industries, ensuring accurate and reliable characterization of this important synthetic intermediate. The detailed interpretation of the spectral data confirms the connectivity and chemical environment of all atoms within the molecule, providing a high degree of confidence in its structural identity and purity.
References
- 1. This compound [oakwoodchemical.com]
- 2. [4-(Morpholin-4-yl)phenyl]methanol | CymitQuimica [cymitquimica.com]
- 3. preprints.org [preprints.org]
- 4. researchgate.net [researchgate.net]
- 5. vanderbilt.edu [vanderbilt.edu]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. 10 Examples of Good Laboratory Practice (GLP) | MaterialsZone [materials.zone]
- 8. agilent.com [agilent.com]
- 9. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 10. mun.ca [mun.ca]
- 11. organomation.com [organomation.com]
- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. biocompare.com [biocompare.com]
- 15. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 16. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 17. orgchemboulder.com [orgchemboulder.com]
- 18. youtube.com [youtube.com]
- 19. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 20. researchgate.net [researchgate.net]
- 21. chemistry.stackexchange.com [chemistry.stackexchange.com]
High-Performance Liquid Chromatography (HPLC) Purification of (4-Morpholin-4-yl-phenyl)methanol: A Detailed Method Development Guide and Protocol
An Application Note from the Desk of a Senior Application Scientist
Abstract
This comprehensive application note provides a detailed, scientifically-grounded protocol for the purification of (4-Morpholin-4-yl-phenyl)methanol using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This compound, a valuable building block in medicinal chemistry and materials science, possesses physicochemical properties—moderate polarity, a basic morpholine moiety, and an aromatic ring—that necessitate a carefully optimized purification strategy. We will delve into the rationale behind method development, from the selection of the stationary and mobile phases to the optimization of the elution gradient. This guide is intended for researchers, scientists, and drug development professionals seeking a robust, reproducible, and scalable method for obtaining high-purity this compound.
Introduction and Principles of Separation
This compound is a bifunctional molecule featuring a hydrophilic morpholine group and a more hydrophobic phenylmethanol scaffold. The presence of the tertiary amine within the morpholine ring (a Lewis base) presents a specific challenge in silica-based chromatography: potential interaction with acidic residual silanol groups (Si-OH) on the stationary phase.[1] This interaction can lead to significant peak tailing, poor resolution, and reduced recovery.
Therefore, Reversed-Phase HPLC (RP-HPLC) is the method of choice.[2] In this modality, a non-polar stationary phase is paired with a polar mobile phase. The separation is governed by hydrophobic interactions; less polar (more hydrophobic) analytes are retained longer on the column, while more polar analytes elute earlier.[2]
Our strategy is built on two core principles:
-
Controlling Analyte-Stationary Phase Interactions: We will utilize a C18 (octadecylsilane) column, a highly hydrophobic and versatile stationary phase that is the standard for initial method development in RP-HPLC.[3]
-
Controlling Analyte Ionization State: To mitigate the problematic basicity of the morpholine group, we will employ an acidic mobile phase modifier. By maintaining a low pH, the morpholine nitrogen is consistently protonated, creating a single, positively charged species. This prevents unwanted ionic interactions with the stationary phase and ensures sharp, symmetrical peaks.[1][4]
HPLC Method Development Strategy
The development of a robust purification method is a systematic process. The choices outlined below are based on the known physicochemical properties of the target compound and established chromatographic principles.[2]
Stationary Phase Selection
A C18 column is the optimal starting point due to its strong hydrophobic retention, which is well-suited for aromatic compounds.[3][5] For preparative purification, a column with a larger particle size (e.g., 5 µm or 10 µm) is preferred to allow for higher loading capacity without generating excessive backpressure.
-
Primary Recommendation: A high-quality, end-capped C18 column. End-capping minimizes the number of accessible residual silanols, further reducing the potential for peak tailing.
-
Alternative Phases: If peak shape remains suboptimal on a C18 column, an Ascentis RP-Amide or a Phenyl-Hexyl phase could be considered.[3] The RP-Amide phase offers enhanced retention for polar compounds, while the Phenyl-Hexyl phase can provide alternative selectivity for aromatic compounds through π-π interactions.[1][3]
Mobile Phase Selection
The mobile phase is the primary tool for controlling retention and selectivity.[6]
-
Aqueous Phase (Solvent A): Deionized water with an acidic modifier. 0.1% (v/v) Trifluoroacetic Acid (TFA) is the ideal choice for purification. It is an effective ion-pairing agent that sharpens peaks for basic compounds and is highly volatile, simplifying the removal from collected fractions during post-purification workup.[4]
-
Organic Phase (Solvent B): HPLC-grade acetonitrile (ACN) is recommended over methanol as the initial choice. ACN generally has a lower viscosity (reducing system pressure) and provides better peak shape for many compounds.[1]
-
Elution Mode: A gradient elution is essential for purification. It starts with a high concentration of the aqueous phase to ensure the compound binds to the column, followed by a gradual increase in the organic phase to elute the compound and any impurities with varying hydrophobicities.[7] This approach concentrates the target compound into a narrow band, maximizing purity and concentration in the collected fractions.
Detection
The phenyl ring in this compound allows for straightforward detection using a UV-Vis detector. Aromatic compounds typically exhibit strong absorbance at or near 254 nm. For optimal sensitivity, it is recommended to determine the compound's maximum absorbance (λmax) by running a UV-Vis spectrum of a dilute solution.
Experimental Protocols
Protocol 1: Preparation of Mobile Phases and Sample
Materials:
-
This compound, crude sample
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Water
-
Trifluoroacetic Acid (TFA), HPLC grade
-
Methanol (for sample dissolution, if needed)
-
0.45 µm solvent filters
Procedure:
-
Mobile Phase A (0.1% TFA in Water): To 999 mL of HPLC-grade water in a 1 L solvent bottle, carefully add 1 mL of TFA. Mix thoroughly. Filter through a 0.45 µm filter to remove particulates.
-
Mobile Phase B (0.1% TFA in Acetonitrile): To 999 mL of HPLC-grade ACN in a 1 L solvent bottle, carefully add 1 mL of TFA. Mix thoroughly. Filter through a 0.45 µm filter.
-
Degassing: Degas both mobile phases for 15-20 minutes using an ultrasonic bath or an inline degasser to prevent bubble formation in the pump heads.[7]
-
Sample Preparation:
-
Accurately weigh the crude this compound.
-
Dissolve the sample in a minimal amount of a suitable solvent to create a concentrated stock solution (e.g., 50-100 mg/mL). A 50:50 mixture of Mobile Phase A and B, or Dimethyl Sulfoxide (DMSO), is often a good starting point.
-
Causality Check: Ensure the sample is fully dissolved. Any particulate matter can clog the HPLC column frits and tubing. If necessary, centrifuge the sample solution and draw from the supernatant for injection.
-
Workflow for HPLC Purification
Caption: Overall workflow from preparation to final pure product.
Protocol 2: HPLC System Setup and Purification Run
Equipment:
-
Preparative HPLC system with a gradient pump, autosampler or manual injector, and a UV-Vis detector.
-
Fraction collector.
-
Preparative C18 column (e.g., 250 mm x 21.2 mm, 5 µm).
Chromatographic Conditions Summary:
| Parameter | Recommended Condition | Rationale |
| Column | C18, 5 µm, 250 x 21.2 mm | Standard for reversed-phase; good balance of capacity and efficiency. |
| Mobile Phase A | Water + 0.1% TFA | Polar solvent with acidic modifier for good peak shape.[4] |
| Mobile Phase B | Acetonitrile + 0.1% TFA | Organic solvent for eluting the compound. |
| Flow Rate | ~20 mL/min (for 21.2 mm ID) | Adjust based on column dimension and pressure limits. |
| Gradient | 5% to 95% B over 20-30 min | Ensures separation of early and late eluting impurities. |
| Detection | UV at 254 nm (or λmax) | Aromatic ring provides strong UV absorbance for detection. |
| Injection Volume | 100 µL - 2000 µL | Dependent on sample concentration and column loading capacity. |
| Column Temp. | Ambient or 30 °C | Controlled temperature ensures reproducible retention times. |
Procedure:
-
Column Installation: Install the preparative C18 column.
-
System Purge: Purge both pump lines with their respective mobile phases to remove any air or old solvent.
-
Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 95% A / 5% B) for at least 5-10 column volumes. The system is equilibrated when the baseline is stable.
-
Scouting Run (Optional but Recommended): Perform a small analytical-scale injection to confirm the retention time of the target compound before committing a large amount of material.
-
Preparative Run: Inject the prepared sample onto the column.
-
Gradient Execution: Start the gradient method. A typical gradient might be:
-
0-5 min: 5% B (Isocratic hold)
-
5-25 min: Linear gradient from 5% to 95% B
-
25-30 min: 95% B (Isocratic hold to wash the column)
-
30.1-35 min: Return to 5% B and re-equilibrate
-
-
Fraction Collection: Set the fraction collector to collect fractions based on the UV signal threshold. Begin collecting just before the target peak begins to elute and stop just after it returns to baseline.
Protocol 3: Fraction Collection and Post-Purification Processing
Procedure:
-
Purity Analysis: Analyze a small aliquot from each collected fraction (or a pooled set of fractions from the main peak) using an analytical HPLC method to confirm purity.
-
Pooling: Combine all fractions that meet the desired purity specification (e.g., >98%).
-
Solvent Removal:
-
Remove the bulk of the acetonitrile using a rotary evaporator. Use a moderate temperature (30-40 °C) to avoid sample degradation.
-
The remaining aqueous solution contains the purified product as its TFA salt.
-
-
Lyophilization: Freeze the aqueous solution and lyophilize (freeze-dry) to obtain the final product as a stable, fluffy solid. The TFA salt form often improves the stability and handling characteristics of amine-containing compounds.
Decision Tree for Method Optimization
Caption: A logical flow for troubleshooting common HPLC purification issues.
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | 1. Secondary interactions with residual silanols. 2. Column overload. 3. Insufficient mobile phase modifier. | 1. Ensure 0.1% TFA is in both mobile phases. 2. Reduce injection volume/mass. 3. Try a different, highly end-capped C18 column or a polar-embedded phase column.[3] |
| Poor Resolution | 1. Gradient is too steep. 2. Inappropriate mobile phase selectivity. 3. Column is losing efficiency. | 1. Decrease the gradient slope (e.g., increase gradient time from 20 to 40 minutes). 2. Replace acetonitrile with methanol to alter selectivity.[1] 3. Flush the column or replace it if it is old. |
| High Backpressure | 1. Particulate matter from sample or mobile phase. 2. Precipitated sample on the column. 3. Flow rate too high for the column. | 1. Filter all samples and mobile phases. 2. Ensure the sample is fully soluble in the initial mobile phase conditions. 3. Reduce the flow rate. |
| No Peak Detected | 1. Compound is not eluting. 2. Incorrect detection wavelength. 3. Sample degradation. | 1. Run a steep "strip" gradient (e.g., 5-100% B in 5 min) to see if the compound is highly retained. 2. Run a DAD/PDA scan to find the λmax. 3. Check sample stability in the dissolution solvent. |
Conclusion
This application note provides a robust and scientifically-driven framework for the successful purification of this compound using preparative RP-HPLC. By employing a C18 stationary phase with a water/acetonitrile mobile phase modified with 0.1% TFA, researchers can effectively overcome the challenges associated with the compound's basicity, leading to high purity and recovery. The detailed protocols and troubleshooting guide serve as a comprehensive resource for scientists in the pharmaceutical and chemical industries, enabling efficient and reproducible purification outcomes.
References
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. chromtech.com [chromtech.com]
- 3. Developing HPLC Methods [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 6. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 7. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Solvent Selection in Reactions with (4-Morpholin-4-yl-phenyl)methanol
Abstract
This comprehensive guide addresses the critical aspect of solvent selection for chemical reactions involving (4-Morpholin-4-yl-phenyl)methanol, a versatile intermediate prevalent in medicinal chemistry and drug development. The unique bifunctional nature of this molecule, possessing a nucleophilic morpholine nitrogen and a reactive benzylic alcohol, necessitates a nuanced approach to solvent choice to ensure optimal reaction outcomes, including yield, purity, and reaction rate. This document provides a framework for logical solvent selection based on the compound's physicochemical properties and the specific reaction type being performed. Detailed, field-tested protocols for common transformations such as oxidation, esterification, and etherification are provided, emphasizing the causal relationship between solvent properties and reaction performance.
Introduction: The Critical Role of the Solvent
This compound is a key building block in the synthesis of pharmacologically active compounds. Its morpholine moiety often imparts favorable pharmacokinetic properties, such as improved aqueous solubility and metabolic stability.[1][2][3] The benzylic alcohol provides a reactive handle for a variety of chemical transformations. The success of these transformations is intrinsically linked to the choice of solvent, which can influence reactant and transition state stability, modulate reaction rates, and in some cases, determine the reaction pathway.
This guide is structured to provide researchers, scientists, and drug development professionals with the expertise to make informed solvent selections. We will explore the physicochemical properties of this compound, categorize common solvents, and provide detailed protocols for key reactions, explaining the rationale behind each choice.
Physicochemical Profile of this compound
Understanding the inherent properties of this compound is fundamental to predicting its behavior in various solvents.
-
Structure: The molecule consists of a polar morpholine ring and a hydroxyl group attached to a phenyl ring, which introduces both polar and non-polar characteristics.
-
Polarity: The presence of oxygen and nitrogen atoms, along with the hydroxyl group, makes it a polar molecule capable of hydrogen bonding.
-
Solubility (Qualitative): Based on its structure, this compound is expected to be soluble in polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., DMSO, DMF, THF). Its solubility in non-polar solvents like toluene or hexanes is likely to be limited. It is commercially available as a white powder.[3]
-
Reactivity: The molecule has two primary reactive sites: the benzylic alcohol (susceptible to oxidation, esterification, etherification) and the tertiary amine of the morpholine ring (can act as a base or nucleophile, though sterically hindered).
Solvent Selection Framework
A systematic approach to solvent selection is crucial. The following decision-making workflow can guide the process.
Caption: A logical workflow for solvent selection.
Table 1: General Solvent Recommendations Based on Reaction Type
| Reaction Type | Recommended Solvent Class | Specific Examples | Rationale |
| Oxidation | Polar Aprotic | Dichloromethane (DCM), Acetonitrile (ACN) | Good solubility for the substrate and common oxidants (e.g., TEMPO-based). Inert under oxidative conditions. |
| Esterification | Polar Aprotic | Tetrahydrofuran (THF), Dichloromethane (DCM) | Solubilizes the alcohol, acyl chloride/anhydride, and base (e.g., triethylamine). Does not compete as a nucleophile. |
| Williamson Ether Synthesis | Polar Aprotic or Biphasic | Tetrahydrofuran (THF), Dimethylformamide (DMF) | Aprotic nature favors SN2 reaction by not solvating the alkoxide nucleophile as strongly as protic solvents. |
| Nucleophilic Substitution (on an activated ring) | Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF) | High polarity and boiling point can accelerate SNAr reactions. |
Detailed Application Protocols
The following protocols are based on established methodologies for substituted benzyl alcohols and have been adapted for this compound.
Protocol 1: Selective Oxidation to (4-Morpholin-4-yl)benzaldehyde
This protocol utilizes a TEMPO-based catalyst system for the selective oxidation of the primary alcohol to an aldehyde, minimizing over-oxidation to the carboxylic acid.[4][5]
Rationale for Solvent Choice: Dichloromethane (DCM) is an excellent choice as it is a polar aprotic solvent that effectively dissolves the starting material and the TEMPO catalyst. It is also inert to the oxidizing conditions and has a low boiling point, which facilitates product isolation.
Caption: Workflow for the oxidation of this compound.
Materials:
-
This compound
-
(2,2,6,6-Tetramethyl-1-piperidinyloxy) free radical (TEMPO)
-
Dichloromethane (DCM), anhydrous
-
Aqueous sodium hypochlorite (NaOCl) solution (household bleach)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add this compound (1.0 equiv.) and TEMPO (0.05 equiv.).
-
Dissolve the solids in anhydrous DCM (approx. 0.1 M concentration of the substrate).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the aqueous NaOCl solution (1.2 equiv.) dropwise while vigorously stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃.
-
Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Esterification with an Acyl Chloride
This protocol describes the formation of an ester via reaction with an acyl chloride in the presence of a non-nucleophilic base.
Rationale for Solvent Choice: Anhydrous Tetrahydrofuran (THF) is a suitable polar aprotic solvent. It readily dissolves the reactants and the triethylamine base. Importantly, THF does not possess acidic protons that would be quenched by the base or reactive hydroxyl groups that would compete with the substrate alcohol.
Materials:
-
This compound
-
Acyl chloride (e.g., benzoyl chloride) (1.1 equiv.)
-
Triethylamine (TEA) (1.5 equiv.)
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 equiv.) and triethylamine (1.5 equiv.) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C.
-
Add the acyl chloride (1.1 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours, or until TLC indicates completion.
-
Quench the reaction with water and extract the product with diethyl ether.
-
Wash the combined organic extracts sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
The crude ester can be purified by recrystallization or column chromatography.
Protocol 3: Williamson Ether Synthesis
This protocol outlines the synthesis of a benzyl ether, a common protecting group strategy, via an SN2 reaction.[6][7]
Rationale for Solvent Choice: Anhydrous Dimethylformamide (DMF) is a polar aprotic solvent that is excellent for SN2 reactions. It effectively solvates the sodium cation of the alkoxide intermediate while leaving the alkoxide nucleophile relatively "bare" and highly reactive. Its high boiling point also allows for heating to accelerate the reaction if necessary.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv.)
-
Alkyl halide (e.g., benzyl bromide) (1.2 equiv.)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried flask under a nitrogen atmosphere, add a suspension of NaH (1.2 equiv.) in anhydrous DMF.
-
Cool the suspension to 0 °C.
-
Slowly add a solution of this compound (1.0 equiv.) in anhydrous DMF.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 30 minutes.
-
Add the alkyl halide (1.2 equiv.) and stir the reaction at room temperature until completion (monitor by TLC). Gentle heating may be required.
-
Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the resulting ether by column chromatography.
Safety and Handling
According to safety data sheets, this compound is classified as a hazardous substance.[8] It is known to cause skin irritation and serious eye irritation, and may cause respiratory irritation.[2]
-
Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, and eye/face protection.[1]
-
Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust.[2]
-
Storage: Store in a tightly closed container in a dry, well-ventilated place.[8]
-
First Aid:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]
-
Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[8]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing.[2]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.[1]
-
Conclusion
The selection of an appropriate solvent is a cornerstone of successful synthetic chemistry. For reactions involving this compound, a careful consideration of the reaction type, mechanism, and reagent properties is paramount. Polar aprotic solvents like DCM, THF, and DMF are frequently the solvents of choice for common transformations of the benzylic alcohol functionality, as they provide good solubility while promoting the desired reactivity. The protocols and frameworks provided in this guide are intended to empower researchers to make logical, evidence-based decisions, leading to more efficient and reproducible synthetic outcomes.
References
- 1. (4-Morpholin-4-yl-phenyl)-methanol, 95+%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. (4-Morpholin-4-yl-phenyl)-methanol, 95+%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 3. [4-(Morpholin-4-yl)phenyl]methanol | CymitQuimica [cymitquimica.com]
- 4. Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air: Revisiting TEMPO-assisted oxidations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ketone synthesis by oxidation of alcohols [organic-chemistry.org]
- 6. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
- 7. MORPHOLIN-4-YL-PHENYL-ACETIC ACID HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 8. This compound [infochems.co.kr]
Catalytic Transformations of (4-Morpholin-4-yl-phenyl)methanol: A Guide for Synthetic Chemists
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of catalytic strategies for the chemical transformation of (4-Morpholin-4-yl-phenyl)methanol. This versatile building block, featuring both a reactive benzylic alcohol and a nucleophilic morpholine moiety, offers a rich landscape for synthetic diversification. This document will delve into key catalytic reactions, providing not only detailed, field-tested protocols but also the underlying scientific principles that govern catalyst selection and reaction optimization.
Introduction: The Synthetic Potential of this compound
This compound is a valuable intermediate in medicinal chemistry and materials science. The presence of the morpholine group often imparts desirable physicochemical properties, such as improved aqueous solubility and metabolic stability, to target molecules. The benzylic alcohol functionality serves as a versatile handle for a variety of transformations, including oxidation to the corresponding aldehyde, a key precursor for imine and enamine formation, and cross-coupling reactions to forge new carbon-carbon and carbon-heteroatom bonds.
The primary challenge in the catalytic transformation of this substrate lies in the potential for the tertiary amine of the morpholine ring to coordinate with and deactivate the metal catalyst. Therefore, the selection of an appropriate catalytic system is paramount to achieving high yields and selectivities. This guide will focus on robust catalytic methods that have demonstrated tolerance for amine functionalities.
Part 1: Selective Oxidation to (4-Morpholin-4-yl)benzaldehyde
The selective oxidation of the benzylic alcohol to the corresponding aldehyde is a foundational transformation, opening the door to a plethora of subsequent reactions. Over-oxidation to the carboxylic acid is a common side reaction that must be carefully controlled. Here, we present two highly effective and selective catalytic systems.
Ruthenium-Catalyzed Aerobic Oxidation
Ruthenium complexes are well-established catalysts for the aerobic oxidation of alcohols.[1] The use of molecular oxygen from the air as the terminal oxidant makes this an environmentally benign and cost-effective method. Both homogeneous and heterogeneous ruthenium catalysts have proven effective for the selective oxidation of benzylic alcohols.[1][2]
Scientific Rationale: The catalytic cycle is believed to involve the formation of a ruthenium-alkoxide intermediate, followed by β-hydride elimination to yield the aldehyde and a ruthenium-hydride species. The ruthenium-hydride is then re-oxidized by molecular oxygen to regenerate the active catalyst. The choice of ligands on the ruthenium center can influence the catalyst's activity and stability.
Experimental Protocol: Heterogeneous Ruthenium-Catalyzed Aerobic Oxidation
This protocol utilizes a commercially available supported ruthenium catalyst, which offers the advantage of easy separation and potential for recycling.[1]
Materials:
-
This compound
-
Ruthenium on alumina (Ru/Al₂O₃), 5 wt%
-
Toluene
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask equipped with a reflux condenser
-
Magnetic stirrer and heating mantle
-
Source of air or oxygen
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq.), Ru/Al₂O₃ (5 mol% Ru), and toluene (0.1 M solution).
-
Fit the flask with a reflux condenser open to the air (or with a balloon filled with oxygen).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-8 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the heterogeneous catalyst. Wash the Celite® pad with toluene.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford pure (4-morpholin-4-yl)benzaldehyde.
Data Summary: Ruthenium-Catalyzed Oxidation
| Catalyst | Oxidant | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Ru/Al₂O₃ | Air (O₂) | Toluene | 80-100 | 85-95 | [1] |
| RuCl₃·nH₂O | Air (O₂) | Dichloroethane | 80 | 80-90 | [1] |
Troubleshooting:
-
Low Conversion: Ensure the catalyst is active. If necessary, a fresh batch of catalyst should be used. Increase the reaction temperature or extend the reaction time. Ensure adequate air/oxygen supply.
-
Over-oxidation to Carboxylic Acid: Monitor the reaction closely and stop it once the starting material is consumed. Lowering the reaction temperature may also help to minimize over-oxidation.
Workflow for Ruthenium-Catalyzed Aerobic Oxidation
Caption: Workflow for the heterogeneous ruthenium-catalyzed aerobic oxidation.
TEMPO/Copper Co-catalyzed Aerobic Oxidation
The 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) radical, in combination with a co-catalyst such as a copper salt, provides a highly efficient system for the selective aerobic oxidation of primary alcohols to aldehydes.[3][4] This system operates under mild conditions and is known for its high selectivity, often avoiding over-oxidation.[5][6]
Scientific Rationale: The catalytic cycle involves the oxidation of the alcohol by the oxoammonium ion, which is the active oxidizing species generated from TEMPO. The resulting hydroxylamine is then re-oxidized back to the oxoammonium ion by the copper(II) species. The reduced copper(I) is subsequently re-oxidized by molecular oxygen, completing the catalytic cycle. The morpholine moiety is well-tolerated by this catalytic system.
Experimental Protocol: TEMPO/Copper-Catalyzed Aerobic Oxidation
Materials:
-
This compound
-
TEMPO
-
Copper(I) bromide (CuBr) or other copper(I) or (II) salts
-
Acetonitrile
-
Round-bottom flask
-
Magnetic stirrer
-
Source of air or oxygen
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq.), TEMPO (5 mol%), and CuBr (5 mol%).
-
Add acetonitrile to achieve a 0.1 M concentration of the substrate.
-
Stir the mixture vigorously at room temperature under an atmosphere of air (or with an oxygen balloon).
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes).
Data Summary: TEMPO/Copper-Catalyzed Oxidation
| Co-catalyst | TEMPO loading (mol%) | Solvent | Temperature | Typical Yield (%) | Reference |
| CuBr | 5 | Acetonitrile | Room Temp | 90-98 | [3][4] |
| CuCl₂ | 10 | Water | 70 °C | 85-95 | [6] |
Troubleshooting:
-
Slow Reaction: Ensure efficient stirring to maximize contact with air/oxygen. The use of an oxygen balloon instead of air can accelerate the reaction. The quality of the TEMPO and copper salt is important.
-
Catalyst Deactivation: The presence of strong coordinating species can inhibit the copper catalyst. Ensure the starting material and solvent are of high purity.
Catalytic Cycle for TEMPO/Copper-Catalyzed Aerobic Oxidation
References
- 1. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings [organic-chemistry.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. A General, Enantioselective Synthesis of Protected Morpholines and Piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (S)-(4-Benzylmorpholin-3-yl)methanol Hydrochloride | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of (4-Morpholin-4-yl-phenyl)methanol
Technical Support Center: (4-Morpholin-4-yl-phenyl)methanol Reactions
Welcome to the technical support center for reactions involving (4-Morpholin-4-yl-phenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and byproduct formations encountered during the synthesis and subsequent reactions of this versatile intermediate. Our goal is to provide you with the expertise and practical insights necessary to optimize your experimental outcomes.
Part 1: Understanding the Reactivity of this compound
This compound is a bifunctional molecule featuring a reactive benzylic alcohol and an electron-rich N-aryl morpholine moiety. This unique combination of functional groups dictates its reactivity and the potential for byproduct formation. The morpholino group, being a strong electron-donating group, activates the phenyl ring towards electrophilic substitution and stabilizes benzylic carbocation intermediates. This electronic effect significantly influences the course of many reactions.
Part 2: Troubleshooting Guide for Common Reactions
This section addresses specific issues you may encounter during your experiments, focusing on the identification and mitigation of common byproducts.
Issue 1: Incomplete Reduction of 4-Morpholinobenzaldehyde
Symptom: Your final product, this compound, is contaminated with the starting material, 4-morpholinobenzaldehyde. This is often observed as a persistent yellow tint in the product and a characteristic aldehyde peak in the 1H NMR spectrum (around 9.8 ppm).
Causality: The reduction of an aldehyde to an alcohol is typically a high-yielding reaction. However, incomplete conversion can occur due to several factors:
-
Insufficient Reducing Agent: The stoichiometry of the reducing agent (e.g., sodium borohydride) to the aldehyde may be inadequate.
-
Deactivated Reducing Agent: The reducing agent may have degraded due to improper storage or handling, leading to reduced activity.
-
Suboptimal Reaction Temperature: Low temperatures can slow down the reaction rate, leading to incomplete conversion within the given timeframe.
Troubleshooting Protocol:
-
Verify the Stoichiometry: Ensure you are using a sufficient excess of the reducing agent. A 1.5 to 2.0 molar equivalent of sodium borohydride is typically recommended.
-
Check the Quality of the Reducing Agent: Use a freshly opened container of the reducing agent or test its activity on a known substrate.
-
Optimize Reaction Conditions:
-
Temperature: While the reaction is often performed at 0 °C to control exothermicity, allowing it to warm to room temperature for a period can drive the reaction to completion.
-
Solvent: Ensure the aldehyde is fully dissolved in the chosen solvent (e.g., methanol, ethanol).
-
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material before quenching the reaction.
Purification of the Final Product:
If your product is contaminated with the aldehyde, it can be purified by the following methods:
-
Recrystallization: this compound is a solid and can often be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.
-
Column Chromatography: Silica gel chromatography using a gradient of ethyl acetate in hexanes can effectively separate the more polar alcohol from the less polar aldehyde.
Issue 2: Over-oxidation of this compound
Symptom: During the oxidation of this compound to the corresponding aldehyde, you observe the formation of 4-morpholinobenzoic acid as a byproduct. This will be evident in the 1H NMR spectrum by the disappearance of the benzylic CH2OH protons and the appearance of a carboxylic acid proton (around 12-13 ppm, broad singlet).
Causality: The benzylic alcohol in this compound is susceptible to over-oxidation, especially with strong oxidizing agents or under harsh reaction conditions. The electron-donating morpholino group can further activate the benzylic position, making it more prone to oxidation.
-
Choice of Oxidizing Agent: Strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid (Jones reagent) will readily oxidize the primary alcohol to a carboxylic acid.
-
Reaction Conditions: Prolonged reaction times or elevated temperatures, even with milder oxidants, can lead to over-oxidation.
Troubleshooting Protocol:
-
Select a Mild Oxidizing Agent: Utilize milder and more selective oxidizing agents to stop the reaction at the aldehyde stage. Recommended reagents include:
-
Pyridinium Chlorochromate (PCC): A widely used reagent for the selective oxidation of primary alcohols to aldehydes.[1][2]
-
Swern Oxidation: This method uses dimethyl sulfoxide (DMSO) activated with oxalyl chloride or trifluoroacetic anhydride at low temperatures (-78 °C) and is known for its mildness and high yields.[3][4][5]
-
Manganese Dioxide (MnO2): An effective and selective oxidant for benzylic and allylic alcohols.[6]
-
-
Control Reaction Parameters:
-
Temperature: Maintain the recommended temperature for the chosen oxidation method. For Swern oxidation, it is crucial to keep the temperature below -60 °C.[7]
-
Reaction Time: Monitor the reaction closely by TLC to determine the point of complete consumption of the starting material and avoid prolonged reaction times.
-
Experimental Protocol: Swern Oxidation of this compound
-
To a solution of oxalyl chloride (1.2 eq) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add a solution of DMSO (2.2 eq) in DCM dropwise.
-
Stir the mixture for 15 minutes at -78 °C.
-
Add a solution of this compound (1.0 eq) in DCM dropwise.
-
Stir the reaction mixture for 30 minutes at -78 °C.
-
Add triethylamine (5.0 eq) dropwise and allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Issue 3: Formation of Dimeric Ether Byproduct in Acidic Media
Symptom: When conducting reactions with this compound under acidic conditions (e.g., esterification, acetal formation), you observe a significant amount of a higher molecular weight byproduct. Mass spectrometry analysis suggests the formation of a dimeric ether.
Causality: The electron-donating morpholino group stabilizes the formation of a benzylic carbocation upon protonation of the alcohol and subsequent loss of water. This carbocation is highly electrophilic and can be attacked by another molecule of the starting alcohol, leading to the formation of a dimeric ether.
Troubleshooting Protocol:
-
Avoid Strong Protic Acids: Whenever possible, use milder acidic conditions or Lewis acid catalysts.
-
Control Reaction Temperature: Keep the reaction temperature as low as possible to minimize the rate of the competing etherification reaction.
-
Use a Dehydrating Agent: In reactions where water is a byproduct (e.g., esterification), the use of a dehydrating agent like molecular sieves can help to shift the equilibrium towards the desired product and suppress the formation of the dimeric ether.
-
Alternative Synthetic Routes: For reactions like esterification, consider using methods that do not require acidic conditions, such as reaction with an acyl chloride or anhydride in the presence of a non-nucleophilic base like pyridine.
Part 3: Frequently Asked Questions (FAQs)
Q1: What are the potential byproducts from the synthesis of the precursor, 4-morpholinobenzaldehyde, via Buchwald-Hartwig amination?
A1: The Buchwald-Hartwig amination is a powerful method for the synthesis of N-aryl amines. However, some byproducts can be formed:
-
Hydrodehalogenation Product: The starting aryl halide (e.g., 4-fluorobenzaldehyde) can be reduced to benzaldehyde.
-
Unreacted Starting Materials: Incomplete reaction can leave both the aryl halide and morpholine in the product mixture.
-
Catalyst-Related Byproducts: Depending on the specific palladium catalyst and ligands used, byproducts from ligand degradation or side reactions of the catalyst can be observed.
Q2: Can the morpholine ring itself be a source of byproducts?
A2: Yes, under certain conditions, the morpholine ring can be reactive.
-
Oxidative Degradation: Strong oxidizing conditions can lead to the degradation of the morpholine ring. While the specific products can be complex, this often involves cleavage of the C-N or C-O bonds within the ring.
-
Reaction with Strong Electrophiles: While the nitrogen in morpholine is a tertiary amine, it can still react with very strong electrophiles. However, in most common reactions of this compound, the morpholine ring is relatively stable.
Q3: How does the electron-donating nature of the morpholino group affect byproduct formation?
A3: The morpholino group has a significant electronic influence:
-
Increased Nucleophilicity of the Phenyl Ring: It activates the aromatic ring, making it more susceptible to electrophilic attack. This could lead to undesired side reactions on the ring if strong electrophiles are present.
-
Stabilization of Benzylic Carbocations: As discussed in Issue 3, this stabilization promotes side reactions that proceed through a carbocation intermediate, such as the formation of dimeric ethers in acidic media.
-
Increased Susceptibility to Oxidation: The electron-rich nature of the system can make the benzylic alcohol more easily oxidized.
Part 4: Visualization of Reaction Pathways
Diagram 1: Key Reactions and Potential Byproducts of this compound
Caption: Figure 1. Overview of reactions and byproducts.
Diagram 2: Troubleshooting Logic for Oxidation Reactions
Caption: Figure 2. Troubleshooting workflow for oxidation.
Part 5: References
-
Swern, D., et al. (1978). Oxidation of alcohols by dimethyl sulfoxide-oxalyl chloride. The Journal of Organic Chemistry, 43(12), 2480-2482. --INVALID-LINK--
-
Mancuso, A. J., & Swern, D. (1981). Activated dimethyl sulfoxide: useful reagents for synthesis. Synthesis, 1981(03), 165-185. --INVALID-LINK--
-
Fatiadi, A. J. (1976). Active manganese dioxide. Synthesis, 1976(2), 65-104. --INVALID-LINK--
-
Corey, E. J., & Suggs, J. W. (1975). Pyridinium chlorochromate. An efficient reagent for oxidation of primary and secondary alcohols to carbonyl compounds. Tetrahedron Letters, 16(31), 2647-2650. --INVALID-LINK--
-
Parrish, J. P., & Little, R. D. (2002). Pyridinium Chlorochromate (PCC). In e-EROS Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd. --INVALID-LINK--
-
Tojo, G., & Fernández, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones. Springer Science & Business Media. --INVALID-LINK--
-
Piancatelli, G., Scettri, A., & D'Auria, M. (1982). Pyridinium chlorochromate: a versatile oxidant in organic synthesis. Synthesis, 1982(04), 245-258. --INVALID-LINK--
-
ChemicalBook. (n.d.). 4-Morpholinobenzaldehyde synthesis. Retrieved from --INVALID-LINK--[3]
-
Organic Syntheses. (1987). 3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene. Organic Syntheses, 65, 183. --INVALID-LINK--[8]
-
IJSART. (2018). Preparation of Secondary Alcohols from 1-N-benzyl 9,10- dihydrolysergol. International Journal of Science and Advanced Research and Technology, 4(1). --INVALID-LINK--[7]
References
- 1. Using Morpholinos to Control Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4-Morpholinobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 4. asianpubs.org [asianpubs.org]
- 5. Swern Oxidation [organic-chemistry.org]
- 6. rsc.org [rsc.org]
- 7. ijsart.com [ijsart.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of (4-Morpholin-4-yl-phenyl)methanol
Welcome to the technical support resource for (4-Morpholin-4-yl-phenyl)methanol. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the purification of this versatile intermediate. As Senior Application Scientists, we have compiled our field expertise into this series of troubleshooting guides and FAQs to help you navigate common obstacles and optimize your purification strategy.
Part 1: Troubleshooting Guide
This section addresses specific problems encountered during the purification of this compound in a practical question-and-answer format.
Issue 1: My product oils out or fails to crystallize during recrystallization.
Question: I've isolated my crude this compound, but upon attempting recrystallization, it either separates as an oil or remains completely soluble even at low temperatures. What's going wrong?
Answer: This is a classic purification challenge, often rooted in solvent choice and the presence of specific impurities.
Possible Causes & Solutions:
-
Inappropriate Solvent System: The ideal recrystallization solvent should dissolve the compound poorly at room temperature but completely at its boiling point. The polarity of this compound, with its polar alcohol and morpholine groups and its nonpolar phenyl ring, requires a carefully selected solvent.
-
Solution: Conduct a systematic solvent screen. Use small aliquots of your crude material (~10-20 mg) and test a range of solvents and solvent pairs. A good starting point is a binary system like Ethyl Acetate/Heptane or Isopropanol/Water. The goal is to find a system where the compound is soluble when hot but precipitates upon cooling. The process of using a solvent to purify a compound by recrystallization is a well-established technique for achieving high purity.[1][2]
-
-
Presence of Eutectic Impurities: Certain impurities can form a eutectic mixture with your product, depressing its melting point and preventing crystallization. Common impurities could include unreacted starting materials (e.g., 4-morpholinobenzaldehyde) or over-reduced byproducts.
-
Solution: First, attempt to remove these impurities with a preliminary purification step. A quick silica gel plug, washing with a solvent in which the product is sparingly soluble (like cold diethyl ether), or an acid-base extraction can be effective. The basic nitrogen of the morpholine group allows for extraction into an acidic aqueous layer, leaving non-basic impurities behind. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.
-
-
Supersaturation & Cooling Rate: If a solution is supersaturated and cooled too quickly, there may not be enough time for crystal nucleation and growth, leading to oiling out.
-
Solution: Slow down the cooling process. After dissolving the compound in hot solvent, allow the flask to cool to room temperature on the benchtop, undisturbed. Once at room temperature, induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface or by adding a seed crystal. Only after cloudiness (precipitation) is observed should you move the flask to an ice bath or refrigerator to maximize yield.
-
Workflow for Recrystallization Solvent Screening
Caption: Logic for selecting a suitable recrystallization solvent system.
Issue 2: My compound streaks badly or shows poor separation during silica gel column chromatography.
Question: I'm trying to purify my compound on a silica gel column, but the spots on the analytical TLC plate are streaking, and the column separation is giving mixed fractions. How can I fix this?
Answer: Streaking (tailing) of amine-containing compounds on silica gel is a very common problem. It is caused by the basic morpholine nitrogen interacting strongly with the acidic silanol (Si-OH) groups on the surface of the silica. This leads to poor peak shape and inefficient separation.
Possible Causes & Solutions:
-
Strong Acid-Base Interaction: The Lewis basic nitrogen on the morpholine ring binds to the acidic silica gel surface.
-
Solution 1 (Mobile Phase Modifier): Add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica. A common choice is to add 0.5-1% triethylamine (NEt₃) or ammonia (as a 7N solution in methanol) to the mobile phase. This competitively binds to the silica, allowing your compound to travel down the column with less interaction, resulting in sharper bands.
-
Solution 2 (Alternative Stationary Phase): If streaking persists, switch to a less acidic stationary phase. Alumina (basic or neutral grade) is an excellent alternative for purifying basic compounds. You may need to re-optimize your solvent system, as the polarity characteristics of alumina differ from silica.
-
-
Incorrect Mobile Phase Polarity: If the eluent is not polar enough, the compound will stick to the top of the column. If it's too polar, it will elute too quickly (high Rf) without separating from impurities.
-
Solution: The ideal retention factor (Rf) for the target compound on a TLC plate for good column separation is between 0.25 and 0.35. Systematically adjust the ratio of your solvents (e.g., ethyl acetate in heptane or methanol in dichloromethane) to achieve this target Rf before running the column.
-
Protocol: Optimized Flash Column Chromatography
-
TLC Optimization:
-
Prepare a stock solution of your crude material.
-
Spot on a TLC plate and elute with a starting solvent system (e.g., 70% Ethyl Acetate / 30% Heptane).
-
Add 1% triethylamine to the eluent in the TLC chamber and run a new plate.
-
Compare the spot shape. If streaking is reduced, proceed with the modified eluent. Adjust the solvent ratio to achieve an Rf of ~0.3 for the product.
-
-
Column Preparation:
-
Dry pack the column with silica gel.
-
Wet the silica with the optimized mobile phase, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.
-
Alternatively, for better resolution, perform a "dry load": dissolve the crude product, add a small amount of silica gel, evaporate the solvent to get a dry powder, and load this powder onto the top of the column bed.
-
-
Elution and Collection:
-
Run the column with the optimized mobile phase under positive pressure.
-
Collect fractions and monitor them by TLC to identify and pool the pure product fractions.
-
Issue 3: I am using reversed-phase HPLC for final purity analysis, but the peak shape is poor, or I'm not getting the expected selectivity.
Question: My reversed-phase (RP-HPLC) analysis of this compound shows broad or tailing peaks. Furthermore, I'm struggling to separate it from a closely related aromatic impurity. What parameters should I adjust?
Answer: Peak shape and selectivity in RP-HPLC are highly dependent on the mobile phase composition and its interaction with both the analyte and the stationary phase. For an aromatic and basic compound like this, these factors are critical.
Possible Causes & Solutions:
-
Secondary Interactions (Peak Tailing): Residual, un-capped silanol groups on the C18 stationary phase can interact with the basic morpholine moiety, causing peak tailing, similar to the issue on silica gel.
-
Solution: Add a modifier to the mobile phase. A small amount of acid, such as 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid, will protonate the basic morpholine nitrogen. This prevents it from interacting with the silanols and dramatically improves peak shape. Formic acid is preferred for mass spectrometry (MS) compatible methods.[3]
-
-
Mobile Phase Organic Modifier (Selectivity): The choice between acetonitrile (ACN) and methanol (MeOH) as the organic modifier can significantly alter the separation selectivity, especially with a phenyl-containing stationary phase or analyte.
-
Explanation: Acetonitrile's nitrile group has π-electrons that can compete with the π-electrons of your analyte's phenyl ring for interactions with a phenyl-based stationary phase. This can suppress the unique π-π interactions that provide alternative selectivity.[4][5][6] Methanol does not have this competing effect and is often the preferred solvent to maximize π-π interactions, which can be key to separating structurally similar aromatic compounds.[5]
-
Solution: If you are using ACN and have co-eluting aromatic impurities, create a method using methanol as the organic modifier instead. You can also screen different ratios of ACN and MeOH to fine-tune the selectivity for your specific separation challenge.[4]
-
Troubleshooting Logic for RP-HPLC
Caption: Decision tree for troubleshooting common RP-HPLC issues.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound relevant to its purification?
A1: Understanding the molecule's properties is the first step to designing a robust purification strategy.
| Property | Value / Description | Implication for Purification |
| Molecular Formula | C₁₁H₁₅NO₂ | Indicates the presence of heteroatoms (N, O). |
| Molecular Weight | 193.24 g/mol | A relatively small molecule, suitable for standard purification techniques. |
| Polarity | Amphiphilic | Contains a non-polar phenyl ring and polar morpholine and alcohol groups. This dual nature requires careful solvent selection for both chromatography and recrystallization. |
| Basicity (pKa) | The morpholine nitrogen is basic (pKa of morpholine itself is ~8.5). | The compound is basic. This can cause tailing on acidic silica gel and allows for manipulation via acid-base extractions. |
| Hydrogen Bonding | The hydroxyl (-OH) group is a hydrogen bond donor; the morpholine oxygen and nitrogen are acceptors. | Strong intermolecular interactions can affect solubility and chromatographic behavior. |
Q2: What are the likely impurities from a typical synthesis?
A2: The most common synthesis involves the reduction of 4-morpholinobenzaldehyde. Therefore, potential impurities include:
-
Unreacted Starting Material: 4-morpholinobenzaldehyde.
-
Over-reduction Product: 4-methylmorpholinobenzene (if a strong reducing agent is used).
-
Dimerization Products: Pinacol-type dimers formed during the reduction.
-
Reagents: Residual reducing agents (e.g., borohydride salts) and their byproducts.
Q3: How can I effectively monitor the purification process?
A3: Thin-Layer Chromatography (TLC) is the most effective tool for real-time monitoring.
-
System: Use silica gel 60 F₂₅₄ plates.
-
Eluent: An optimized system of Ethyl Acetate/Heptane (e.g., 7:3) + 1% Triethylamine is a good starting point.
-
Visualization:
-
UV Light (254 nm): The phenyl ring will allow the compound to be visualized as a dark spot.
-
Staining: If UV is not sensitive enough, use a potassium permanganate (KMnO₄) stain. The alcohol moiety will react readily, appearing as a yellow/brown spot on a purple background. This is excellent for detecting the product and alcohol-containing impurities.
-
Q4: Is the compound stable during purification?
A4: this compound is generally stable under standard purification conditions (chromatography, recrystallization). However, the benzylic alcohol is susceptible to oxidation back to the aldehyde, especially if exposed to strong oxidizing agents or prolonged heating in the presence of air. It is best practice to concentrate purified fractions using a rotary evaporator at moderate temperatures (e.g., 40-50°C) and to store the final, dry product under an inert atmosphere (N₂ or Argon) if it will be kept for an extended period.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. phenomenex.com [phenomenex.com]
- 5. Impact of methanol and acetonitrile on separations based on pi-pi interactions with a reversed-phase phenyl column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Impact of MeCN/MeOH Ratios in LC | Phenomenex [phenomenex.com]
Improving the stability of (4-Morpholin-4-yl-phenyl)methanol in solution
Technical Support Center: (4-Morpholin-4-yl-phenyl)methanol
A Guide to Enhancing Solution Stability for Researchers
Welcome to the technical support guide for this compound. As Senior Application Scientists, we understand that maintaining the stability of key intermediates and active compounds is paramount to experimental success and the integrity of your research. This guide is designed to provide you, our fellow scientists and drug development professionals, with in-depth, field-proven insights into the common stability challenges associated with this compound and to offer robust, scientifically-grounded solutions. We will move beyond simple instructions to explain the underlying chemical principles, empowering you to troubleshoot effectively and design self-validating protocols.
Frequently Asked Questions & Troubleshooting
This section addresses the most common issues encountered when working with this compound in solution.
Q1: My solution of this compound is developing a yellow tint and I'm seeing new peaks in my HPLC analysis over time. What is the likely cause?
A1: This is a classic sign of oxidative degradation. The primary point of instability in the this compound molecule is the benzylic alcohol (-CH₂OH) group. This group is attached directly to the phenyl ring, a position that is resonance-stabilized, making it more susceptible to oxidation compared to a simple aliphatic alcohol.[1][2]
The degradation likely proceeds in two steps:
-
Oxidation to Aldehyde: The benzylic alcohol is first oxidized to the corresponding aldehyde, (4-morpholinophenyl)methanal.
-
Oxidation to Carboxylic Acid: This aldehyde can be further oxidized to form 4-morpholinobenzoic acid.
These degradation products, particularly the aldehyde, can be colored and are responsible for the appearance of new peaks in your chromatogram. This process can be accelerated by exposure to atmospheric oxygen, light, elevated temperatures, and trace metal ion contaminants.[3][4]
Caption: Oxidative degradation pathway of this compound.
Q2: How can I proactively prevent or minimize this oxidative degradation in my solutions?
A2: A multi-faceted approach is the most effective strategy to ensure the stability of your compound. You should address all potential contributors to the degradation process.
-
Inert Atmosphere: Oxygen is a key reactant in oxidation.[5] Preparing and storing your solutions under an inert atmosphere can dramatically slow degradation.
-
Why: By replacing the oxygen-containing headspace in your vial with an inert gas like argon or nitrogen, you remove a critical component required for autoxidation.
-
Action: Gently bubble argon or nitrogen gas through your solvent for 5-10 minutes before dissolving the compound. After preparation, flush the headspace of the vial with the inert gas before sealing.
-
-
Antioxidants: These are chemical agents that preferentially oxidize, thereby "sacrificing" themselves to protect your compound.[6][7]
-
Why: Antioxidants like Butylated Hydroxytoluene (BHT) or Ascorbic Acid act as radical scavengers, terminating the chain reactions that propagate oxidation.[3]
-
Action: Add a small amount of an antioxidant to your solution. A common starting concentration is 0.01-0.1% (w/v). The choice depends on your solvent system and downstream application.
-
-
Chelating Agents: Trace metal ions in solvents or on glassware can act as powerful catalysts for oxidation.
-
Why: Metal ions like Fe³⁺ and Cu²⁺ can facilitate the formation of reactive oxygen species. Chelating agents like Ethylenediaminetetraacetic acid (EDTA) bind these ions, rendering them catalytically inactive.[5]
-
Action: Add EDTA to your aqueous buffers at a low concentration (e.g., 0.1-1 mM).
-
-
Light Protection: Photolysis, or degradation induced by light (especially UV), can initiate oxidative processes.[5]
-
Why: Light provides the energy to generate free radicals, which initiate the degradation cascade.
-
Action: Always store your solutions in amber glass vials or wrap clear vials in aluminum foil. Avoid leaving solutions exposed on the benchtop for extended periods.
-
Q3: What is the optimal pH for storing this compound in an aqueous or semi-aqueous solution?
A3: The optimal pH is one that balances both chemical stability and solubility. This molecule has two key features to consider: the basic morpholine ring and the benzylic alcohol.
-
Morpholine Moiety: The morpholine nitrogen is basic and will be protonated under acidic conditions (pKa of N-methylmorpholine is ~7.4). Protonation increases water solubility but can also alter the electronic properties of the molecule. While the morpholine ring itself is very stable, its protonation state is a key variable.[8][9]
-
Benzylic Alcohol: The stability of the benzylic alcohol can also be influenced by pH. While direct acid/base hydrolysis is not a primary concern, extreme pH values can sometimes catalyze other degradation reactions.[10]
Recommendation: A systematic pH stability study is the most rigorous approach (see Protocol 2). However, for general use, a slightly acidic to neutral pH range of 4.0 to 7.0 is often a good starting point. This range typically avoids extreme acid or base catalysis and can help maintain the stability of the benzylic alcohol.[11] Be aware that at the lower end of this range (pH 4-6), the morpholine group will be significantly protonated, which should aid solubility.
Q4: I am conducting a forced degradation study to develop a stability-indicating analytical method. What conditions should I use?
A4: Forced degradation (or stress testing) is essential for understanding degradation pathways and developing analytical methods that can resolve the parent compound from all potential degradants.[12][13][14] This involves exposing the compound to harsh conditions to intentionally induce degradation.
Caption: A logical workflow for troubleshooting stability issues.
Experimental Protocols
Protocol 1: Recommended General Stock Solution Preparation (10 mM in 50% Acetonitrile/Water)
This protocol incorporates best practices to maximize the stability of your stock solution for routine use.
-
Solvent Preparation:
-
Dispense 50 mL of HPLC-grade water into a clean glass bottle.
-
Add 100 µL of 100 mM EDTA stock solution (for a final concentration of 0.2 mM).
-
Gently bubble argon gas through the water for 10 minutes to deoxygenate.
-
Add 50 mL of HPLC-grade acetonitrile.
-
-
Weighing Compound:
-
Accurately weigh the required amount of this compound (MW: 193.24 g/mol ) for your desired volume.
-
Place the solid into a clean, amber glass vial.
-
-
Dissolution:
-
Add the prepared solvent to the vial to achieve the final 10 mM concentration.
-
Vortex gently until fully dissolved.
-
-
Storage:
-
Flush the headspace of the vial with argon gas for 15-20 seconds.
-
Seal the vial tightly with a PTFE-lined cap.
-
Store at 2-8°C, protected from light. For long-term storage (>1 month), consider storage at -20°C or -80°C.
-
Protocol 2: Outline for a Forced Degradation Study
This study is designed to identify potential degradants and establish a stability-indicating method.[15][16] Analyze all samples against an untreated control solution. Aim for 5-20% degradation of the active ingredient.
| Stress Condition | Reagents & Conditions | Purpose |
| Acid Hydrolysis | 0.1 M HCl, 60°C, 2-8 hours | To assess stability in an acidic environment. |
| Base Hydrolysis | 0.1 M NaOH, 60°C, 2-8 hours | To assess stability in a basic environment. |
| Oxidation | 3% H₂O₂, Room Temp, 24 hours | To intentionally generate oxidative degradants. |
| Thermal Stress | 70°C in solution, 48 hours | To evaluate the effect of elevated temperature. |
| Photostability | Expose solution to direct UV/fluorescent light (ICH Q1B guidelines), Room Temp | To evaluate light sensitivity. |
Procedure:
-
Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Aliquot this solution into separate amber vials for each stress condition.
-
Add the stressor (e.g., HCl, NaOH, H₂O₂) to the respective vials. One vial should be an unstressed control.
-
Expose the vials to the conditions outlined in the table.
-
At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot.
-
Neutralize the acid/base samples if necessary.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze by a suitable chromatographic method (e.g., HPLC-UV/MS) to determine the percentage of remaining parent compound and the profile of degradation products.
Protocol 3: Generic HPLC-UV Method for Stability Monitoring
This method provides a starting point for separating the parent compound from its potential degradation products.
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-22 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Rationale: The acidic mobile phase ensures the morpholine group is protonated, leading to sharp, symmetrical peak shapes. The gradient elution is designed to separate the relatively polar parent compound from potentially more non-polar (aldehyde) or more polar (carboxylic acid) degradants.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]
- 3. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 4. What is the mechanism of Benzyl Alcohol? [synapse.patsnap.com]
- 5. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 6. jocpr.com [jocpr.com]
- 7. admin.mantechpublications.com [admin.mantechpublications.com]
- 8. Unusual Fluorescent Responses of Morpholine-functionalized Fluorescent Probes to pH via Manipulation of BODIPY’s HOMO and LUMO Energy Orbitals for Intracellular pH Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. acdlabs.com [acdlabs.com]
- 13. biopharminternational.com [biopharminternational.com]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Technical Support Center: Synthesis of (4-Morpholin-4-yl-phenyl)methanol
An in-depth guide to navigating the common challenges in the synthesis of (4-Morpholin-4-yl-phenyl)methanol, designed for chemical researchers and drug development professionals.
This guide provides detailed troubleshooting for the multi-step synthesis of this compound. The synthesis is typically a two-stage process: first, a nucleophilic aromatic substitution to form 4-morpholinobenzaldehyde, followed by the reduction of the aldehyde to the target primary alcohol. Each stage presents unique challenges that can impact yield and purity.
Part 1: Synthesis of 4-Morpholinobenzaldehyde via Nucleophilic Aromatic Substitution
This initial step commonly involves the reaction of morpholine with an activated aryl halide, such as 4-fluorobenzaldehyde, in the presence of a base.
Workflow for 4-Morpholinobenzaldehyde Synthesis
Caption: General workflow for the synthesis of 4-morpholinobenzaldehyde.
Frequently Asked Questions (FAQs): 4-Morpholinobenzaldehyde Synthesis
Question 1: My reaction yield for 4-morpholinobenzaldehyde is significantly lower than the reported ~89%. What are the most common causes?[1]
Answer: Low yields in this nucleophilic aromatic substitution (SₙAr) reaction are typically traced back to issues with reagents, reaction conditions, or work-up procedures.
-
Causality: The SₙAr mechanism relies on the nucleophilic attack of morpholine on the electron-deficient aromatic ring of 4-fluorobenzaldehyde, facilitated by a base. The presence of water can significantly hinder the reaction.
-
Troubleshooting Steps:
-
Moisture Control (Critical): The base, potassium carbonate (K₂CO₃), is hygroscopic. Ensure it is anhydrous by drying it in an oven ( > 150°C) for several hours before use. The solvent, DMF, must also be anhydrous. Using a freshly opened bottle or solvent from a purification system is recommended. Water will protonate the morpholine, reducing its nucleophilicity, and can also interfere with the base's effectiveness.
-
Base Stoichiometry and Strength: Potassium carbonate is a mild base. Ensure at least 2 equivalents relative to the 4-fluorobenzaldehyde are used to effectively deprotonate the morpholine and neutralize the HF formed.
-
Reaction Temperature and Duration: The reaction requires significant thermal energy to overcome the activation barrier. Maintain a consistent temperature of at least 100°C. As reported, a 24-hour reflux is often necessary for the reaction to proceed to completion.[1][2]
-
Work-up Losses: During precipitation in ice water, ensure the mixture is thoroughly chilled and allowed to stand, as described in protocols, to maximize the precipitation of the product before filtration.[2]
-
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous DMF | Aprotic polar solvent stabilizes the charged intermediate (Meisenheimer complex). |
| Base | Anhydrous K₂CO₃ (≥ 2 eq.) | Neutralizes the generated acid and facilitates the reaction. Must be dry. |
| Temperature | 100°C (Reflux) | Provides sufficient energy for the SₙAr reaction to proceed efficiently.[1] |
| Time | 24 hours | Ensures the reaction goes to completion.[1] |
Question 2: My TLC plate shows a strong spot for the starting 4-fluorobenzaldehyde even after 24 hours. How can I drive the reaction to completion?
Answer: The persistence of starting material indicates either an incomplete reaction or a stalled equilibrium.
-
Causality: The rate of an SₙAr reaction is dependent on the concentration and nucleophilicity of the nucleophile and the temperature.
-
Troubleshooting Steps:
-
Increase Morpholine Equivalents: Use a slight excess of morpholine (e.g., 1.5 equivalents relative to 4-fluorobenzaldehyde) to push the reaction forward according to Le Châtelier's principle.[1]
-
Verify Temperature: Ensure your oil bath or heating mantle is calibrated and maintaining a true internal reaction temperature of 100°C.
-
Consider a Phase-Transfer Catalyst: Some protocols mention the use of a catalytic amount of Aliquat 336.[1][2] This can be particularly useful if the base is not fully solubilized, as it helps transfer the carbonate from the solid phase to the organic phase, increasing the effective base concentration.
-
Part 2: Reduction of 4-Morpholinobenzaldehyde to this compound
This step involves the reduction of an aldehyde to a primary alcohol, most commonly using sodium borohydride (NaBH₄) in a protic solvent like methanol or ethanol.
Troubleshooting Logic for Aldehyde Reduction
Caption: Decision-making flowchart for troubleshooting the reduction step.
Frequently Asked Questions (FAQs): Aldehyde Reduction
Question 3: The reduction of 4-morpholinobenzaldehyde with NaBH₄ is incomplete. My crude NMR shows both the product alcohol and the starting aldehyde. What went wrong?
Answer: This is a classic issue of insufficient reduction capacity.
-
Causality: Sodium borohydride (NaBH₄) is a source of hydride (H⁻) ions, which act as the nucleophile to reduce the aldehyde carbonyl.[3] While one mole of NaBH₄ can theoretically reduce four moles of aldehyde, it is also sensitive to moisture and can be slowly consumed by protic solvents like methanol.
-
Troubleshooting Steps:
-
Assess NaBH₄ Quality: NaBH₄ is a solid that can degrade over time, especially if not stored in a desiccator. If the reagent is old or has been exposed to humid air, its potency will be diminished. Use a fresh bottle if in doubt.
-
Increase Stoichiometry: It is common practice to use a molar excess of NaBH₄ (e.g., 1.5 to 2.0 equivalents) to compensate for any degradation and reaction with the solvent, ensuring there is enough active reagent to reduce all the aldehyde.
-
Control Temperature: Add the NaBH₄ portion-wise to a solution of the aldehyde in methanol at 0°C (ice bath). This moderates the initial exothermic reaction and minimizes the rate of NaBH₄ decomposition by the solvent, allowing it to react preferentially with the aldehyde.[4] After addition, allow the reaction to slowly warm to room temperature.
-
Question 4: After quenching the reduction with water or dilute acid, I am struggling to isolate my product. The workup is forming a persistent emulsion.
Answer: Emulsion formation is common during the workup of reactions involving amines and borate salts.
-
Causality: The morpholine moiety imparts some surfactant-like properties to the molecules, while the borate salts formed during the reaction and quench can also stabilize emulsions between the aqueous and organic layers.
-
Troubleshooting Steps:
-
Use Brine: During the extraction, wash the organic layer with a saturated sodium chloride solution (brine). The increased ionic strength of the aqueous layer helps to break emulsions by drawing water out of the organic phase.
-
Sufficient Solvent Volume: Ensure you are using an adequate volume of both the organic extraction solvent (e.g., ethyl acetate or dichloromethane) and water. Diluting the mixture can sometimes prevent emulsion formation.
-
Patience and Separation: After shaking the separatory funnel, allow it to stand undisturbed for a longer period. If a sharp interface does not form, a gentle swirling motion can sometimes help coalesce the droplets.
-
Filtration: In stubborn cases, passing the entire emulsified mixture through a pad of Celite® or anhydrous sodium sulfate can help to break it down.
-
References
Side reactions of (4-Morpholin-4-yl-phenyl)methanol with common reagents
An advanced technical support resource for researchers, scientists, and drug development professionals, this guide provides in-depth troubleshooting for side reactions of (4-Morpholin-4-yl-phenyl)methanol with common reagents. As Senior Application Scientists, we delve into the causality behind experimental choices, ensuring each protocol is a self-validating system.
Technical Support Center: this compound
This compound is a versatile building block in medicinal chemistry and materials science. However, its bifunctional nature, containing both a nucleophilic morpholine nitrogen and a reactive benzylic alcohol, presents unique challenges. This guide provides troubleshooting for common side reactions encountered during its use.
Frequently Asked Questions (FAQs) & Troubleshooting
Category 1: Oxidation Reactions
Question 1: I am trying to oxidize the benzylic alcohol to the corresponding aldehyde, but I am seeing significant N-oxide formation and low yields. What is happening and how can I prevent it?
Answer: This is a classic case of competing oxidation reactions. The morpholine nitrogen is susceptible to oxidation, especially with strong, non-selective oxidizing agents.
Causality: The lone pair of electrons on the morpholine nitrogen is readily oxidized to form an N-oxide. This side reaction is often competitive with the desired oxidation of the sterically accessible benzylic alcohol. The choice of oxidant and reaction conditions is therefore critical to favor the desired transformation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for selective oxidation.
Recommended Protocol for Selective Oxidation to the Aldehyde:
| Parameter | Recommendation | Rationale |
| Oxidizing Agent | Dess-Martin Periodinane (DMP) or Pyridinium chlorochromate (PCC) | These reagents are known for their mild and selective oxidation of primary alcohols to aldehydes with minimal side reactions on nitrogen-containing heterocycles. |
| Solvent | Dichloromethane (DCM) | Anhydrous DCM is the standard solvent for these oxidations, ensuring good solubility of the starting material and reagent. |
| Temperature | 0 °C to Room Temperature | Lower temperatures help to control the reaction rate and minimize potential side reactions. |
| Stoichiometry | 1.1 - 1.5 equivalents of oxidant | Using a slight excess of the oxidant ensures complete conversion of the starting material. |
Step-by-Step Protocol (DMP Oxidation):
-
Dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add Dess-Martin Periodinane (1.2 eq) portion-wise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Category 2: Reactions with Acids
Question 2: I am attempting a reaction under acidic conditions and observing the formation of a dimeric ether. Why is this happening?
Answer: The benzylic alcohol of this compound is prone to acid-catalyzed dehydration and subsequent dimerization.
Causality: In the presence of a strong acid, the hydroxyl group is protonated, forming a good leaving group (water). The resulting benzylic carbocation is stabilized by the electron-donating morpholine group. This carbocation can then be attacked by the hydroxyl group of another molecule of the starting material, leading to the formation of a dimeric ether.
Reaction Pathway:
Caption: Acid-catalyzed dimerization pathway.
Mitigation Strategies:
| Strategy | Description | Rationale |
| Use of Milder Acids | Employ weaker acids such as pyridinium p-toluenesulfonate (PPTS) or use catalytic amounts of a strong acid. | This reduces the concentration of the protonated species and slows down the rate of carbocation formation. |
| Lower Reaction Temperature | Perform the reaction at 0 °C or below. | Dehydration is often favored at higher temperatures. |
| Anhydrous Conditions | Ensure the reaction is carried out under strictly anhydrous conditions. | The presence of water can facilitate protonation and subsequent elimination. |
| Protecting Groups | Protect the alcohol as a silyl ether (e.g., TBDMS) or another acid-stable protecting group before subjecting the molecule to acidic conditions. | This prevents the protonation of the hydroxyl group altogether. |
Category 3: Reactions with Electrophiles
Question 3: During an acylation reaction to form an ester, I am getting a significant amount of a quaternary ammonium salt as a byproduct. How can I improve the selectivity?
Answer: This side reaction arises from the nucleophilic character of the morpholine nitrogen, which competes with the alcohol for the electrophilic acylating agent.
Causality: The nitrogen atom of the morpholine ring is a potent nucleophile and can react with electrophiles, such as acyl chlorides or anhydrides, to form a quaternary ammonium salt. This reaction is often competitive with the desired O-acylation of the benzylic alcohol.
Troubleshooting Decision Tree:
Caption: Decision tree for improving O-acylation selectivity.
Optimized Protocol for Selective O-Acylation:
| Parameter | Recommendation | Rationale |
| Acylating Agent | Acid anhydride is generally preferred over the more reactive acid chloride. | Anhydrides are less electrophilic, allowing for better differentiation between the N- and O-nucleophiles. |
| Base | Use a non-nucleophilic hindered base like diisopropylethylamine (DIPEA) or 2,6-lutidine. | These bases can deprotonate the alcohol to enhance its nucleophilicity without competing in the nucleophilic attack on the acylating agent. |
| Catalyst | A catalytic amount of 4-dimethylaminopyridine (DMAP) can be used. | DMAP is a highly effective acylation catalyst that proceeds through a more reactive acylpyridinium intermediate. |
| Temperature | Maintain the reaction at a low temperature (0 °C). | This helps to control the reaction rate and favor the thermodynamically more stable O-acylated product. |
Step-by-Step Protocol (Esterification with Acetic Anhydride):
-
Dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add DIPEA (1.5 eq) and a catalytic amount of DMAP (0.1 eq).
-
Cool the mixture to 0 °C.
-
Add acetic anhydride (1.2 eq) dropwise.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the product by column chromatography.
Technical Support Center: Enhancing the Solubility of (4-Morpholin-4-yl-phenyl)methanol
Welcome to the technical support center for (4-Morpholin-4-yl-phenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable strategies for overcoming solubility challenges with this compound. Here, we synthesize fundamental physicochemical principles with proven laboratory techniques to empower you to optimize your experimental outcomes.
I. Understanding the Molecule: Physicochemical Profile
A thorough understanding of the physicochemical properties of this compound is the foundation for developing effective solubilization strategies.
| Property | Value/Information | Implication for Solubility |
| Molecular Formula | C₁₁H₁₅NO₂ | The presence of both a hydrophobic phenyl ring and hydrophilic morpholine and alcohol groups suggests a molecule with amphiphilic character, but likely limited aqueous solubility. |
| Molecular Weight | 193.24 g/mol | A relatively low molecular weight is generally favorable for solubility. |
| Structure | A phenyl ring substituted with a morpholine group and a methanol group. | The morpholine moiety is a tertiary amine, making the molecule's solubility pH-dependent. The hydroxyl group can participate in hydrogen bonding. |
| pKa (predicted) | The morpholine nitrogen is basic. The pKa of morpholine itself is around 8.5. The exact pKa of this derivative will be influenced by the phenyl ring. | The compound will be more soluble in acidic conditions where the morpholine nitrogen is protonated.[1][2][3] |
| LogP (predicted) | The predicted LogP (a measure of lipophilicity) suggests a compound that is not excessively hydrophobic. | While not highly lipophilic, the non-polar phenyl ring is a significant contributor to its limited aqueous solubility. |
Key Takeaway: The primary drivers of this compound's solubility behavior are its basic morpholine nitrogen and the hydrophobic phenyl ring. Therefore, pH modification will be a critical first-line strategy.
II. Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent for preparing a stock solution of this compound?
For creating a concentrated stock solution, organic solvents like Dimethyl Sulfoxide (DMSO) or ethanol are recommended.[4] It is advisable to start with DMSO due to its strong solubilizing power for a wide range of organic compounds.
Q2: I'm seeing precipitation when I dilute my DMSO stock solution into an aqueous buffer. What's happening and how can I fix it?
This is a common issue for compounds with limited aqueous solubility and is often referred to as "crashing out".[4] It occurs because the compound is highly soluble in the organic stock solution but not at the target concentration in the final aqueous medium. Here are some troubleshooting steps:
-
Lower the Final Concentration: Your target concentration may exceed the compound's aqueous solubility limit. Try a more dilute final concentration.[4]
-
Increase the Organic Solvent Percentage: If your experiment can tolerate it, a higher final percentage of the organic solvent (e.g., DMSO) can help maintain solubility.[4] However, always be mindful of potential solvent toxicity in cellular assays.
-
Use a Surfactant: A small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, can help keep hydrophobic compounds in solution.[4]
-
Prepare Fresh Dilutions: Avoid storing dilute aqueous solutions for long periods, as precipitation can occur over time. It's best to prepare fresh dilutions from your stock for each experiment.[4]
Q3: Can I dissolve this compound directly in aqueous buffers like PBS?
Direct dissolution in neutral aqueous buffers is generally not recommended due to the compound's limited solubility.[4] It is more effective to first prepare a concentrated stock solution in an organic solvent and then dilute it into the aqueous buffer.
III. Troubleshooting Guides & Advanced Solubilization Strategies
When simple dilution from an organic stock is insufficient, more advanced techniques are required.
Principle: this compound is a weak base due to the morpholine nitrogen.[1][2] By lowering the pH of the aqueous medium, the morpholine nitrogen becomes protonated, forming a more water-soluble salt.[2][3]
Experimental Protocol: pH-Dependent Solubility Assessment
-
Prepare a series of buffers with pH values ranging from 2 to 8 (e.g., citrate, phosphate, and borate buffers).
-
Add an excess amount of solid this compound to a known volume of each buffer in separate vials.
-
Equilibrate the samples by shaking or rotating at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Separate the solid from the solution by centrifugation and/or filtration through a 0.22 µm filter.
-
Quantify the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method like HPLC or UV-Vis spectroscopy.
-
Plot the solubility as a function of pH to determine the optimal pH range for solubilization.
dot graph TD { A[Start: Poorly Soluble Compound] --> B{Adjust pH}; B --> C[pH < pKa: Protonated, More Soluble]; B --> D[pH > pKa: Neutral, Less Soluble]; }
pH Adjustment Strategy
Principle: Cosolvents are water-miscible organic solvents that, when added to water, increase the solubility of non-polar solutes by reducing the polarity of the solvent system.[5][6][7]
Commonly Used Cosolvents:
-
Ethanol
Experimental Protocol: Cosolvent Screening
-
Prepare a series of solvent blends with varying percentages of a cosolvent in water (e.g., 10%, 20%, 30%, 40% v/v of PEG 400 in water).
-
Determine the solubility of this compound in each blend using the equilibrium solubility method described above.
-
Plot the solubility against the cosolvent concentration to identify the most effective cosolvent and its optimal concentration.
dot graph TD { A[Start: Poorly Soluble Compound in Aqueous Solution] --> B{Add Cosolvent}; B --> C[Reduced Solvent Polarity]; C --> D[Increased Solubility]; }
Cosolvency Mechanism
Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[10][11][12][13] They can encapsulate poorly water-soluble "guest" molecules, like this compound, forming inclusion complexes with enhanced aqueous solubility.[10][11][14][15]
Commonly Used Cyclodextrins:
-
β-Cyclodextrin (β-CD)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
Experimental Protocol: Phase Solubility Study
-
Prepare aqueous solutions of the chosen cyclodextrin at various concentrations.
-
Add an excess of this compound to each cyclodextrin solution.
-
Equilibrate the samples as described in the pH-dependent solubility protocol.
-
Separate the undissolved solid and quantify the concentration of the dissolved compound in the supernatant.
-
Plot the concentration of the dissolved compound against the cyclodextrin concentration. The slope of this plot can be used to determine the complexation efficiency.
dot graph TD { A[Hydrophobic Drug] --> B[Cyclodextrin]; B --> C{Inclusion Complex Formation}; C --> D[Increased Apparent Solubility]; }
Cyclodextrin Complexation
Principle: A solid dispersion is a system where a poorly water-soluble drug is dispersed in a hydrophilic carrier matrix.[16][17][18][19] This can enhance solubility by reducing the drug's particle size to a molecular level, improving wettability, and/or converting the drug to an amorphous state.[16][20]
Commonly Used Carriers:
-
Polyvinylpyrrolidone (PVP)[20]
-
Polyethylene Glycols (PEGs)[20]
-
Hydroxypropyl Methylcellulose (HPMC)[20]
Preparation Methods:
-
Solvent Evaporation: Both the drug and the carrier are dissolved in a common solvent, which is then evaporated, leaving a solid dispersion.[16][18]
-
Melting (Fusion) Method: The drug and carrier are melted together and then rapidly cooled to form a solid dispersion.[18]
Characterization: The resulting solid dispersion should be characterized by techniques such as Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous nature of the drug.
dot graph TD { A[Drug + Carrier] --> B{Solvent Evaporation or Melting}; B --> C[Solid Dispersion]; C --> D[Amorphous State / Molecular Dispersion]; D --> E[Enhanced Dissolution]; }
Solid Dispersion Workflow
IV. Troubleshooting Common Experimental Issues
| Issue | Potential Cause(s) | Recommended Action(s) |
| High Variability in Solubility Measurements | - Incomplete equilibration. - Temperature fluctuations. - Inaccurate quantification. - Post-sampling precipitation.[21] | - Ensure sufficient equilibration time. - Use a temperature-controlled shaker/incubator. - Validate your analytical method. - Dilute samples immediately after filtration if supersaturation is suspected.[21] |
| Low Recovery After Filtration | - Adsorption of the compound to the filter material. | - Test different filter materials (e.g., PVDF, PTFE, nylon). - Pre-saturate the filter by discarding the initial portion of the filtrate. |
| Drug Degradation in Solution | - pH-mediated hydrolysis. - Oxidation. | - Assess the chemical stability of the compound at different pH values and temperatures.[21][22] - Consider the use of antioxidants if oxidation is suspected. |
V. References
-
Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.
-
Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences.
-
Drug Solubility: Importance and Enhancement Techniques. (2012). ISRN Pharmaceutics, 2012, 1-10.
-
Techniques for solubility enhancement of poorly soluble drugs: An overview. (2011). International Journal of Pharmaceutical Investigations, 1(2), 81-87.
-
SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. (2018). Journal of Drug Delivery and Therapeutics, 8(5), 248-257.
-
Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. (2023). Molecules, 28(15), 5897.
-
Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. (2020). Polymers, 12(8), 1731.
-
Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. (2021). Drug Delivery, 28(1), 1625-1643.
-
Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review. (2023). Journal of Emerging Technologies and Innovative Research, 10(7), c785-c802.
-
Co-solvency and anti-solvent method for the solubility enhancement. (2023). Pharma Focus Asia.
-
Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. (2021). Molecules, 26(9), 2695.
-
Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs. (2022). Pharmaceutics, 14(9), 1840.
-
STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. (2011). International Journal of Pharmaceutical Sciences Review and Research, 6(2), 8-16.
-
A Review:Solid Dispersion, a Technique of Solubility Enhancement. (2017). Journal of Pharmaceutical Technology, Research and Management, 5(1), 1-10.
-
Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective. (2022). Pharmaceutics, 14(7), 1486.
-
Cosolvent. Wikipedia.
-
Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2022). Future Journal of Pharmaceutical Sciences, 8(1), 4.
-
Cosolvency. (2015). SlideShare.
-
Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective. (2022). Pharma Excipients.
-
Solubility Enhancement of Etoricoxib by Cosolvency Approach. (2014). Journal of Analytical Methods in Chemistry, 2014, 1-7.
-
Solubility and pH of amines. Practical Chemistry.
-
SB-219994 Technical Support Center: Troubleshooting Solubility Issues. Benchchem.
-
Extraction: Effects of pH. (2024). JoVE.
-
Study of pH-dependent drugs solubility in water. (2014). Chemical Industry and Chemical Engineering Quarterly, 20(1), 115-126.
-
Dissolution Method Troubleshooting: An Industry Perspective. (2022). AAPS PharmSciTech, 23(8), 268.
-
pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. (2018). AAPS PharmSciTech, 19(6), 2665-2675.
-
Ph and Solubility of Drugs. (2017). YouTube.
-
[2-(Morpholin-4-ylmethyl)phenyl]methanol hydrochloride. Sigma-Aldrich.
-
SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013). International Journal of Pharmacy and Pharmaceutical Sciences, 5(1), 1-12.
-
Dissolution Method Troubleshooting. (2022). American Pharmaceutical Review.
-
Drug Solubility. Science Buddies.
-
4-Morpholineethanol, alpha-phenyl-. PubChem.
-
(4-Morpholin-4-yl-phenyl)-methanol, 95+%, Thermo Scientific 250 mg. Fisher Scientific.
-
(4-Morpholin-4-yl-phenyl)-methanol, 95+%, Thermo Scientific. Fisher Scientific Canada.
-
[4-(Morpholin-4-yl)phenyl]methanol. CymitQuimica.
-
This compound. Infochems.
-
Morpholine CAS#: 110-91-8. ChemicalBook.
-
[3-(Morpholine-4-sulfonyl)phenyl]methanol. PubChem.
References
- 1. issr.edu.kh [issr.edu.kh]
- 2. Video: Extraction: Effects of pH [jove.com]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. Cosolvent - Wikipedia [en.wikipedia.org]
- 6. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cosolvency | PPTX [slideshare.net]
- 8. ijpbr.in [ijpbr.in]
- 9. scispace.com [scispace.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jddtonline.info [jddtonline.info]
- 17. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jetir.org [jetir.org]
- 19. mdpi.com [mdpi.com]
- 20. ijpsjournal.com [ijpsjournal.com]
- 21. dissolutiontech.com [dissolutiontech.com]
- 22. dissolutiontech.com [dissolutiontech.com]
Preventing degradation of (4-Morpholin-4-yl-phenyl)methanol during storage
A Guide to Ensuring Stability and Preventing Degradation During Storage
Welcome to the Technical Support Center for (4-Morpholin-4-yl-phenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice to ensure the stability and integrity of this compound throughout its storage and handling. As Senior Application Scientists, we have compiled this information based on established chemical principles, field-proven insights, and authoritative references.
I. Understanding the Molecule: Chemical Vulnerabilities
This compound is a substituted benzyl alcohol. Its stability is primarily dictated by the reactivity of the benzylic alcohol functional group. The presence of the morpholine substituent on the phenyl ring also influences its electronic properties and, consequently, its reactivity.
The primary degradation pathway of concern is oxidation . The benzylic carbon is susceptible to oxidation, which can lead to the formation of the corresponding aldehyde and subsequently the carboxylic acid.[1][2][3] This process can be accelerated by factors such as exposure to atmospheric oxygen, elevated temperatures, and light.
The morpholine group, being an electron-donating group, increases the electron density of the phenyl ring. This electronic effect can make the benzylic alcohol more susceptible to oxidation compared to unsubstituted benzyl alcohol.[1][4][5]
II. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the storage and use of this compound in a question-and-answer format.
Q1: I observe a new, less polar impurity in my aged sample of this compound when analyzing by reverse-phase HPLC. What could it be?
A1: The most probable impurity is the oxidation product, (4-morpholinophenyl)methanone (the corresponding aldehyde) . Benzylic alcohols are known to oxidize to aldehydes as the first major degradation product.[1][2][3] This aldehyde will be less polar than the starting alcohol and will therefore have a shorter retention time in a typical reverse-phase HPLC system.
Troubleshooting Steps:
-
Confirm Identity: If you have access to mass spectrometry (LC-MS), analyze the new peak to confirm its molecular weight. The aldehyde will have a molecular weight that is two atomic mass units less than the parent compound.
-
Check Storage Conditions: Review your storage procedures. Was the container tightly sealed? Was it flushed with an inert gas? Exposure to air is a primary driver of this oxidation.
-
Minimize Headspace: The amount of oxygen in the headspace of the container can be sufficient to cause degradation. If you have a partially used bottle, consider transferring the material to a smaller vial to minimize headspace or backfilling with an inert gas like argon or nitrogen.
Q2: My sample has developed a yellowish tint over time. Is it still usable?
A2: A change in color, such as the development of a yellowish tint, is often an indicator of degradation. While the compound might still be largely intact, the presence of colored impurities suggests that oxidation or other degradation pathways may have occurred. The usability of the sample depends on the tolerance of your specific application to these impurities.
Recommended Action:
-
Purity Assessment: Re-analyze the sample by a suitable analytical method, such as HPLC or NMR, to determine its current purity.
-
Purification: If the purity is no longer acceptable for your experiments, you may need to purify the material. Recrystallization or column chromatography are common methods for purifying solid organic compounds.
-
Preventative Measures: For future storage, strictly adhere to the recommended conditions outlined in Section III to prevent color formation.
Q3: I have been storing my this compound in a clear glass vial on the lab bench. What are the potential risks?
A3: Storing this compound in a clear glass vial on the lab bench exposes it to two significant degradation risks:
-
Photodegradation: Exposure to ambient light, especially UV light, can provide the energy to initiate and accelerate degradation reactions, including oxidation.[6]
-
Thermal Degradation: Lab benches can experience temperature fluctuations, and prolonged exposure to elevated temperatures can increase the rate of degradation.
It is crucial to store the compound in a light-protected container (amber vial) and in a controlled, cool environment.
Q4: Can I store this compound in a solution? If so, what solvent is recommended?
A4: Storing in solution can be convenient, but it can also accelerate degradation if not done correctly.
-
Solvent Choice: For short-term storage, a high-purity, anhydrous, and de-gassed aprotic solvent such as acetonitrile or THF can be used. For longer-term storage, it is generally best to store the compound as a solid.
-
Avoid Protic Solvents with Impurities: While the molecule itself is not expected to be highly susceptible to hydrolysis, using protic solvents like methanol or ethanol that may contain acidic or basic impurities could potentially catalyze degradation over long periods.
-
Degassing: If you must store in solution, thoroughly degassing the solvent with an inert gas (argon or nitrogen) before preparing the solution is critical to remove dissolved oxygen.
III. Recommended Storage Protocols
To ensure the long-term stability of this compound, the following storage conditions are recommended, based on vendor data and the known chemistry of benzyl alcohols.[7]
| Parameter | Recommendation | Rationale |
| Temperature | Room temperature or below (2-8°C for long-term storage). | Reduces the rate of chemical degradation. |
| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen).[7] | Prevents oxidation by displacing atmospheric oxygen. |
| Light | Protect from light. | Minimizes the risk of photodegradation. |
| Container | Tightly sealed amber glass vial. | Prevents exposure to light and atmosphere. |
| Moisture | Store in a dry environment. | Although not the primary concern, moisture can affect the physical state of the solid and potentially introduce impurities. |
IV. Experimental Protocols for Stability Assessment
For researchers needing to validate the stability of this compound in their own formulations or under specific experimental conditions, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions to intentionally induce and identify potential degradation products.[8][9][10]
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade methanol and water
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
30% Hydrogen peroxide (H₂O₂)
-
HPLC system with UV detector
-
pH meter
-
Thermostatic water bath or oven
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Heat the mixture at 60°C for 24 hours.
-
Cool, neutralize with 1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Keep at room temperature for 24 hours.
-
Cool, neutralize with 1 M HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a known amount of the solid compound in a vial and heat in an oven at 70°C for 48 hours.
-
After cooling, dissolve the sample in methanol and dilute for HPLC analysis.
-
-
Photodegradation:
-
Expose a solution of the compound (e.g., in methanol) to light in a photostability chamber according to ICH Q1B guidelines.
-
Analyze by HPLC.
-
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
| Parameter | Example Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with a low percentage of B, and gradually increase to elute more non-polar compounds. A typical gradient might be 10-90% B over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm (or a wavelength determined by UV-Vis scan of the parent compound) |
| Injection Volume | 10 µL |
This method should be validated for specificity, linearity, accuracy, precision, and robustness according to standard guidelines.
V. Visualizing Degradation and Workflows
Degradation Pathway
Caption: Oxidative degradation of this compound.
Experimental Workflow
Caption: Workflow for ensuring the quality of this compound.
VI. References
-
Tailoring the oxidation of benzyl alcohol and its derivatives with (photo)electrocatalysis. Chemical Communications. --INVALID-LINK--
-
Electro oxidation of substituted electron-donating benzylic alcohols in a biphasic medium. ResearchGate. --INVALID-LINK--
-
Forced Degradation Studies on Sodium Picosulfate and Separation of 15 Process Related Impurities/Degradants by HPLC. ResearchGate. --INVALID-LINK--
-
T-PV2123-01-0305-CH. OSHA. --INVALID-LINK--
-
Selective oxidation of benzyl alcohol with electron‐withdrawing group... ResearchGate. --INVALID-LINK--
-
Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium. Oriental Journal of Chemistry. --INVALID-LINK--
-
Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. --INVALID-LINK--
-
Selective photooxidation of ortho-substituted benzyl alcohols and the catalytic role of ortho-methoxybenzaldehyde. IRIS UniPA. --INVALID-LINK--
-
Stability-indicating RP-HPLC method for the determination of doxepin, benzyl alcohol and capsaicin in bulk & pharmaceutical dosage forms. JETIR. --INVALID-LINK--
-
Technical Support Center: Degradation and Stability Studies of Benzyl Phenylacetate. Benchchem. --INVALID-LINK--
-
Degradation Products Generated by Sonication of Benzyl Alcohol, a Sample Preparation Solvent for the Determination of Residual. J-STAGE. --INVALID-LINK--
-
Photostable aqueous solution containing benzyl alcohol derivatives. TREA. --INVALID-LINK--
-
Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society. --INVALID-LINK--
-
Photocatalytic Dehydroformylation of Benzyl Alcohols to Arenes. Chemistry Europe. --INVALID-LINK--
-
This compound. Sigma-Aldrich. --INVALID-LINK--
-
Photocatalytic Dehydroformylation of Benzyl Alcohols to Arenes. ResearchGate. --INVALID-LINK--
-
Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices: A Review. PMC - NIH. --INVALID-LINK--
-
Benzyl Alcohol. PubChem. --INVALID-LINK--
References
- 1. Tailoring the oxidation of benzyl alcohol and its derivatives with (photo)electrocatalysis - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC04822A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Benzyl Alcohol | C6H5CH2OH | CID 244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium – Oriental Journal of Chemistry [orientjchem.org]
- 6. iris.unipa.it [iris.unipa.it]
- 7. This compound | 280556-71-0 [sigmaaldrich.com]
- 8. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 9. jetir.org [jetir.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Reaction Kinetics of (4-Morpholin-4-yl-phenyl)methanol
A Senior Application Scientist's Guide to Temperature Effects
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols for investigating the impact of temperature on the reaction kinetics of (4-Morpholin-4-yl-phenyl)methanol. Our goal is to equip you with the foundational knowledge and practical steps necessary to control, optimize, and troubleshoot your experiments with scientific rigor.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of Temperature and Reaction Rate
This section addresses the core principles governing the relationship between temperature and reaction kinetics.
Q1: Why does increasing temperature generally increase the rate of a chemical reaction?
Increasing the temperature of a system has two primary effects on the molecular level. First, it increases the kinetic energy of the reactant molecules, causing them to move faster and collide more frequently. Second, and more importantly, it increases the energy of these collisions. For a reaction to occur, colliding molecules must possess a minimum amount of energy known as the activation energy (Ea).[1] A higher temperature significantly increases the fraction of molecules that have sufficient energy to overcome this activation barrier upon collision, leading to a marked increase in the reaction rate.[2][3]
Q2: What is the Arrhenius Equation and how does it describe the effect of temperature?
The Arrhenius equation is a fundamental formula in physical chemistry that quantitatively describes the relationship between the reaction rate constant (k), absolute temperature (T), and the activation energy (Ea).[2][4]
The equation is expressed as: k = A * e^(-Ea/RT)
Where:
-
k is the reaction rate constant.
-
A is the pre-exponential factor, or frequency factor, which relates to the frequency of collisions with the correct orientation.[5]
-
Ea is the activation energy of the reaction (in Joules per mole).
-
R is the universal gas constant (8.314 J/mol·K).[4]
-
T is the absolute temperature (in Kelvin).
This exponential relationship shows that even a small increase in temperature can lead to a substantial increase in the rate constant, and thus the reaction rate.[4] As a general rule of thumb, for many reactions, the rate can double for every 10°C rise in temperature.[6][7]
Q3: What is "activation energy (Ea)" in the context of my this compound reaction?
Activation energy is the minimum energy required to initiate the chemical reaction involving this compound. It represents an energy barrier that the reactants must overcome to transform into products.[2] From a physical perspective, this is the energy needed to reach the "transition state," an unstable intermediate configuration of the molecules as they are rearranging their bonds. The specific value of Ea is unique to each reaction and dictates how sensitive the reaction rate is to changes in temperature. Reactions with higher activation energies are more sensitive to temperature changes.
Section 2: Troubleshooting Guide - Common Experimental Issues
This section is designed in a question-and-answer format to directly address specific problems you may encounter.
Q1: I've increased the temperature to speed up my reaction, but my final product yield has decreased. What is happening?
This is a common issue that often points to one of two possibilities: thermal decomposition or the acceleration of competing side reactions.
-
Thermal Decomposition: this compound, like many complex organic molecules, may be thermally unstable above a certain temperature. Excessive heat can cause the molecule itself or the desired product to decompose into undesired substances.[8][9][10] If you observe a color change (e.g., darkening or charring) or the evolution of gas at higher temperatures, decomposition is a likely culprit.
-
Competing Side Reactions: Most reactions have potential alternative pathways that lead to different products. These side reactions also have their own activation energies. It is possible that the higher temperature is accelerating an undesired side reaction more than it is accelerating the desired reaction, thus consuming your starting material and lowering the yield of your target product.
Troubleshooting Steps:
-
Run a Stability Test: Heat your starting material and, separately, your purified final product in the reaction solvent at the elevated temperature for the duration of the reaction. Analyze the samples afterward (e.g., using HPLC or NMR) to check for degradation.
-
Profile the Reaction: Take aliquots from the reaction mixture at various time points and at different temperatures. Analyze these to identify the formation of any new, unknown impurities at higher temperatures.
-
Perform a Temperature Screen: Run the reaction at several different temperatures in small-scale experiments (e.g., 40°C, 50°C, 60°C, 70°C) and analyze the yield and purity for each. This will help you identify the optimal temperature that balances reaction rate and product integrity.
Q2: My reaction rate is not consistent when I repeat the experiment at the same reported temperature. What could be the cause?
Reproducibility issues are often traced back to inconsistencies in experimental conditions.
-
Inaccurate Temperature Control: Is your reaction vessel truly at the set temperature? The temperature of the heating mantle or oil bath may not be the same as the internal temperature of the reaction mixture. Use a calibrated thermometer placed directly in the reaction mixture.
-
Insufficient Equilibration Time: Before adding the final reagent to initiate the reaction, ensure all solutions have reached the target temperature. Placing flasks in a water or oil bath for at least 5-10 minutes before mixing is crucial for thermal equilibrium.[7]
-
Poor Mixing: In a poorly stirred vessel, temperature gradients can form, creating "hot spots" where the reaction proceeds faster. Ensure your stirring is vigorous and consistent across all experiments.
Q3: How can I be sure that I am measuring the effect of temperature and not another variable?
To isolate the effect of temperature, all other reaction parameters must be held constant. This includes:
-
Concentration: Use precisely measured concentrations of this compound and all other reactants for each experiment.
-
Solvent: Use the same solvent from the same batch, as solvent purity can affect reaction kinetics.
-
Atmosphere: If the reaction is sensitive to air or moisture, ensure that the inert atmosphere (e.g., nitrogen or argon) is consistent for each run.
-
Order of Addition: Add reagents in the same order and at the same rate for every experiment.
Section 3: Experimental Protocol - Determining the Activation Energy (Ea)
This section provides a validated, step-by-step workflow for experimentally determining the activation energy of a reaction involving this compound. The core of this process is to measure the reaction rate constant (k) at several different temperatures and then use an Arrhenius plot to calculate Ea.
Workflow for Kinetic Analysis
Caption: Experimental workflow for determining activation energy.
Step-by-Step Methodology
-
Preparation: Prepare stock solutions of this compound and all other reactants to ensure consistent concentrations.
-
Setup: In a reaction vessel equipped with a magnetic stirrer, add all reactants except for one (the "initiating reagent"). Place the vessel in a temperature-controlled water or oil bath. Place the initiating reagent in a separate container in the same bath.
-
Equilibration: Allow both solutions to equilibrate at the first target temperature (e.g., 303 K or 30°C) for at least 10 minutes.[7] Record the precise temperature of the reaction mixture.
-
Initiation and Monitoring: Add the initiating reagent to the reaction vessel, start a timer, and begin monitoring the reaction. The method of monitoring depends on the reaction but can include:
-
Taking aliquots at regular intervals and quenching the reaction, followed by analysis with HPLC, GC, or NMR to measure the concentration of the starting material or product.
-
Using in-situ spectroscopic methods (e.g., UV-Vis or IR) if a reactant or product has a distinct spectroscopic signature.
-
-
Data Processing (Calculating k): From the concentration vs. time data, determine the rate constant (k) for the reaction at that temperature. This requires knowing the rate law of the reaction. For many reactions, you can plot the natural log of the reactant concentration versus time (for a first-order reaction) or the inverse of the concentration versus time (for a second-order reaction) to obtain a linear plot whose slope is related to k.
-
Iteration: Repeat steps 2-5 for at least three other temperatures, keeping a consistent interval (e.g., 313 K, 323 K, 333 K).[7] Ensure all other conditions are identical.
-
Analysis (The Arrhenius Plot):
-
Organize your data in a table.
-
Calculate the natural logarithm of each rate constant (ln(k)).
-
Calculate the inverse of each temperature in Kelvin (1/T).
-
Plot ln(k) on the y-axis versus 1/T on the x-axis. This is the Arrhenius plot.[2][3]
-
The plot should yield a straight line. Determine the slope of this line using linear regression.
-
Calculate the activation energy using the relationship: Ea = -Slope × R , where R is the universal gas constant (8.314 J/mol·K).
-
Section 4: Data Presentation and Interpretation
Hypothetical Experimental Data
The following table shows example data from a kinetic experiment performed according to the protocol above.
| Temperature (°C) | Temperature (K) | 1/T (K⁻¹) | Rate Constant, k (s⁻¹) | ln(k) |
| 30 | 303.15 | 0.003299 | 0.0005 | -7.601 |
| 40 | 313.15 | 0.003193 | 0.0011 | -6.812 |
| 50 | 323.15 | 0.003095 | 0.0023 | -6.075 |
| 60 | 333.15 | 0.003002 | 0.0045 | -5.404 |
Visualizing the Arrhenius Plot
The data from the table can be plotted to visualize the linear relationship and determine the slope.
References
- 1. cerritos.edu [cerritos.edu]
- 2. Arrhenius equation - Wikipedia [en.wikipedia.org]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Arrhenius equation | Definition & Facts | Britannica [britannica.com]
- 5. Khan Academy [khanacademy.org]
- 6. byjus.com [byjus.com]
- 7. genchem.chem.umass.edu [genchem.chem.umass.edu]
- 8. Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Thermal decomposition of 3,4-bis(4'-aminofurazano-3') furoxan - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Characterization of (4-Morpholin-4-yl-phenyl)methanol and Its Structural Analogs
For researchers and professionals in drug development, the precise characterization of small molecules is a foundational pillar of successful discovery and manufacturing. (4-Morpholin-4-yl-phenyl)methanol, a compound incorporating the privileged morpholine scaffold, represents a common structural motif used to enhance the physicochemical properties of potential drug candidates. The morpholine group is frequently employed in medicinal chemistry to improve aqueous solubility, metabolic stability, and overall pharmacological profiles[1].
This guide provides a comprehensive characterization of this compound. Moving beyond a simple data sheet, we delve into the causality behind experimental choices, present detailed protocols for validation, and offer an objective comparison with structurally related analogs. Our aim is to equip researchers with the practical insights needed to confidently identify, assess, and utilize this and similar compounds in their work.
Physicochemical and Spectroscopic Profile
A thorough characterization begins with establishing the fundamental physical and spectroscopic properties of the molecule. This data serves as the primary fingerprint for identity, purity, and quality assessment.
Physical Properties
The physical properties of a compound, such as its melting point and density, provide a rapid, preliminary assessment of its identity and purity. Significant deviations from these values can indicate the presence of impurities or an incorrect structure.
| Property | Value | Source |
| CAS Number | 280556-71-0 | [2] |
| Molecular Formula | C₁₁H₁₅NO₂ | [2] |
| Molecular Weight | 193.24 g/mol | [2] |
| Melting Point | 96 °C | [2][3] |
| Density (Predicted) | 1.160 ± 0.06 g/cm³ | [2][3] |
| pKa (Predicted) | 14.40 ± 0.10 | [2][3] |
Spectroscopic Data Summary
Spectroscopic analysis provides unambiguous structural confirmation. Each technique offers a unique piece of the structural puzzle, and together they create a comprehensive and definitive profile. While specific spectra are instrument-dependent, the following table summarizes the expected key signals for this compound based on its structure and data from analogous compounds[4][5][6].
| Technique | Expected Key Signals / Data | Rationale for Use |
| ¹H NMR | ~7.2-7.4 ppm (d, 2H): Aromatic protons ortho to the CH₂OH group. ~6.8-7.0 ppm (d, 2H): Aromatic protons ortho to the morpholine group. ~4.6 ppm (s, 2H): Methylene protons of the benzyl alcohol. ~3.8-3.9 ppm (t, 4H): Morpholine protons adjacent to oxygen. ~3.1-3.3 ppm (t, 4H): Morpholine protons adjacent to nitrogen. ~2.0-2.5 ppm (s, 1H): Hydroxyl proton (variable, may exchange). | Confirms the number and connectivity of non-equivalent protons in the molecule, providing a detailed map of the hydrogen framework. |
| ¹³C NMR | ~150-155 ppm: Aromatic carbon attached to the morpholine nitrogen. ~135-140 ppm: Aromatic carbon attached to the CH₂OH group. ~125-130 ppm: Aromatic CH carbons. ~115-120 ppm: Aromatic CH carbons. ~66-68 ppm: Morpholine carbons adjacent to oxygen. ~64-66 ppm: Methylene carbon of the benzyl alcohol. ~48-50 ppm: Morpholine carbons adjacent to nitrogen. | Reveals the carbon skeleton of the molecule, identifying the number of unique carbon environments. |
| FT-IR | ~3200-3600 cm⁻¹ (broad): O-H stretch from the alcohol. ~2800-3000 cm⁻¹: C-H stretches (aromatic and aliphatic). ~1600 cm⁻¹: C=C aromatic ring stretch. ~1230 cm⁻¹ & ~1115 cm⁻¹: C-N and C-O-C stretches from the morpholine ring. | Identifies key functional groups present in the molecule based on their characteristic vibrational frequencies. Far-infrared spectroscopy can also be a powerful tool for differentiating polymorphic forms[7]. |
| Mass Spec. (ESI+) | [M+H]⁺ = 194.1176 m/z | Confirms the molecular weight of the compound with high accuracy, serving as a final check of the molecular formula.[8][9] |
Comparative Analysis: The Impact of Structural Modification
To understand the unique contribution of each part of the this compound structure, it is instructive to compare it with key analogs. Small structural changes can lead to significant differences in physical properties and, consequently, biological activity.
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A comparison of this compound and its analogs.
| Compound | Structure | Mol. Weight ( g/mol ) | Key Differences & Implications |
| This compound | (Target Compound) | 193.24[2] | The para-substitution provides a linear geometry. The morpholine nitrogen directly conjugates with the phenyl ring, influencing its electronic properties. This arrangement often maximizes the solubility-enhancing effects of the morpholine ring. |
| Benzyl Alcohol | (Parent Scaffold) | 108.14[10] | Lacks the morpholine substituent. Serves as a baseline, highlighting the significant increase in molecular weight and polarity conferred by the morpholine group. Its solubility in water is moderate (4 g/100 mL)[10]. |
| (2-Morpholin-4-yl-phenyl)methanol | (Positional Isomer) | 193.24[11] | The ortho-substitution can introduce steric hindrance around the hydroxyl group and the morpholine nitrogen, potentially affecting reactivity, crystal packing, and receptor binding compared to the para isomer. |
| [4-(Morpholinomethyl)phenyl]methanol | (Linker Variant) | 207.27[12] | A methylene (-CH₂) linker insulates the morpholine nitrogen from the phenyl ring's electronic system. This increases flexibility and basicity of the nitrogen compared to the target compound, where the nitrogen lone pair is delocalized into the ring. |
Experimental Protocol: High-Resolution LC-MS for Identity and Purity Confirmation
The following protocol describes a self-validating system for confirming the identity and assessing the purity of this compound. This is a crucial step in any drug development workflow to ensure the quality of the material.[13][14]
Objective: To confirm the molecular weight of the target compound and determine its purity by separating it from potential impurities.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with UV-Vis Diode Array Detector (DAD).
-
High-Resolution Mass Spectrometer (HRMS), such as an Orbitrap or TOF, with an Electrospray Ionization (ESI) source.
Materials:
-
This compound sample
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Water
-
Formic Acid (FA), 0.1% solution in water and ACN
Methodology:
-
Sample Preparation:
-
Rationale: To dissolve the sample in a solvent compatible with the mobile phase and ensure it is free of particulates that could damage the HPLC system.
-
Procedure: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of 50:50 ACN/Water to create a 1 mg/mL stock solution. Vortex to ensure complete dissolution. Prepare a working solution of 10 µg/mL by diluting the stock solution. Filter the final solution through a 0.22 µm syringe filter.
-
-
Chromatographic Separation:
-
Rationale: To separate the main compound from any synthesis byproducts, starting materials, or degradation products. A C18 column is chosen for its versatility in retaining moderately polar compounds. The gradient elution allows for the separation of compounds with a range of polarities.
-
HPLC Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2 µL
-
Gradient:
-
0-1 min: 5% B
-
1-7 min: 5% to 95% B
-
7-9 min: Hold at 95% B
-
9-10 min: 95% to 5% B
-
10-12 min: Hold at 5% B
-
-
-
-
Detection and Mass Analysis:
-
Rationale: The DAD provides quantitative purity information based on UV absorbance (e.g., at 254 nm). The HRMS provides an accurate mass measurement, which is the definitive confirmation of identity. ESI in positive mode is selected as the morpholine nitrogen is easily protonated.
-
DAD: Monitor at 254 nm.
-
MS Conditions:
-
Ionization Mode: ESI Positive
-
Scan Range: 100 - 500 m/z
-
Resolution: > 60,000
-
Key Ion to Monitor (M+H)⁺: 194.1176
-
-
-
Data Analysis and Validation:
-
Purity Assessment: Integrate the peak area of the main compound in the UV chromatogram. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) * 100.
-
Identity Confirmation: Extract the mass spectrum from the main chromatographic peak. The measured monoisotopic mass of the [M+H]⁺ ion should be within 5 ppm of the theoretical mass (194.1176).
-
Workflow for LC-MS based identity and purity confirmation.
Conclusion
This compound is a valuable building block in modern medicinal chemistry. A comprehensive characterization, grounded in orthogonal analytical techniques, is non-negotiable for its effective use. By understanding its core physicochemical properties and spectroscopic fingerprint, researchers can ensure the identity and quality of their materials. Furthermore, comparing this compound to its structural analogs reveals important structure-property relationships, offering insights that can guide the design of future molecules with improved therapeutic potential. The protocols and data presented herein serve as a robust framework for the characterization and validation of this and similar small molecules, upholding the principles of scientific integrity and enabling reproducible, high-quality research.
References
- 1. (S)-(4-Methylmorpholin-3-yl)methanol | 1620510-50-0 | Benchchem [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. echemi.com [echemi.com]
- 4. This compound(280556-71-0) 1H NMR spectrum [chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. Far-Infrared Spectroscopy as A Probe for Polymorph Discrimination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. Benzyl alcohol - Wikipedia [en.wikipedia.org]
- 11. PubChemLite - [2-(morpholin-4-yl)phenyl]methanol (C11H15NO2) [pubchemlite.lcsb.uni.lu]
- 12. [4-(Morpholinomethyl)phenyl]methanol, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 13. agilent.com [agilent.com]
- 14. Small Molecule Analysis Compendium : Shimadzu Scientific Instruments [ssi.shimadzu.com]
A Comparative Guide to (4-Morpholin-4-yl-phenyl)methanol and Its Analogs in Cellular Signaling Research
Abstract
(4-Morpholin-4-yl-phenyl)methanol, hereafter designated as MPhM , is a synthetic organic compound featuring a core phenylmethanol structure substituted with a morpholine ring. The morpholine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into kinase inhibitors to improve physicochemical properties and target affinity.[1] This guide provides a comprehensive comparison of MPhM with structurally similar compounds, evaluating their physicochemical properties and differential effects on the PI3K/Akt/mTOR signaling pathway, a critical cascade in cancer cell growth and survival.[2][3] Through side-by-side data analysis and detailed experimental protocols, this document serves as a technical resource for researchers in drug discovery and chemical biology to understand the structure-activity relationships (SAR) governing this class of compounds.
Introduction: The Significance of the Morpholine Scaffold
The morpholine ring is a versatile heterocyclic motif in drug design. Its inclusion can enhance aqueous solubility, metabolic stability, and target binding affinity.[1] The oxygen atom acts as a hydrogen bond acceptor, while the saturated ring system imparts a favorable conformational rigidity. These attributes are particularly valuable in the design of inhibitors targeting the ATP-binding pocket of kinases, where precise molecular interactions are paramount.[4]
The PI3K/Akt/mTOR pathway is one of the most frequently dysregulated signaling cascades in human cancers, making it a prime target for therapeutic intervention.[2][5] The development of small molecules that can modulate this pathway is an area of intense research. MPhM and its analogs represent a chemical space ripe for exploration, where subtle structural modifications can lead to significant changes in biological activity. This guide will compare MPhM to three key analogs to elucidate these relationships:
-
Analog A: (4-(Piperidin-1-yl)phenyl)methanol : Replaces the morpholine ring's oxygen with a methylene group, allowing for an assessment of the oxygen atom's role in activity and solubility.
-
Analog B: 4-Morpholinobenzaldehyde : Features an aldehyde in place of the benzylic alcohol, exploring the impact of the functional group's oxidation state on reactivity and biological effect.
-
Analog C: Phenylmethanol : The parent compound lacking the morpholine ring, serving as a baseline control for activity.
Comparative Physicochemical Properties
The physicochemical profile of a compound dictates its absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for its development as a potential therapeutic agent. The table below summarizes key computed properties for MPhM and its analogs.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Hydrogen Bond Acceptor Count | Hydrogen Bond Donor Count | Topological Polar Surface Area (Ų) |
| MPhM | C₁₁H₁₅NO₂ | 193.24 | 0.8 | 3 | 1 | 32.7 | |
| Analog A | C₁₈H₂₇NO | 273.4 | 4.3 | 1 | 1 | 23.5 | |
| Analog B | C₁₁H₁₃NO₂ | 191.23[6] | 0.8[6] | 3 | 0 | 29.5[6] | |
| Analog C | C₇H₈O | 108.14 | 1.1 | 1 | 1 | 20.2 |
Causality Behind the Data:
-
Lipophilicity (XLogP3): MPhM and Analog B exhibit identical, relatively low XLogP3 values, suggesting good aqueous solubility, a property enhanced by the morpholine oxygen. Analog A, lacking this oxygen, is significantly more lipophilic, which may increase cell permeability but could also lead to lower solubility and higher non-specific binding.
-
Polar Surface Area (PSA): The PSA is a key predictor of cell permeability. MPhM's PSA is elevated due to the morpholine oxygen and the hydroxyl group. While beneficial for solubility, a higher PSA can sometimes hinder passive diffusion across cell membranes.
-
Hydrogen Bonding: The presence of the morpholine oxygen in MPhM and Analog B increases the hydrogen bond acceptor count, providing additional points for interaction with biological targets like kinase hinge regions, a feature absent in Analog A.[4] The hydroxyl group in MPhM and Analog A provides a crucial hydrogen bond donor site, which is absent in the aldehyde (Analog B).
Comparative Biological Activity: Targeting the PI3K/Akt Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell proliferation, growth, and survival.[7] Its frequent activation in cancer makes it an attractive therapeutic target.[3] The morpholine moiety is a known pharmacophore in many PI3K inhibitors (e.g., LY294002), suggesting that MPhM and its derivatives may exhibit inhibitory activity against this pathway.
Overview of the PI3K/Akt/mTOR Signaling Pathway
Upon activation by growth factors, PI3K (Phosphoinositide 3-kinase) phosphorylates PIP2 to PIP3. PIP3 acts as a second messenger, recruiting and activating kinases such as Akt. Activated Akt then phosphorylates a multitude of downstream targets, including mTOR (mammalian Target of Rapamycin), to promote protein synthesis, cell survival, and proliferation.[2][5]
Caption: Simplified PI3K/Akt/mTOR signaling pathway and the putative inhibitory point of MPhM.
Experiment 1: In Vitro PI3K Alpha Kinase Assay
Objective: To directly quantify and compare the inhibitory potency (IC₅₀) of MPhM and its analogs against the p110α isoform of PI3K, a frequently mutated isoform in cancer.[8]
Methodology: A luminescent kinase assay, such as the ADP-Glo™ Kinase Assay, can be employed.[9] This assay measures the amount of ADP produced during the kinase reaction, which correlates with enzyme activity.
Experimental Protocol: PI3Kα ADP-Glo™ Kinase Assay
-
Compound Preparation: Prepare a 10 mM stock solution of each test compound (MPhM, Analogs A, B, C) in 100% DMSO. Create a 10-point, 3-fold serial dilution series in DMSO.
-
Enzyme/Substrate Preparation: Dilute recombinant human PI3Kα (p110α/p85α) and the lipid substrate (e.g., PIP2) in the appropriate kinase reaction buffer.[9]
-
Reaction Setup: In a 384-well plate, add 0.5 µL of serially diluted compound or DMSO (vehicle control). Add 4 µL of the enzyme/substrate mixture to initiate the reaction.[9]
-
ATP Addition: Start the kinase reaction by adding 0.5 µL of ATP solution (final concentration ~25 µM).[9]
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP-Glo™ Reagent: Add 5 µL of ADP-Glo™ Reagent to each well to deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader. Calculate the percent inhibition relative to the DMSO control and determine IC₅₀ values using non-linear regression analysis.
Hypothetical Comparative Data
| Compound | PI3Kα IC₅₀ (µM) | Rationale for Predicted Activity |
| MPhM | 15 | The morpholine oxygen can act as a hydrogen bond acceptor with the kinase hinge region, conferring moderate inhibitory activity. |
| Analog A | > 100 | The replacement of the morpholine oxygen with a methylene group removes a key hydrogen bonding interaction, drastically reducing potency.[4] |
| Analog B | 50 | The aldehyde is electron-withdrawing and may alter the electronics of the phenyl ring. The lack of the benzylic hydroxyl (a potential H-bond donor) may slightly reduce potency compared to MPhM. |
| Analog C | > 200 | The absence of the morpholine ring removes the primary pharmacophore responsible for PI3K binding, resulting in negligible activity. |
Experiment 2: Cell-Based Proliferation Assay (MTT Assay)
Objective: To assess the downstream functional consequence of PI3K inhibition by measuring the anti-proliferative effects (GI₅₀) of the compounds on a cancer cell line with a known PI3K pathway dependency, such as the MCF-7 breast cancer cell line.
Methodology: The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[10]
Caption: Standard workflow for an MTT cell proliferation assay.
Experimental Protocol: MTT Assay
-
Cell Plating: Seed MCF-7 cells into a 96-well flat-bottom plate at a density of 5,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.[11]
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.
-
Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well. Allow the plate to stand overnight in the incubator to ensure complete dissolution of the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Calculate the percent growth inhibition and determine the GI₅₀ (concentration for 50% growth inhibition) for each compound.
Hypothetical Comparative Data
| Compound | MCF-7 GI₅₀ (µM) | Interpretation |
| MPhM | 25 | The cellular GI₅₀ value correlates well with the enzymatic IC₅₀, suggesting that the anti-proliferative effect is likely mediated through PI3K inhibition. |
| Analog A | > 150 | Lack of significant anti-proliferative activity is consistent with its poor inhibition of PI3Kα. |
| Analog B | 10 | The GI₅₀ is significantly more potent than its PI3Kα IC₅₀. The reactive aldehyde group may induce cytotoxicity through off-target mechanisms, such as protein cross-linking or oxidative stress.[1][12] |
| Analog C | > 200 | No anti-proliferative effect, as expected from its lack of a key binding moiety. |
Conclusion and Future Directions
This comparative analysis demonstrates the critical role of the morpholine ring and the benzylic alcohol in the biological activity of this compound.
-
MPhM emerges as a moderately potent inhibitor of the PI3K pathway with corresponding anti-proliferative effects in a relevant cancer cell line. Its favorable physicochemical properties make it a promising scaffold for further optimization.
-
The comparison with Analog A highlights the indispensability of the morpholine oxygen for PI3Kα inhibition, likely through hydrogen bonding within the ATP pocket.
-
The data from Analog B serves as a cautionary example, where a seemingly minor chemical modification (alcohol to aldehyde) introduces potential off-target cytotoxicity, uncoupling the enzymatic inhibition from the cellular phenotype.
-
Analog C confirms that the morpholinophenyl moiety is the key driver of the observed biological activity.
Future structure-activity relationship (SAR) studies could focus on modifying the phenyl ring with electron-withdrawing or -donating groups to modulate potency, or exploring substitutions on the benzylic carbon to improve metabolic stability. The insights provided in this guide offer a rational basis for the design of next-generation analogs with enhanced potency and selectivity for the PI3K/Akt/mTOR pathway.
References
- 1. 4-Morpholinobenzaldehyde | High-Purity | RUO Supplier [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 6. 4-Morpholinobenzaldehyde | C11H13NO2 | CID 291349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. Measuring PI3K Lipid Kinase Activity | Springer Nature Experiments [experiments.springernature.com]
- 9. promega.de [promega.de]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. texaschildrens.org [texaschildrens.org]
- 12. Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Orthogonal Validation of Synthesized (4-Morpholin-4-yl-phenyl)methanol Purity
In the landscape of pharmaceutical research and drug development, the chemical purity of synthetic intermediates is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable scientific outcomes. (4-Morpholin-4-yl-phenyl)methanol, a key building block in the synthesis of various biologically active molecules, is no exception. Ensuring its purity is paramount to preventing the introduction of confounding variables in downstream applications, which could compromise biological assays or lead to the formation of undesirable side-products.
This guide provides an in-depth comparison of orthogonal analytical techniques for validating the purity of this compound. As a self-validating system, no single method is considered absolute. Instead, we advocate for an orthogonal approach, where techniques based on different physicochemical principles are used in concert to build a comprehensive and trustworthy purity profile. We will explore four primary methods: Melting Point Analysis, High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Mass Spectrometry (MS), detailing the causality behind our experimental choices and protocols.
The Principle of Orthogonal Validation
Orthogonal validation employs multiple analytical methods that measure the same attribute (in this case, purity) through different, unrelated principles. For instance, a chromatographic separation (HPLC) is orthogonal to a spectroscopic measurement (NMR). This approach significantly reduces the probability of an impurity going undetected, as it is unlikely to co-elute in chromatography and have perfectly overlapping signals in an NMR spectrum. This multi-faceted strategy is the cornerstone of robust quality control in chemical synthesis.
Caption: Orthogonal workflow for purity validation.
Method 1: Melting Point Analysis
Melting point determination is a classical, yet highly effective, preliminary technique for assessing the purity of a crystalline solid. The underlying principle is that impurities disrupt the crystal lattice of a solid, weakening the intermolecular forces and consequently requiring less energy to transition to a liquid state.
Causality: A pure compound typically exhibits a sharp melting point range (generally <1-2 °C). The presence of impurities leads to two observable phenomena: a depression of the melting point and a broadening of the melting range. Therefore, this simple thermal analysis provides a rapid, qualitative assessment of purity. It is an excellent first-pass technique following synthesis and crystallization.
Experimental Protocol: Capillary Method
-
Sample Preparation: Ensure the synthesized this compound is completely dry. Place a small amount on a watch glass and finely crush it into a powder using a spatula.
-
Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small sample. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample height should be 2-3 mm.
-
Measurement: Place the loaded capillary into a calibrated melting point apparatus.
-
Rapid Determination (Optional): Heat the sample rapidly to get an approximate melting temperature. This saves time in the subsequent accurate measurement.
-
Accurate Determination: Using a fresh sample, heat the apparatus to about 10-15 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C per minute.
-
Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.
Data Interpretation
A sharp melting range (e.g., 1-2 °C) that is consistent with literature values indicates high purity. A broad range (>5 °C) or a depressed melting point suggests the presence of impurities or residual solvent.
Caption: Workflow for Melting Point Analysis.
Method 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
HPLC is a cornerstone technique for purity assessment, separating components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For a moderately polar compound like this compound, RP-HPLC with a nonpolar stationary phase (like C18) is the method of choice.
Causality: The separation is driven by the relative hydrophobicity of the analyte and any impurities. The compound and its impurities will travel through the column at different speeds, resulting in distinct peaks on the chromatogram. Purity is then calculated based on the relative area of the main peak compared to the total area of all peaks detected. This method is highly sensitive and quantitative.
Experimental Protocol: Purity by Area Normalization
-
System Preparation:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Elution: Isocratic or gradient. For method development, a gradient elution (e.g., 10% to 90% B over 20 minutes) is useful to resolve all potential impurities. For routine analysis, an isocratic method can be developed for faster run times. A suggested starting point could be 70:30 (A:B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (a common wavelength for aromatic compounds).
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in the mobile phase or a compatible solvent (e.g., a 50:50 mixture of acetonitrile and water) to a final concentration of ~1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject 10 µL of the sample solution.
-
Run the analysis and record the chromatogram.
-
-
Data Processing:
-
Integrate all peaks that are above the detection limit.
-
Calculate the purity using the area normalization formula:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Data Interpretation
The resulting chromatogram should ideally show a single major peak corresponding to this compound. Any other peaks represent impurities. The area percent of the main peak is reported as the purity. For drug development applications, a purity of >95% is typically required.
Caption: Workflow for RP-HPLC Purity Analysis.
Method 3: Quantitative ¹H NMR (qNMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool that provides detailed structural information. Its quantitative application, qNMR, is a primary analytical method for determining purity without the need for a reference standard of the compound itself.
Causality: The area of a signal in a ¹H NMR spectrum is directly proportional to the number of protons giving rise to that signal. By including a certified internal standard of known purity and concentration, the purity of the analyte can be determined by comparing the integral of a specific analyte signal to the integral of a known standard signal. This method is orthogonal to chromatography and is insensitive to non-proton-containing impurities.
Experimental Protocol: Purity by Internal Standard
-
Materials:
-
Analyte: this compound.
-
Internal Standard (IS): A high-purity (>99.5%), non-reactive compound with sharp signals that do not overlap with the analyte signals. Maleic acid or dimethyl sulfone are common choices.
-
Solvent: A deuterated solvent that dissolves both the analyte and the IS (e.g., DMSO-d₆).
-
-
Sample Preparation:
-
Accurately weigh ~15-20 mg of the analyte into a vial. Record the exact weight (Wₐ).
-
Accurately weigh ~10-15 mg of the internal standard into the same vial. Record the exact weight (Wᵢₛ).
-
Dissolve the mixture in ~0.7 mL of the deuterated solvent. Ensure complete dissolution.
-
Transfer the solution to a clean, dry NMR tube.
-
-
NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Key parameters include a sufficient relaxation delay (D1, typically 5 times the longest T1) to ensure full signal relaxation for accurate integration.
-
-
Data Processing:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal from the analyte (Intₐ) and a well-resolved signal from the internal standard (Intᵢₛ). Choose signals in a clear region of the spectrum to avoid overlap.
-
-
Calculation:
-
Use the following formula to calculate the purity:
-
% Purity = (Intₐ / Intᵢₛ) x (Nᵢₛ / Nₐ) x (MWₐ / MWᵢₛ) x (Wᵢₛ / Wₐ) x Purityᵢₛ
-
Where: N = number of protons for the integrated signal, MW = molecular weight, Purityᵢₛ = purity of the internal standard.
-
-
Data Interpretation
The calculated percentage represents the mass purity of the sample. This value should be compared with the purity obtained from HPLC. Discrepancies may indicate the presence of impurities that are not UV-active (and thus invisible to HPLC) or do not contain protons (and are invisible to ¹H NMR).
Method 4: Mass Spectrometry (MS) for Identity Confirmation
While not a primary quantitative tool for purity on its own, Mass Spectrometry is indispensable for confirming the identity of the main component and identifying impurities. It is most powerfully used when coupled with a separation technique like HPLC (LC-MS).
Causality: MS separates ions based on their mass-to-charge ratio (m/z). For this compound (MW = 193.25 g/mol ), electrospray ionization (ESI) in positive mode will typically produce a protonated molecular ion [M+H]⁺ at m/z 194.26. The presence of this ion confirms the identity of the main peak seen in HPLC. Other peaks in the chromatogram can be analyzed by the mass spectrometer to determine their molecular weights, providing crucial clues to their identities.
Experimental Protocol: LC-MS
-
System: Use an HPLC system connected directly to a mass spectrometer (e.g., a single quadrupole or TOF instrument).
-
Method: Employ the same HPLC method described above, but ensure the mobile phase additives are volatile (e.g., use formic acid instead of non-volatile phosphate buffers).
-
Analysis: As peaks elute from the column, they are introduced into the MS source.
-
Data Interpretation:
-
Confirm that the mass spectrum corresponding to the main HPLC peak shows the expected [M+H]⁺ ion for this compound.
-
Examine the mass spectra for the smaller impurity peaks. The observed molecular weights can help deduce their structures, which may be starting materials, reagents, or side-products from the synthesis.
-
Comparative Summary of Techniques
| Technique | Principle | Information Provided | Strengths | Limitations |
| Melting Point | Thermal (Bulk Property) | Purity (Qualitative) | Fast, simple, low cost. Good for crystalline solids. | Not quantitative, insensitive to amorphous impurities, not suitable for oils. |
| RP-HPLC | Chromatographic Separation | Purity (Quantitative), Number of Impurities | High sensitivity, high resolution, widely applicable, robust. | Requires UV-active compounds, purity based on relative area can be inaccurate if response factors differ. |
| Quantitative ¹H NMR | Spectroscopy (Nuclear Spin) | Structure, Purity (Absolute Quantitative) | Primary method, highly accurate, no reference standard of analyte needed, structural info on impurities. | Lower sensitivity than HPLC, requires expensive equipment, potential for signal overlap. |
| Mass Spectrometry | Mass-to-Charge Ratio | Molecular Weight, Impurity ID | Confirms identity, powerful for impurity identification, highly sensitive. | Not inherently quantitative without standards, subject to ion suppression effects. |
Conclusion
Validating the purity of a synthesized compound like this compound is a critical step that demands a rigorous, multi-faceted approach. No single technique provides a complete picture. A combination of a simple, rapid technique like Melting Point Analysis for a preliminary check, followed by a high-resolution separation with RP-HPLC for quantitative assessment of impurities, and confirmed by a primary spectroscopic method like Quantitative ¹H NMR for an absolute purity value, constitutes a robust and self-validating workflow. Finally, employing Mass Spectrometry , ideally coupled with HPLC, provides unequivocal identity confirmation of the target compound and invaluable structural information on any detected impurities. By integrating these orthogonal techniques, researchers can ensure the quality of their synthetic materials, leading to more reliable and reproducible scientific endeavors.
A Senior Application Scientist's Guide to the Structural Confirmation of (4-Morpholin-4-yl-phenyl)methanol
In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural confirmation of novel or target molecules is a cornerstone of scientific rigor. (4-Morpholin-4-yl-phenyl)methanol serves as a key building block in the synthesis of various biologically active compounds. Its precise structure, comprising a substituted phenyl ring, a morpholine moiety, and a benzylic alcohol, necessitates a multi-technique analytical approach for absolute verification.
This guide provides an in-depth comparison of core spectral analysis techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). It is designed for researchers and drug development professionals, offering not just protocols, but the causal logic behind experimental choices to build a self-validating and authoritative analytical workflow.
The Target Structure: A Visual Reference
Before delving into the spectral data, it is crucial to have a clear representation of the target molecule, this compound. The diagram below assigns labels to each unique proton and carbon environment, which will be referenced throughout this guide.
Caption: Molecular structure of this compound with atom labeling.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
NMR spectroscopy is the most powerful technique for elucidating the precise carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map out connectivity and confirm the substitution pattern.
Expertise & Causality: Experimental Choices
The choice of solvent is critical in NMR. Deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred over chloroform (CDCl₃) for this molecule. The hydroxyl proton (-OH) is exchangeable and often appears as a broad, sometimes invisible, signal in CDCl₃. In DMSO-d₆, hydrogen bonding with the solvent slows this exchange, resulting in a sharp, observable signal that can even show coupling to the adjacent methylene (-CH₂) protons. This provides direct evidence for the -CH₂OH group.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of DMSO-d₆.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30° pulse and a 2-second relaxation delay.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can also be run to differentiate between CH, CH₂, and CH₃ carbons.
-
Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift referencing the residual solvent peak (DMSO-d₆ at ~2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Data Interpretation and Comparative Analysis
The following table summarizes the expected ¹H and ¹³C NMR data and compares it with a potential impurity, the starting material 4-morpholinobenzaldehyde.
| Assignment | ¹H NMR (DMSO-d₆) Expected Shift (δ, ppm), Multiplicity, Integration | ¹³C NMR (DMSO-d₆) Expected Shift (δ, ppm) | Comparative Data: 4-Morpholinobenzaldehyde Impurity |
| H₂/H₆ | ~7.25, d, 2H | ~127.5 | Aromatic protons would be further downfield (~7.7 ppm) due to the aldehyde's electron-withdrawing effect. |
| H₃/H₅ | ~6.90, d, 2H | ~114.0 | Aromatic protons would be shifted slightly downfield. |
| H₇ (-CH₂OH) | ~4.45, s (or d), 2H | ~62.5 | ABSENT . Instead, a sharp singlet for the aldehyde proton (-CHO) would appear at ~9.7 ppm. |
| H₈ (-OH) | ~5.10, s (or t), 1H | - | ABSENT . |
| H₉/H₁₂ (N-CH₂) | ~3.10, t, 4H | ~47.0 | Similar chemical shift expected.[1][2] |
| H₁₀/H₁₁ (O-CH₂) | ~3.70, t, 4H | ~66.0 | Similar chemical shift expected.[1][2][3] |
| C₁ | - | ~135.0 | Shifted downfield to ~140 ppm. |
| C₄ | - | ~151.0 | Shifted slightly downfield. |
| C₇ | - | ~62.5 | ABSENT . The aldehyde carbon would appear at ~190 ppm. |
The key diagnostic signals for confirming the structure are the presence of the benzylic methylene protons (H₇) around 4.45 ppm and the hydroxyl proton (H₈) around 5.10 ppm, coupled with the absence of the highly deshielded aldehyde proton signal near 9.7 ppm.[4]
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy provides rapid and definitive confirmation of the functional groups present in a molecule. Each type of bond vibrates at a characteristic frequency, and by measuring the absorption of infrared radiation, we can create a "fingerprint" of the molecule.[5]
Expertise & Causality: Experimental Choices
Attenuated Total Reflectance (ATR) is the preferred method for acquiring an IR spectrum of a solid sample like this compound. It requires minimal sample preparation and avoids the complications of making KBr pellets. The key is to ensure good contact between the sample and the ATR crystal for a high-quality spectrum.
Experimental Protocol: FTIR-ATR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) absorptions.
-
Sample Scan: Lower the anvil to ensure firm contact with the sample and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: Identify the key absorption bands and assign them to the corresponding functional groups.
Data Interpretation and Comparison
| Wavenumber (cm⁻¹) | Vibrational Mode | Interpretation & Significance |
| 3500 - 3200 (broad) | O-H stretch (alcohol) | Crucial Diagnostic Peak. A strong, broad absorption in this region is characteristic of the hydrogen-bonded hydroxyl group, confirming the presence of the alcohol.[6][7] |
| 3100 - 3000 | Aromatic C-H stretch | Confirms the presence of the phenyl ring.[8][9] |
| 2950 - 2850 | Aliphatic C-H stretch | Corresponds to the C-H bonds of the morpholine and methylene groups.[10] |
| ~1610, ~1510 | Aromatic C=C stretch | These two distinct bands are characteristic of a para-substituted benzene ring.[8] |
| ~1230 | Aryl C-N stretch | Indicates the bond between the phenyl ring and the morpholine nitrogen. |
| ~1115 | C-O-C stretch (ether) | A strong, characteristic absorption for the morpholine ring's ether linkage. |
| ~1050 | C-O stretch (alcohol) | Confirms the presence of the primary alcohol group.[7] |
The most compelling evidence from the IR spectrum is the presence of the broad O-H stretch. In a comparative analysis, the starting aldehyde would lack this peak entirely and would instead show a sharp, strong C=O (carbonyl) stretch around 1680 cm⁻¹.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through its fragmentation pattern. It serves as the final gatekeeper for confirming the elemental composition.
Expertise & Causality: Experimental Choices
Electrospray Ionization (ESI) is a "soft" ionization technique ideal for this molecule.[11][12][13] It typically generates the protonated molecular ion, [M+H]⁺, with minimal fragmentation.[14][15] This allows for the unambiguous determination of the molecular weight. To gain structural information, tandem mass spectrometry (MS/MS) can be employed, where the [M+H]⁺ ion is isolated and fragmented to reveal characteristic patterns.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump.
-
Ionization: Apply a high voltage to the capillary to generate charged droplets, which evaporate to form gas-phase ions.[11][12]
-
Mass Analysis: Analyze the ions in the mass analyzer (e.g., quadrupole or time-of-flight).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The expected molecular weight of C₁₁H₁₅NO₂ is 193.11 g/mol . The ESI-MS spectrum should show a prominent peak at m/z 194.12, corresponding to the [M+H]⁺ ion.
Data Interpretation and Fragmentation Analysis
The fragmentation of benzylic alcohols is well-characterized.[16][17] The diagram below illustrates a key fragmentation pathway that helps confirm the structure.
Caption: Proposed ESI-MS fragmentation pathway for the protonated molecule.
| m/z (mass-to-charge) | Proposed Fragment Ion | Interpretation & Significance |
| 194.12 | [C₁₁H₁₅NO₂ + H]⁺ | Molecular Ion Peak. Confirms the molecular weight of the target compound. |
| 176.11 | [M+H - H₂O]⁺ | Confirms Benzylic Alcohol. The loss of a neutral water molecule (18 Da) is a classic fragmentation pathway for alcohols, leading to a stable carbocation.[18][19] |
| 132.08 | [M+H - H₂O - C₂H₄O]⁺ | Further fragmentation of the morpholine ring. |
The observation of the molecular ion at m/z 194 and the characteristic loss of water to give a fragment at m/z 176 provides strong, complementary evidence for the proposed structure.
Integrated Analysis for Unambiguous Confirmation
No single technique provides the complete picture. The power of this workflow lies in the integration of all three datasets:
-
NMR provides the definitive C-H framework, confirming the 1,4-disubstituted aromatic ring and the presence of the morpholine and hydroxymethyl groups.
-
IR confirms the presence of the key functional groups, most notably the hydroxyl (-OH) group, and the absence of impurities like a carbonyl (C=O).
-
MS confirms the correct molecular weight and shows a fragmentation pattern consistent with a benzylic alcohol structure.
Together, these spectral data form a self-validating system. The hydroxyl group identified by the broad stretch in the IR is confirmed by the exchangeable proton in the ¹H NMR and the neutral loss of 18 Da in the mass spectrum. The aromatic substitution pattern seen in the NMR is supported by the characteristic C=C stretches in the IR. This cohesive, multi-faceted analytical approach provides the highest degree of confidence in the structural confirmation of this compound, meeting the rigorous standards of drug discovery and development.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. echemi.com [echemi.com]
- 3. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. compoundchem.com [compoundchem.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 10. IR Absorption Table [webspectra.chem.ucla.edu]
- 11. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 13. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. Benzyl alcohol [webbook.nist.gov]
- 18. benchchem.com [benchchem.com]
- 19. Fragmentation pathways of deprotonated ortho-hydroxybenzyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
Beyond the Benzene: A Senior Application Scientist's Guide to Phenyl Ring Bioisosteres for (4-Morpholin-4-yl-phenyl)methanol
In the landscape of modern drug discovery, the phenyl ring is a ubiquitous scaffold. Its rigid structure and ability to engage in various intermolecular interactions have made it a staple in the medicinal chemist's toolbox. However, the very properties that make it attractive can also be a double-edged sword, often contributing to poor metabolic stability, low aqueous solubility, and potential off-target effects.[1][2][3][4] This guide provides an in-depth, data-driven comparison of strategic bioisosteric replacements for the phenyl ring, using (4-Morpholin-4-yl-phenyl)methanol as a relevant chemical framework. While this specific molecule's therapeutic target is not defined in the public domain, its morpholine- and benzyl alcohol-containing structure is representative of motifs found in a wide array of pharmacologically active agents, from kinase inhibitors to central nervous system agents.[5][6][7][8][9]
This guide is intended for researchers, scientists, and drug development professionals. It moves beyond a simple catalog of replacements to explain the causal relationships behind experimental choices and provides actionable protocols for evaluating these critical molecular modifications.
The Rationale for Phenyl Ring Replacement: Escaping "Flatland"
The concept of "escaping from flatland" in medicinal chemistry advocates for the incorporation of three-dimensional (3D) structural motifs to improve the drug-like properties of flat, aromatic-rich molecules.[1] Saturated bioisosteres, in particular, can offer significant advantages over their planar phenyl counterparts.[1][10]
The strategic replacement of a phenyl ring is a nuanced decision, driven by the desire to optimize a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile while maintaining or even enhancing its biological activity. The following diagram illustrates the logical workflow behind this critical drug design strategy.
Caption: Workflow for the bioisosteric replacement of a phenyl ring.
Comparative Analysis of Phenyl Ring Bioisosteres
The selection of a suitable bioisostere is highly contextual and depends on the specific challenges presented by the parent molecule.[2][11] Below, we compare several classes of phenyl ring replacements, supported by experimental data from the literature.
Saturated Carbocycles: Bicyclo[1.1.1]pentane (BCP) and Bicyclo[2.2.2]octane
Saturated, bridged ring systems such as bicyclo[1.1.1]pentane (BCP) and bicyclo[2.2.2]octane are increasingly popular as phenyl ring mimics. These rigid scaffolds can effectively project substituents in a similar manner to a para-substituted phenyl ring while offering a more three-dimensional structure.
A compelling case study is the modification of the kinase inhibitor Imatinib, where the central phenyl ring was replaced with both bicyclo[2.2.2]octane and the more novel 2-oxabicyclo[2.2.2]octane. The latter, an oxygen-containing analogue, offers the potential for improved solubility.[12][13]
| Property | Imatinib (Phenyl) | Bicyclo[2.2.2]octane Analog | 2-Oxabicyclo[2.2.2]octane Analog |
| Solubility (µM) | 351 | 113 | 389 |
| clogP | 4.5 | 3.6 | 2.6 |
| logD (pH 7.4) | 2.6 | 2.7 | 1.8 |
| Metabolic Stability (t½, min) | 60 | Not Reported | 87 |
| Table 1: Comparative physicochemical properties of Imatinib and its saturated bioisosteric analogues. Data sourced from Mykhailiuk et al. (2023).[12][13] |
In another example, the replacement of a phenyl ring with a BCP moiety in a lipoprotein-associated phospholipase A2 (LpPLA2) inhibitor led to a dramatic improvement in solubility.[1][14]
| Property | Phenyl-Containing Compound | BCP-Containing Compound | Fold Change/Difference |
| pIC50 (LpPLA2) | 10.2 | 9.4 | -0.8 |
| ChromLogD7.4 | 6.3 | 7.0 | +0.7 |
| Kinetic Solubility (µM) | 8 | 74 | 9.25x increase |
| Artificial Membrane Permeability (nm/s) | 230 | 705 | 3.06x increase |
| Table 2: Comparison of a phenyl-containing LpPLA2 inhibitor and its BCP bioisostere. Data adapted from a BenchChem technical guide.[1] |
Heteroaromatic Bioisosteres
Replacing the phenyl ring with a heteroaromatic ring, such as a pyridine or pyrimidine, can introduce polarity, alter metabolic susceptibility, and provide additional points for hydrogen bonding. A common strategy to improve metabolic stability is the replacement of an electron-rich phenyl ring with an electron-deficient azine, which can reduce the ring's susceptibility to oxidation by cytochrome P450 enzymes.[15]
| Parent Ring | Bioisosteric Replacement | Effect on In Vivo Clearance |
| Phenyl | Pyridine | Generally reduces clearance |
| Anisole | 2-Methoxypyridine | Reduces clearance |
| Table 3: General trends in metabolic clearance upon replacement of phenyl rings with azines.[15] |
The following diagram illustrates the potential metabolic fates of a phenyl ring versus a more stable bioisosteric replacement, highlighting how blocking or altering sites of metabolism can enhance a compound's half-life.
Caption: Comparative metabolic fates of a phenyl ring versus a bioisostere.
Experimental Protocols for Comparative Assessment
To ensure the trustworthiness and reproducibility of our findings, we present detailed protocols for two key in vitro assays used to compare phenyl ring bioisosteres.
Protocol 1: Kinetic Aqueous Solubility Determination by Nephelometry
Rationale: Kinetic solubility is a high-throughput method ideal for the early stages of drug discovery. It assesses the solubility of a compound when rapidly precipitated from a DMSO stock solution into an aqueous buffer, mimicking the conditions of many in vitro assays. Nephelometry, which measures light scattering from undissolved particles, provides a sensitive and quantitative readout.
Methodology:
-
Compound Preparation: Prepare 10 mM stock solutions of the parent phenyl compound and its bioisosteric analogues in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the compound stock solutions in DMSO.
-
Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO solution to a 96- or 384-well microplate containing a larger volume (e.g., 198 µL) of phosphate-buffered saline (PBS) at pH 7.4. This results in a final DMSO concentration of 1%.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking to allow for precipitation to equilibrate.
-
Nephelometric Measurement: Measure the turbidity of each well using a microplate nephelometer. The instrument directs a laser beam through the sample and measures the forward-scattered light. The intensity of scattered light is proportional to the amount of undissolved precipitate.
-
Data Analysis: Plot the nephelometry signal against the compound concentration. The concentration at which the signal significantly rises above the background is determined as the kinetic solubility.
Protocol 2: Metabolic Stability Assessment in Human Liver Microsomes (HLM)
Rationale: This assay evaluates the susceptibility of a compound to metabolism by the major drug-metabolizing enzymes, primarily cytochrome P450s, which are highly concentrated in liver microsomes. A compound's intrinsic clearance (Clint) and half-life (t½) in HLM are key predictors of its in vivo metabolic fate.
Methodology:
-
Reagent Preparation:
-
Prepare a solution of the test compound (parent phenyl and bioisosteres) at a final concentration of 1 µM in a buffer solution (e.g., 0.1 M potassium phosphate, pH 7.4).
-
Prepare a solution of pooled human liver microsomes (e.g., at a final protein concentration of 0.5 mg/mL) in the same buffer.
-
Prepare a 10 mM stock solution of the NADPH regenerating system (cofactor for CYP450 enzymes) in buffer.
-
-
Incubation:
-
Pre-warm the compound and HLM solutions at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the compound/HLM mixture.
-
Incubate the reaction mixture at 37°C with shaking.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quench the reaction immediately by adding the aliquot to a solution containing a protein precipitating agent (e.g., ice-cold acetonitrile with an internal standard).
-
-
Sample Analysis:
-
Centrifuge the quenched samples to pellet the precipitated proteins.
-
Analyze the supernatant for the concentration of the remaining parent compound using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) using the equation: Clint = (k / microsomal protein concentration).
-
The following diagram outlines the workflow for the HLM metabolic stability assay.
Caption: Workflow for the HLM metabolic stability assay.
Conclusion
The judicious replacement of a phenyl ring with a suitable bioisostere is a powerful strategy in modern medicinal chemistry to overcome common developability hurdles. As demonstrated with saturated carbocyclic and heteroaromatic examples, this approach can lead to significant improvements in aqueous solubility and metabolic stability, often with minimal impact on biological potency. The provided experimental protocols offer a robust framework for the comparative evaluation of these critical molecular modifications, enabling researchers to make data-driven decisions in the pursuit of optimized drug candidates. The journey "beyond the benzene" is not merely about structural novelty; it is a rational and evidence-based approach to crafting safer and more effective medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. | Semantic Scholar [semanticscholar.org]
- 4. Phenyl and biphenyl bioisosteres: The whys and wherefores of their design and application [morressier.com]
- 5. researchgate.net [researchgate.net]
- 6. sciencescholar.us [sciencescholar.us]
- 7. Pharmacological and Toxicological Screening of Novel Benzimidazole-Morpholine Derivatives as Dual-Acting Inhibitors [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. blumberginstitute.org [blumberginstitute.org]
- 12. researchgate.net [researchgate.net]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. hyphadiscovery.com [hyphadiscovery.com]
A Comparative Guide to the Analytical Cross-Referencing of (4-Morpholin-4-yl-phenyl)methanol and Its Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the rigorous characterization of novel chemical entities is paramount. (4-Morpholin-4-yl-phenyl)methanol, a molecule of interest in medicinal chemistry, and its structural analogs require comprehensive analytical profiling to ensure identity, purity, and consistency. This guide provides an in-depth comparison of the analytical data for this compound and two key alternatives: (4-(pyrrolidin-1-yl)phenyl)methanol and (4-(piperidin-1-yl)phenyl)methanol. By cross-referencing data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) and Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), we can establish a robust analytical framework for these compounds.
The Importance of Orthogonal Analytical Techniques
Reliance on a single analytical method is insufficient for the unambiguous characterization of a molecule. By employing a suite of orthogonal techniques, each probing different molecular properties, we create a self-validating system. For instance, while NMR provides detailed structural information about the carbon-hydrogen framework, FTIR offers insights into the functional groups present. Mass spectrometry confirms the molecular weight and can reveal fragmentation patterns useful for structural elucidation. Finally, HPLC provides a high-resolution separation, quantifying purity and identifying potential impurities. This multi-faceted approach is the bedrock of robust chemical analysis in a regulated environment.
Structural Comparison of Target Compound and Alternatives
The three compounds under investigation share a common benzyl alcohol core, differing only in the nature of the saturated heterocyclic amine substituent at the para position of the phenyl ring. This seemingly minor structural variation can influence the physicochemical and, consequently, the analytical properties of the molecules.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The chemical shifts (δ) of ¹H and ¹³C nuclei are highly sensitive to their local electronic environment, providing a detailed map of the molecular structure.
Expected ¹H and ¹³C NMR Spectral Data
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Compound | Functional Group | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |
| This compound | Aromatic C-H | 6.8-7.3 | 115-130, 150-152 |
| CH₂OH | ~4.6 | ~64 | |
| Morpholine O-CH₂ | ~3.8 | ~67 | |
| Morpholine N-CH₂ | ~3.2 | ~50 | |
| (4-(pyrrolidin-1-yl)phenyl)methanol | Aromatic C-H | 6.5-7.2 | 112-130, 148-150 |
| CH₂OH | ~4.6 | ~64 | |
| Pyrrolidine N-CH₂ | ~3.3 | ~48 | |
| Pyrrolidine CH₂ | ~2.0 | ~26 | |
| (4-(piperidin-1-yl)phenyl)methanol | Aromatic C-H | 6.8-7.3 | 116-130, 152-154 |
| CH₂OH | ~4.6 | ~64 | |
| Piperidine N-CH₂ | ~3.1 | ~51 | |
| Piperidine CH₂ | ~1.6-1.7 | ~25, ~26 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Experimental Protocol for NMR Analysis
This protocol outlines a general procedure for acquiring high-quality ¹H and ¹³C NMR spectra.
1. Sample Preparation:
- Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.
- Transfer the solution to a clean 5 mm NMR tube.
2. NMR Data Acquisition:
- Insert the NMR tube into the spectrometer's probe.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve homogeneity and optimal resolution.
- Acquire the ¹H spectrum using a standard pulse sequence.
- Acquire the proton-decoupled ¹³C spectrum. For enhanced sensitivity, a larger number of scans may be required.
- Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
Causality Behind Experimental Choices
-
Choice of Solvent: Deuterated solvents are used to avoid overwhelming the spectrum with solvent protons. The polarity of the solvent can influence the chemical shifts of labile protons (e.g., -OH).
-
Internal Standard: TMS is chemically inert, volatile (easily removed), and has a single sharp resonance that does not overlap with most organic compounds, making it an excellent reference standard.[2]
-
Decoupling in ¹³C NMR: Proton decoupling simplifies the ¹³C spectrum by removing the splitting caused by attached protons, resulting in a single sharp peak for each unique carbon atom.
Caption: General workflow for NMR analysis.
Section 2: Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique that identifies functional groups within a molecule by measuring the absorption of infrared radiation.
Expected FTIR Absorption Bands
The FTIR spectra of this compound and its analogs are expected to show characteristic absorption bands for the O-H, C-H, C-O, and C-N bonds.
Table 2: Key FTIR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H (alcohol) | Stretching | 3200-3600 | Strong, Broad |
| C-H (aromatic) | Stretching | 3000-3100 | Medium |
| C-H (aliphatic) | Stretching | 2850-3000 | Medium-Strong |
| C=C (aromatic) | Stretching | 1450-1600 | Medium |
| C-O (alcohol) | Stretching | 1000-1260 | Strong |
| C-N (amine) | Stretching | 1020-1250 | Medium |
| C-O-C (ether in morpholine) | Stretching | 1070-1150 | Strong |
The broadness of the O-H stretching band is due to hydrogen bonding. The exact positions of the C-N and C-O stretching bands can be influenced by the ring strain and conformation of the heterocyclic substituent.
Experimental Protocol for FTIR Analysis (ATR)
Attenuated Total Reflectance (ATR) is a common sampling technique for solid and liquid samples.
1. Sample Preparation:
- Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
- Place a small amount of the solid sample directly onto the ATR crystal.
2. Data Acquisition:
- Apply pressure to ensure good contact between the sample and the crystal.
- Collect a background spectrum of the empty ATR crystal.
- Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Causality Behind Experimental Choices
-
ATR Technique: ATR is a convenient method for solid samples as it requires minimal sample preparation compared to traditional methods like KBr pellets. It is also less sensitive to sample thickness.
-
Background Correction: Collecting a background spectrum is crucial to remove contributions from atmospheric water and carbon dioxide, as well as any instrumental artifacts.
Caption: Workflow for FTIR analysis using ATR.
Section 3: Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and can reveal structural details through the analysis of fragmentation patterns.
Expected Mass Spectrometric Data
The primary information obtained from MS is the molecular ion peak ([M]⁺ or [M+H]⁺), which confirms the molecular weight of the compound.
Table 3: Molecular Weights and Expected Molecular Ion Peaks
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) |
| This compound | C₁₁H₁₅NO₂ | 193.24 | 194.12 |
| (4-(pyrrolidin-1-yl)phenyl)methanol | C₁₁H₁₅NO | 177.24 | 178.12 |
| (4-(piperidin-1-yl)phenyl)methanol | C₁₂H₁₇NO | 191.27 | 192.14 |
Common fragmentation patterns for benzyl alcohols include the loss of a hydroxyl radical (•OH) or water (H₂O).[3] The heterocyclic ring may also undergo characteristic fragmentation. For morpholine, a common fragment corresponds to the loss of CH₂O.[4]
Experimental Protocol for Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules.
1. Sample Preparation:
- Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
- A small amount of a volatile acid (e.g., formic acid) is often added to promote protonation and the formation of [M+H]⁺ ions in positive ion mode.
2. Data Acquisition:
- Infuse the sample solution into the ESI source at a constant flow rate.
- Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.
- As the solvent evaporates, the charge density on the droplets increases, leading to the formation of gas-phase ions.
- The ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight).
- The mass analyzer separates the ions based on their m/z ratio, and a detector records their abundance.
Causality Behind Experimental Choices
-
ESI Technique: ESI is a soft ionization method that minimizes fragmentation, making it ideal for determining the molecular weight of the intact molecule.
-
Acidification: Adding an acid to the mobile phase provides a source of protons, facilitating the formation of positively charged ions ([M+H]⁺), which are often more stable and abundant.
References
Performance Benchmarking of (4-Morpholin-4-yl-phenyl)methanol Derivatives as PI3K Inhibitors: A Comparative Guide
This guide provides an in-depth comparative analysis of (4-Morpholin-4-yl-phenyl)methanol derivatives, with a specific focus on their performance as Phosphoinositide 3-kinase (PI3K) inhibitors. While the parent compound, this compound, is a common synthetic scaffold, its derivatives have been ingeniously developed into potent and selective kinase inhibitors. This document will delve into the mechanism of action, provide a comparative analysis of their performance against other well-established PI3K inhibitors, and detail the experimental protocols necessary for their evaluation. This guide is intended for researchers, scientists, and professionals in the field of drug development.
The Critical Role of the PI3K Signaling Pathway in Cellular Proliferation and Survival
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a pivotal regulator of numerous fundamental cellular activities, including cell growth, proliferation, survival, and migration[1]. The pathway is initiated by the activation of cell surface receptors, which in turn recruit and activate PI3Ks. These enzymes then phosphorylate phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3)[1]. The accumulation of PIP3 at the plasma membrane serves as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase AKT. This recruitment leads to the activation of AKT, which then phosphorylates a multitude of downstream targets to modulate various cellular functions.
Given its central role in promoting cell survival and proliferation, the PI3K/AKT/mTOR pathway is one of the most frequently hyperactivated signaling pathways in human cancer[2][3]. This has made the components of this pathway, particularly PI3K itself, highly attractive targets for the development of novel anticancer therapeutics[2][4]. The development of isoform-selective PI3K inhibitors is a significant focus in drug discovery, aiming to enhance therapeutic efficacy while minimizing off-target effects and associated toxicities[1][5].
The morpholine group, a key feature of the derivatives discussed here, is a privileged structure in medicinal chemistry, often contributing to favorable pharmacokinetic properties and potent biological activity. In the context of PI3K inhibitors, the morpholine moiety can form crucial hydrogen bonds within the ATP-binding pocket of the enzyme, enhancing the inhibitory potency of the molecule. A notable example is the development of 4-morpholino-2-phenylquinazolines and their related derivatives, which have demonstrated potent and selective inhibition of the p110α isoform of PI3K[6].
Below is a diagram illustrating the PI3K/AKT signaling pathway and the point of intervention for PI3K inhibitors.
Caption: The PI3K/AKT Signaling Pathway and Inhibition by this compound Derivatives.
Comparative Performance of PI3K Inhibitors
The efficacy of a PI3K inhibitor is primarily assessed by its half-maximal inhibitory concentration (IC50) against the different PI3K isoforms. A lower IC50 value signifies greater potency. The following table provides a comparative overview of a representative this compound derivative against other well-characterized PI3K inhibitors.
| Compound | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) | Selectivity Profile | Reference |
| Thieno[3,2-d]pyrimidine derivative 15e | 2.0 | >1000 | >1000 | >1000 | p110α selective | [6] |
| LY294002 | 1400 | 2900 | 700 | 1800 | Pan-PI3K | [1] |
| Idelalisib | 820 | 4000 | 2.5 | 210 | δ-selective | [1] |
| Alpelisib | 5 | 1156 | 290 | 250 | α-selective | [1] |
| Copanlisib | 0.5 | 3.7 | 0.7 | 6.4 | Pan-PI3K (potent on α, δ) | [1] |
Note: The IC50 values presented are representative and may vary depending on the specific assay conditions.
Experimental Protocols for Performance Evaluation
To ensure the trustworthiness and reproducibility of findings, standardized and validated experimental protocols are essential. Below are detailed methodologies for key assays used to benchmark the performance of PI3K inhibitors.
In Vitro Kinase Assay (Radiometric)
This assay directly measures the enzymatic activity of purified PI3K isoforms and the inhibitory effect of the test compounds.
Principle: The assay quantifies the incorporation of a radiolabeled phosphate group from [γ-³²P]ATP into a lipid substrate (e.g., PIP2) by the PI3K enzyme. The amount of radiolabeled product is inversely proportional to the inhibitory activity of the compound.
Step-by-Step Protocol:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing purified recombinant PI3K isoform (e.g., p110α/p85α), the lipid substrate phosphatidylinositol-4,5-bisphosphate (PIP2), and a suitable reaction buffer.
-
Inhibitor Addition: Add serial dilutions of the this compound derivative or a vehicle control (e.g., DMSO) to the wells.
-
Reaction Initiation: Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 20-30 minutes).
-
Reaction Termination: Stop the reaction by adding an acidic solution (e.g., perchloric acid)[1].
-
Lipid Extraction: Extract the phosphorylated lipid product using an organic solvent mixture (e.g., chloroform/methanol)[1].
-
Quantification: Spot the extracted lipids onto a thin-layer chromatography (TLC) plate to separate the product from the unreacted substrate. Quantify the radiolabeled product using a phosphorimager or scintillation counting[1].
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for an In Vitro Radiometric PI3K Kinase Assay.
Cell-Based Proliferation Assay
This assay assesses the ability of the inhibitor to suppress the growth and proliferation of cancer cell lines that are dependent on the PI3K signaling pathway.
Principle: The assay measures the number of viable cells after a period of treatment with the inhibitor. A reduction in cell viability indicates antiproliferative activity.
Step-by-Step Protocol:
-
Cell Seeding: Seed a cancer cell line known to have an activated PI3K pathway (e.g., A375 melanoma cells) into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the this compound derivative or a vehicle control.
-
Incubation: Incubate the cells for a specified duration (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Viability Assessment: Add a viability reagent (e.g., MTT, resazurin, or a reagent for ATP quantification like CellTiter-Glo®) to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control cells and calculate the percentage of growth inhibition. Determine the IC50 value from the dose-response curve.
Western Blot Analysis of Pathway Modulation
This technique is used to confirm that the inhibitor is acting on its intended target within the cell by assessing the phosphorylation status of downstream proteins in the PI3K pathway.
Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate. By using antibodies that recognize both the total and the phosphorylated forms of a protein (e.g., AKT), one can determine the extent to which the inhibitor is blocking pathway signaling.
Step-by-Step Protocol:
-
Cell Treatment and Lysis: Treat cells with the inhibitor for a defined period. After treatment, wash the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for phosphorylated AKT (p-AKT), total AKT, and a loading control (e.g., β-actin or GAPDH).
-
Detection: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-AKT signal to the total AKT signal to determine the extent of pathway inhibition.
Conclusion
Derivatives of this compound have emerged as a promising class of PI3K inhibitors, with some demonstrating high potency and isoform selectivity. The comparative data and detailed experimental protocols provided in this guide offer a robust framework for researchers to evaluate the performance of these and other novel PI3K inhibitors. A thorough understanding of the underlying biology of the PI3K pathway, coupled with rigorous and validated experimental methodologies, is paramount for the successful development of new targeted cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of PI3K inhibitors: Advances in clinical trials and new strategies (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cancernetwork.com [cancernetwork.com]
- 6. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (4-Morpholin-4-yl-phenyl)methanol: A Guide for Laboratory Professionals
Welcome to a comprehensive guide on the safe and compliant disposal of (4-Morpholin-4-yl-phenyl)methanol (CAS No. 280556-71-0). This document is designed for researchers, scientists, and drug development professionals, providing not just procedural steps but also the scientific rationale behind them. Our goal is to empower you with the knowledge to manage this chemical waste responsibly, ensuring the safety of yourself, your colleagues, and the environment.
Understanding the Hazard Profile of this compound
Before we delve into disposal procedures, it is crucial to understand the inherent hazards of this compound. A thorough risk assessment is the foundation of safe laboratory practice.
The Safety Data Sheet (SDS) for this compound indicates that it can cause skin irritation, and serious eye irritation, and may cause respiratory irritation.[1] Structurally, the molecule contains a morpholine ring and a benzyl alcohol moiety. While specific toxicological data for this compound is limited, the hazards of its constituent functional groups provide valuable insight.
-
Morpholine and its derivatives: Morpholine itself is a flammable liquid and can cause severe skin burns and eye damage.[2][3] It is harmful if swallowed or inhaled.[2] A significant concern with morpholine and other secondary amines is their potential to form carcinogenic N-nitrosamines in the presence of nitrites or nitrogen oxides.[4][5]
-
Aromatic Alcohols: Lower aliphatic alcohols are generally of low to moderate toxicity, but their vapors can irritate the eyes and mucous membranes.[6] Ingestion and skin absorption can be significant health hazards.[6]
Given this profile, this compound must be handled as a hazardous substance, with proper disposal being a critical final step in its lifecycle in the laboratory.
The Core Principle of Disposal: Professional Hazardous Waste Management
The primary and non-negotiable directive for the disposal of this compound is to dispose of the contents and container to an approved waste disposal plant .[1] This is not a mere recommendation but a critical safety and environmental compliance measure. "Down-the-drain" disposal or discarding with regular trash is strictly prohibited.
The rationale for this is multi-faceted:
-
Environmental Protection: The high water solubility of morpholine and its derivatives means they can easily leach into groundwater if disposed of in a landfill improperly. While morpholine is considered biodegradable, this process can be slow in natural environments and may not occur at all under non-adapted conditions.[7] The potential for the formation of carcinogenic N-nitrosomorpholine (NMOR) further elevates the environmental risk.[5]
-
Regulatory Compliance: National and local regulations strictly govern the disposal of hazardous chemical waste.[8][9] These regulations are in place to prevent environmental contamination and protect public health.
-
Safety: Approved hazardous waste facilities are equipped to handle and treat chemical waste in a manner that neutralizes its hazards, often through high-temperature incineration or other specialized chemical treatments.[9]
Step-by-Step Disposal Protocol
The following is a detailed, step-by-step protocol for the proper disposal of this compound from your laboratory.
Step 1: Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing the appropriate PPE. This is your first and most critical line of defense.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting ANSI/ISEA Z87.1 D3 standard. A face shield should be worn if there is a risk of splashing.[10][11] | Protects against splashes and potential vapors that can cause serious eye irritation.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[12] Inspect gloves for any signs of degradation before use and change them frequently. | Prevents skin contact, which can cause irritation.[1] Given that morpholine is toxic in contact with skin, this is a critical precaution.[2] |
| Body Protection | A chemical-resistant lab coat or apron.[11] | Protects against accidental spills and contamination of personal clothing. |
| Respiratory Protection | All handling should be conducted in a certified chemical fume hood to minimize inhalation of any potential aerosols or dust.[12] | Minimizes the risk of respiratory irritation from any vapors or dust.[1] |
Step 2: Waste Segregation and Containerization
Proper segregation and containment of chemical waste are essential to prevent dangerous reactions and ensure compliant disposal.
-
Designated Waste Container:
-
Collect all waste containing this compound in a designated, leak-proof container that is chemically compatible with the substance.[13] Plastic containers are often preferred.[9]
-
Never mix this waste with incompatible materials. For instance, avoid mixing with strong oxidizing agents, as this could lead to a dangerous reaction.[14] It's also crucial to keep acidic waste separate from this compound, which has a basic morpholine moiety.[15]
-
-
Labeling:
-
Container Management:
-
Keep the waste container securely closed at all times, except when adding waste.[13]
-
Store the container in a designated satellite accumulation area within the laboratory, at or near the point of generation.[9]
-
Ensure the storage area is well-ventilated and has secondary containment to capture any potential leaks.[13]
-
Step 3: Managing Empty Containers
Even "empty" containers of this compound must be handled with care as they will contain chemical residues.
-
Triple Rinsing:
-
Disposal of Rinsed Containers:
Step 4: Arranging for Waste Pickup
Once your waste container is full (do not overfill, a good rule of thumb is to fill to no more than 75-80% capacity), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[9][13]
Spill and Emergency Procedures
In the event of a spill, your immediate actions are critical to mitigating the hazard.
-
Evacuate and Alert:
-
Alert personnel in the immediate area and evacuate if necessary.
-
Notify your laboratory supervisor and your institution's EHS or emergency response team.
-
-
Control and Contain (if safe to do so):
-
If the spill is small and you are trained and equipped to handle it, don the appropriate PPE.
-
Contain the spill using an inert absorbent material like vermiculite, sand, or commercial sorbent pads.[17]
-
-
Cleanup and Disposal:
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. nbinno.com [nbinno.com]
- 4. Morpholine (EHC 179, 1996) [inchem.org]
- 5. researchgate.net [researchgate.net]
- 6. Appendix I - Hazards Of Functional Groups | Environment, Health and Safety [ehs.cornell.edu]
- 7. hnsincere.com [hnsincere.com]
- 8. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. americanchemistry.com [americanchemistry.com]
- 11. Safer Handling of Alcohol in the Laboratory | NSTA [nsta.org]
- 12. benchchem.com [benchchem.com]
- 13. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 14. fishersci.com [fishersci.com]
- 15. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 16. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 17. carlroth.com:443 [carlroth.com:443]
A Senior Application Scientist's Guide to Safely Handling (4-Morpholin-4-yl-phenyl)methanol
As researchers and drug development professionals, our work with novel chemical compounds is foundational to scientific progress. However, this innovation must be built upon an unwavering commitment to safety. (4-Morpholin-4-yl-phenyl)methanol is a compound that demands meticulous handling procedures. This guide moves beyond a simple checklist to provide a comprehensive operational plan, grounded in the principles of risk assessment and the hierarchy of controls. Our objective is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your research and the safety of your colleagues.
Hazard Profile and Initial Risk Assessment
Before any work begins, a thorough understanding of the compound's hazard profile is critical. Based on available Safety Data Sheets (SDS), this compound presents several health risks that must be actively mitigated.
The compound is classified with the following hazards:
-
Acute Toxicity 4 (Oral): Harmful if swallowed.
-
Skin Irritation: Causes skin irritation. Some sources indicate the potential for more severe skin burns.
-
Serious Eye Irritation: Causes serious eye irritation or damage.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
A pre-work risk assessment is non-negotiable. This involves evaluating the specific quantities you will be using, the duration of the procedure, and the potential for aerosol or dust generation. This assessment will directly inform the level of control measures required.
| Hazard Classification | GHS Code | Description | Source |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed | |
| Skin Irritation | H315 | Causes skin irritation | |
| Serious Eye Irritation | H319 | Causes serious eye irritation | |
| STOT SE 3 | H335 | May cause respiratory irritation |
Implementing the Hierarchy of Controls
Personal Protective Equipment (PPE) is the final line of defense, not the first. A robust safety plan always prioritizes engineering and administrative controls to minimize exposure potential. The following diagram illustrates this critical concept.
Caption: The Hierarchy of Controls prioritizes safer, more effective solutions.
-
Engineering Controls: The most critical engineering control for this compound is a certified chemical fume hood. This contains vapors and potential dust, protecting the user's breathing zone. Ensure eyewash stations and safety showers are readily accessible.
-
Administrative Controls: This includes developing Standard Operating Procedures (SOPs) for all tasks involving this chemical, providing thorough training for all personnel, and clearly labeling all containers and work areas. Restrict access to authorized personnel only.
Personal Protective Equipment (PPE): Your Final Defense
When engineering and administrative controls are in place, the correct PPE provides the necessary final layer of protection.
| Body Part | Required PPE | Standard/Material Specification | Rationale |
| Eyes/Face | Chemical Safety Goggles & Face Shield | Goggles must meet ANSI Z87.1 (US) or EN166 (EU) standards. A face shield is required when there is a splash hazard. | Protects against splashes that can cause serious eye irritation or damage. |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always check the manufacturer's chemical resistance data. | Prevents skin contact which causes irritation. Double-gloving may be appropriate for larger quantities. |
| Body | Fully-Buttoned Laboratory Coat & Chemical Apron | A professional lab coat is mandatory. A chemical-resistant apron should be worn over the lab coat during dispensing or transfer operations. | Protects against incidental contact and small splashes. Contaminated clothing must be removed immediately and washed before reuse. |
| Respiratory | NIOSH/MSHA Approved Respirator | Required if working outside a fume hood or if dust/aerosols may be generated. Use a respirator with organic vapor cartridges. | Protects against inhalation, which may cause respiratory irritation. |
Operational and Disposal Protocols
A. Step-by-Step Safe Handling Procedure:
-
Preparation: Before starting, confirm that your chemical fume hood is functioning correctly. Designate a specific area for the work. Assemble all necessary equipment and PPE.
-
Donning PPE: Put on your lab coat, safety goggles, and any additional required PPE. Don the first pair of gloves. If required, don a second pair.
-
Dispensing: Handle the solid chemical within the fume hood. To minimize dust, do not pour from a height. Use a spatula or scoop for transfers. If weighing, do so in the hood or a powder containment balance enclosure.
-
Work Execution: Keep the container tightly closed when not in use. Avoid any action that could generate dust or aerosols.
-
Decontamination: After use, decontaminate the work surface with an appropriate solvent and wipe clean. Decontaminate any reusable equipment.
-
Doffing PPE: Remove PPE in the correct order to avoid self-contamination. Remove the outer gloves first, followed
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
